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  • Product: Anteisoheptadecanoic acid
  • CAS: 5746-59-8

Core Science & Biosynthesis

Foundational

Structural and Functional Analysis of Anteisoheptadecanoic Acid (14-Methylhexadecanoic Acid)

This guide provides an in-depth structural and functional analysis of anteisoheptadecanoic acid (anteiso-C17:0), a critical branched-chain fatty acid (BCFA) utilized in membrane biophysics and microbial chemotaxonomy. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of anteisoheptadecanoic acid (anteiso-C17:0), a critical branched-chain fatty acid (BCFA) utilized in membrane biophysics and microbial chemotaxonomy.

Executive Summary

Anteisoheptadecanoic acid (14-methylhexadecanoic acid) is a saturated, branched-chain fatty acid (BCFA) distinguished by a methyl group positioned on the antepenultimate (


) carbon atom. Unlike straight-chain saturated fatty acids that pack tightly to form rigid membranes, the steric hindrance introduced by the anteiso-methyl group significantly lowers the phase transition temperature (

), enhancing membrane fluidity. This molecule is a primary biomarker for Gram-positive bacteria (e.g., Listeria monocytogenes, Bacillus subtilis) and is increasingly relevant in drug delivery for engineering liposomes with optimized permeability profiles.

Chemical Structure & Physicochemical Properties

Nomenclature and Topology

The term "anteiso" refers to the branching position relative to the terminal methyl group.

  • IUPAC Name: 14-methylhexadecanoic acid[1][2]

  • Shorthand:

    
     or 
    
    
    
  • Molecular Formula:

    
    
    
  • Stereochemistry: In biological systems (bacterial biosynthesis), the C14 chiral center typically possesses the (S)-configuration , derived from the L-isoleucine precursor.

Structural Breakdown

The molecule consists of a 16-carbon main chain with a methyl substituent at C14.[3]

  • Carboxyl Head: Hydrophilic C1 (polar).[3]

  • Aliphatic Tail: Hydrophobic chain C2–C16.[3]

  • Branch Point: Methyl group at C14.[3][4]

  • Terminal Group: Ethyl group (C15–C16) extends beyond the branch, distinguishing it from "iso" fatty acids (which have a terminal isopropyl group).

Physicochemical Data Profile

Table 1: Comparative Properties of C17 Isomers

PropertyAnteiso-C17:0Iso-C17:0n-C17:0 (Straight)
IUPAC Name 14-methylhexadecanoic15-methylhexadecanoicHeptadecanoic acid
Branch Position Antepenultimate (

)
Penultimate (

)
None
Melting Point (

)
39.5 – 40.0 °C 53.5 – 54.0 °C61.3 °C
Membrane Effect High FluidityModerate FluidityHigh Rigidity
Critical Fragment (FAME)

255 (

)

241 (

)
McLafferty Series

Technical Insight: The melting point of anteiso-C17:0 is nearly 20°C lower than its straight-chain isomer. This depression is caused by the ethyl terminus preventing the "zipper-like" Van der Waals packing efficiency seen in linear chains.[3]

Biosynthetic Mechanism: The Isoleucine Pathway

The biosynthesis of anteiso-C17:0 is a primer-dependent process. Unlike straight-chain fatty acids initiated by Acetyl-CoA, anteiso-fatty acids require a specific branched-chain


-keto acid precursor derived from Isoleucine .[1]
Pathway Logic
  • Precursor Generation: L-Isoleucine is transaminated to

    
    -keto-
    
    
    
    -methylvalerate.[1][3]
  • Decarboxylation: The

    
    -keto acid is decarboxylated by the Branched-Chain 
    
    
    
    -Keto Acid Dehydrogenase (BKD)
    complex to form 2-methylbutyryl-CoA .[1][5]
  • Initiation: FabH (Ketoacyl-ACP synthase III) condenses 2-methylbutyryl-CoA with Malonyl-ACP.[1][3]

  • Elongation: The chain is extended by

    
     units via the Fatty Acid Synthase (FAS II) cycle (FabF/FabG/FabZ/FabI) until it reaches C17.[3]
    
Pathway Visualization

Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA (C5 Primer) KetoAcid->Primer BKD Complex (-CO2) Initiation Acyl-ACP (C7) Primer->Initiation FabH + Malonyl-ACP Elongation FAS II Cycle (+ 2 Carbons x 5) Initiation->Elongation FabF Elongation->Elongation Chain Extension Product Anteiso-C17:0 (14-methylhexadecanoic acid) Elongation->Product Thioesterase

Figure 1: Biosynthetic pathway of Anteiso-C17:0 from L-Isoleucine precursor in bacteria.[1][6]

Analytical Profiling: GC-MS Characterization

Differentiation of anteiso-C17:0 from its isomers (iso-C17:0 and n-C17:[1]0) relies on Electron Ionization (EI) fragmentation patterns of Fatty Acid Methyl Esters (FAMEs).[3][7][8][9]

Fragmentation Logic

When the methyl ester of anteiso-C17:0 (


) is subjected to EI (70 eV):
  • Molecular Ion:

    
     284.[3]
    
  • Diagnostic Cleavage (Alpha to Branch): The bond cleavage occurs readily at the branch point.[3]

    • Loss of Ethyl (

      
      ):  Cleavage at the 
      
      
      
      position relative to the branch yields a prominent ion at
      
      
      255
      .
    • Loss of Isobutyl (

      
      ):  Cleavage on the internal side of the branch yields 
      
      
      
      227
      .
  • Distinction Rule:

    • Anteiso: Strong

      
       and 
      
      
      
      .[1][3]
    • Iso: Strong

      
       (Loss of Isopropyl).[3][7][9]
      
    • Normal: Periodic McLafferty ions (

      
       74, 87, 143...).
      
GC-MS Decision Tree

GCMS_Logic Start Analyze C17 FAME Spectrum (M+ = 284) CheckIon Check Diagnostic Ions Start->CheckIon Iso Iso-C17:0 (15-methylhexadecanoate) CheckIon->Iso Dominant M-43 (m/z 241) Anteiso Anteiso-C17:0 (14-methylhexadecanoate) CheckIon->Anteiso Dominant M-29 & M-57 (m/z 255 & 227) Normal n-C17:0 (Heptadecanoate) CheckIon->Normal No Branch Loss (Regular Series)

Figure 2: Mass Spectrometry decision logic for identifying C17 fatty acid isomers.

Experimental Protocol: Extraction & Derivatization

Objective: Isolate total lipids from bacterial cell pellets and convert to FAMEs for GC-MS analysis.

Reagents
  • Saponification Reagent: 45g NaOH in 150ml methanol + 150ml deionized water.[3]

  • Methylation Reagent: 325ml 6.0N HCl + 275ml methanol.[3]

  • Extraction Solvent: Hexane : Methyl tert-butyl ether (1:1).[3]

  • Base Wash: 1.2% NaOH (aq).[3]

Step-by-Step Workflow
  • Lysis & Saponification:

    • Add 1 mL Saponification Reagent to cell pellet (~50 mg wet weight).[3]

    • Vortex 10s.[3] Heat at 100°C for 30 min (water bath).

    • Mechanism:[2][6][10] Breaks ester bonds, releasing free fatty acids.[3]

  • Methylation:

    • Add 2 mL Methylation Reagent.[3]

    • Vortex 10s.[3] Heat at 80°C for 10 min . Rapidly cool to RT.

    • Mechanism:[2][6][10] Acid-catalyzed esterification converts free acids to volatile methyl esters (FAMEs).[3]

  • Extraction:

    • Add 1.25 mL Extraction Solvent.[3] Tumble/rotate for 10 min.

    • Discard lower aqueous phase.[3]

  • Base Wash:

    • Add 3 mL Base Wash to organic phase.[3] Tumble 5 min.

    • Mechanism:[2][6][10] Removes residual acid and non-lipid contaminants.[3]

    • Transfer top organic layer to GC vial.[3]

Biological Significance & Applications

Membrane Homeoviscous Adaptation

Bacteria (e.g., Listeria) adjust the ratio of anteiso-C15:0 to anteiso-C17:0 to survive thermal stress.

  • Cold Stress: Synthesis shifts toward shorter chains (anteiso-C15:0) to maximize fluidity.

  • Heat Stress / Stable Growth: Anteiso-C17:0 provides a balance between fluidity (due to the branch) and stability (due to the longer C17 chain).

Drug Delivery Systems

Anteiso-fatty acids are investigated as permeation enhancers in liposomal drug formulations.[3] The "kink" provided by the C14-methyl group disrupts the ordered packing of the lipid bilayer, transiently increasing permeability to allow drug cargo release or absorption across biological barriers.

References

  • Kaneda, T. (1991).[3] "Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance." Microbiological Reviews, 55(2), 288–302. Link

  • Christie, W. W. (2025).[3] "Mass Spectrometry of Fatty Acid Methyl Esters - Branched-Chain." Lipid Maps. Link

  • Annous, B. A., et al. (1997).[3] "Critical Role of Anteiso-C15:0 Fatty Acid in the Growth of Listeria monocytogenes at Low Temperatures." Applied and Environmental Microbiology, 63(10), 3887–3894. Link

  • PubChem. (2025).[3][10] "Compound Summary: 14-Methylhexadecanoic Acid." National Library of Medicine.[3] Link

  • Zirrolli, J. A., & Murphy, R. C. (1976).[3] "Structural Characterization of Saturated Branched Chain Fatty Acid Methyl Esters by Collisional Dissociation." Journal of The American Society for Mass Spectrometry.[3] Link

Sources

Exploratory

Role of anteisoheptadecanoic acid in bacterial membrane fluidity.

Initiating Data Collection I'm now starting by conducting specific Google searches. My focus is gathering data on anteiso-heptadecanoic acid's (a17:0) role in bacterial membrane fluidity.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting by conducting specific Google searches. My focus is gathering data on anteiso-heptadecanoic acid's (a17:0) role in bacterial membrane fluidity. I'm prioritizing its biosynthesis, physical properties, and influence on membrane biophysics. I'm also looking for common experimental protocols to help.

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Outlining Guide Structure

I'm now outlining the guide. First, I'll introduce membrane fluidity's importance and a17:0. Then, I'll detail a17:0's biosynthesis with a Graphviz diagram. Following this, the biophysical properties get a section, including a table. Next, I'll create experimental protocols and workflow diagrams for measuring fluidity and composition, and finally, I'll synthesize everything into a guide.

Foundational

Natural occurrence of anteisoheptadecanoic acid in microorganisms.

An In-Depth Technical Guide to the Natural Occurrence of Anteiso-heptadecanoic Acid in Microorganisms For Researchers, Scientists, and Drug Development Professionals Abstract Anteiso-heptadecanoic acid (a17:0), a branche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of Anteiso-heptadecanoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso-heptadecanoic acid (a17:0), a branched-chain fatty acid (BCFA), is a significant component of the cell membrane in numerous bacterial species. Its unique anteiso branching structure, with a methyl group on the antepenultimate carbon, imparts critical physicochemical properties to the membrane, influencing fluidity, permeability, and stability. This guide provides a comprehensive overview of the natural occurrence of a17:0 in microorganisms, delving into its biosynthesis, physiological functions, and taxonomic significance. Furthermore, it offers detailed methodologies for the extraction and analysis of a17:0, equipping researchers with the knowledge to investigate this important biomolecule.

Introduction: The World of Branched-Chain Fatty Acids

Bacterial cell membranes are not merely passive barriers; they are dynamic structures crucial for survival, growth, and interaction with the environment.[1] The composition of their membrane lipids, particularly the fatty acid acyl chains, plays a pivotal role in maintaining membrane integrity and function. While straight-chain fatty acids are common, many bacteria synthesize branched-chain fatty acids (BCFAs) of the iso and anteiso series as major constituents of their membrane lipids.[2][3][4][5] These BCFAs are vital for the adaptation of bacteria to diverse and often extreme environments.[2][3][5]

Anteiso-heptadecanoic acid (a17:0) is a saturated fatty acid with 17 carbon atoms and a methyl branch at the 15th carbon position. This structure results in a lower melting point compared to its straight-chain counterpart, heptadecanoic acid, thereby increasing membrane fluidity.[6]

Biosynthesis of Anteiso-heptadecanoic Acid

The synthesis of anteiso-heptadecanoic acid in bacteria is intricately linked to the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[6][7] The de novo synthesis pathway for BCFAs shares most of its enzymatic machinery with the well-characterized Type II fatty acid synthase (FASII) system, differing primarily in the initial priming step.[2][3][5]

The key steps in the biosynthesis of a17:0 are as follows:

  • Primer Synthesis: The process begins with the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions involving a branched-chain amino acid transaminase and a branched-chain α-keto acid dehydrogenase (BCKD) complex, L-isoleucine is converted into 2-methylbutyryl-CoA.[6][8] This molecule serves as the specific primer for the synthesis of anteiso-branched fatty acids.

  • Initiation of Fatty Acid Synthesis: The β-ketoacyl-ACP synthase III (FabH) enzyme initiates fatty acid synthesis. In bacteria that produce BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over the straight-chain acetyl-CoA.[7][8] For a17:0 synthesis, FabH condenses 2-methylbutyryl-CoA with malonyl-ACP.

  • Elongation Cycles: The resulting β-ketoacyl-ACP undergoes successive rounds of reduction, dehydration, and a second reduction, catalyzed by the enzymes of the FASII system. In each cycle, the fatty acyl chain is elongated by two carbons through the addition of a malonyl-ACP unit.

  • Termination: After six cycles of elongation, the 17-carbon acyl-ACP is formed. This can then be incorporated into membrane phospholipids by acyltransferases.

Anteiso_Heptadecanoic_Acid_Biosynthesis Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAA Transaminase Primer 2-methylbutyryl-CoA Keto_Acid->Primer BCKD Complex FabH FabH Primer->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Elongation FASII Elongation Cycles (6x Malonyl-ACP) FabH->Elongation Condensation a17_ACP Anteiso-17:0-ACP Elongation->a17_ACP Phospholipids Membrane Phospholipids a17_ACP->Phospholipids Acyltransferase

Biosynthesis of Anteiso-heptadecanoic Acid.

Distribution of Anteiso-heptadecanoic Acid in Microorganisms

Anteiso-heptadecanoic acid is a characteristic fatty acid in many Gram-positive bacteria.[7] Its presence and relative abundance can be a valuable chemotaxonomic marker for bacterial identification and classification.[2][3][4][5]

Bacterial Group Presence of a17:0 Relative Abundance Key References
Bacillus species Commonly presentOften a major component[1][9]
Listeria monocytogenes PresentAbundance increases at low temperatures[6]
Staphylococcus aureus PresentSignificant component[6]
Micrococcus luteus PresentCan be a major fatty acid[8]
Rumen Bacteria PresentContributes to ruminant milk and fat composition[10]
Deep-sea Bacteria (Moritella) PresentMore abundant than iso-branched counterparts[11]

In contrast, most Gram-negative bacteria, such as Escherichia coli, primarily synthesize straight-chain saturated and unsaturated fatty acids and lack significant amounts of a17:0.[7][12]

Physiological Functions of Anteiso-heptadecanoic Acid

The primary role of anteiso-heptadecanoic acid is to modulate the physical properties of the cell membrane. The methyl branch in the anteiso position disrupts the orderly packing of the acyl chains in the lipid bilayer.[6] This disruption leads to:

  • Increased Membrane Fluidity: The kink in the fatty acid chain lowers the phase transition temperature of the membrane, ensuring it remains in a fluid state at lower temperatures. This is a critical adaptation for psychrotolerant (cold-tolerant) bacteria like Listeria monocytogenes.[6]

  • Enhanced Permeability and Stability: The altered membrane packing influences its permeability to various substances and contributes to its overall stability under different environmental conditions.[1]

  • Stress Tolerance: A membrane with an optimal level of fluidity, partly maintained by a17:0, is better equipped to handle environmental stresses such as low pH and osmotic shock.[6]

  • Virulence: In pathogenic bacteria, the composition of the cell membrane, including the presence of a17:0, can impact virulence by affecting the function of membrane-associated proteins and the interaction with host cells.

Methodology for the Analysis of Anteiso-heptadecanoic Acid

The standard and most widely used method for analyzing the fatty acid composition of microorganisms is Gas Chromatography (GC) of Fatty Acid Methyl Esters (FAMEs).[13][14] This involves the extraction of lipids from the bacterial cells, derivatization of the fatty acids to their more volatile methyl esters, and subsequent separation and quantification by GC.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines a general procedure for the preparation and analysis of FAMEs from bacterial cultures.

Materials:

  • Bacterial cell culture

  • Reagents for saponification, methylation, extraction, and washing (e.g., sodium hydroxide in methanol, hydrochloric acid in methanol, hexane, sodium hydroxide solution)[13]

  • Internal standard (e.g., heptadecanoic acid (C17:0) if not expected to be abundant, or pentadecanoic acid (C15:0))[12][15]

  • Glass culture tubes with Teflon-lined caps

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Cell Harvesting:

    • Grow the bacterial culture to the desired growth phase (typically late stationary phase for consistent results).[12]

    • Harvest an appropriate amount of cells (e.g., 10-50 mg wet weight) by centrifugation.[15] Wash the cell pellet with a suitable buffer to remove media components.

  • Saponification (Liberation of Fatty Acids):

    • To the cell pellet in a glass tube, add 1.0 ml of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml distilled water).[13]

    • Add a known amount of internal standard.[12]

    • Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes, with vigorous vortexing at 5-minute intervals.[13]

    • Cool the tube to room temperature.

  • Methylation (Derivatization to FAMEs):

    • Add 2.0 ml of methylation reagent (e.g., 325ml 6.0N HCl and 275ml methanol).[13]

    • Seal the tube, vortex briefly, and heat at 80°C for 10 minutes.[13]

    • Cool the tube rapidly in cold water.

  • Extraction of FAMEs:

    • Add 1.25 ml of extraction solvent (e.g., a mixture of hexane and methyl tert-butyl ether).[13]

    • Seal and tumble the tube gently for about 10 minutes to allow for the extraction of the non-polar FAMEs into the organic phase.

  • Base Wash:

    • Remove the aqueous (lower) phase.

    • Add approximately 3.0 ml of a dilute base wash solution (e.g., 10.8g NaOH in 900ml distilled water) to the remaining organic phase.[13]

    • Recap and tumble for 5 minutes to remove any residual acidic reagents.

  • Sample Preparation for GC Analysis:

    • After the phases separate, carefully transfer the upper organic layer containing the FAMEs to a clean GC vial.[13]

    • The sample is now ready for injection into the GC.

FAME_Analysis_Workflow Start Bacterial Cell Pellet Saponification 1. Saponification (NaOH, Methanol, Heat) Start->Saponification Liberates Fatty Acids Methylation 2. Methylation (HCl, Methanol, Heat) Saponification->Methylation Forms FAMEs Extraction 3. Extraction (Hexane/MTBE) Methylation->Extraction Transfers FAMEs to Organic Phase Wash 4. Base Wash (Dilute NaOH) Extraction->Wash Removes Impurities GC_Analysis 5. GC-FID/MS Analysis Wash->GC_Analysis Inject Organic Phase End Fatty Acid Profile GC_Analysis->End Separation & Quantification

Workflow for FAME Analysis.
Data Interpretation

The output from the GC is a chromatogram showing a series of peaks, each corresponding to a different FAME. The identity of each peak, including anteiso-heptadecanoic acid methyl ester, is determined by comparing its retention time to that of known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for the calculation of its relative percentage in the total fatty acid profile.

Conclusion and Future Directions

Anteiso-heptadecanoic acid is a crucial membrane component in a wide range of microorganisms, playing a significant role in their adaptation and survival. Understanding its biosynthesis and physiological functions provides valuable insights into bacterial physiology and biochemistry. The methodologies outlined in this guide serve as a foundation for researchers to explore the fascinating world of microbial fatty acids. Future research may focus on elucidating the precise regulatory mechanisms that control the ratio of anteiso to iso and straight-chain fatty acids in response to environmental cues, and on exploring the potential of targeting BCFA biosynthesis for the development of novel antimicrobial agents.

References

  • Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition. Retrieved from [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(16), e881. Retrieved from [Link]

  • Newman, J. (2016). Microbiology Experiment #10 – Fatty Acid Methyl Ester Analysis. Lycoming College. Retrieved from [Link]

  • MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). Retrieved from [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288–302. Retrieved from [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Semantic Scholar. Retrieved from [Link]

  • Singh, V. K., et al. (2009). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Biological Chemistry, 284(43), 29330-29338. Retrieved from [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Retrieved from [Link]

  • Sandia National Laboratories. (n.d.). Fatty Acid Methyl Ester (FAME). Retrieved from [Link]

  • Wang, H., et al. (2017). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology, 8, 2439. Retrieved from [Link]

  • Fang, J., et al. (2003). Fatty acid distribution (%) in pressure-loving bacteria. ResearchGate. Retrieved from [Link]

  • Balke, K., & de Winde, J. H. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Bioengineering and Biotechnology, 6, 22. Retrieved from [Link]

  • Kaneda, T. (1991). Iso- And Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. PubMed. Retrieved from [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. Retrieved from [Link]

  • Weitkunat, K., et al. (2021). Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent. Metabolites, 11(5), 295. Retrieved from [Link]

  • Annous, B. A., & Becker, L. A. (n.d.). Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes. NIH RePORTER. Retrieved from [Link]

  • Kaiser, J. C., & Heinrichs, D. E. (2018). Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation. mBio, 9(5), e01188-18. Retrieved from [Link]

  • Boon, J. J., et al. (1979). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulfuricans. Journal of Bacteriology, 138(3), 1182-1185. Retrieved from [Link]

  • Wikipedia. (n.d.). Margaric acid. Retrieved from [Link]

  • Barros, A. S., et al. (2011). Fatty acid analysis in soils: Optical fibre detection for microbial markers. Wiley Analytical Science. Retrieved from [Link]

  • Pohl, C. H., & Kock, J. L. F. (2014). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Expert Review of Anti-infective Therapy, 12(9), 1131-1142. Retrieved from [Link]

  • Kaneda, T. (1967). Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species. Journal of Bacteriology, 93(3), 894–903. Retrieved from [Link]

  • Eibler, D., et al. (2017). Unexpected Formation of Low Amounts of (R)-Configurated anteiso-Fatty Acids in Rumen Fluid Experiments. PLOS ONE, 12(1), e0170788. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 14-methylhexadecanoic acid.

An In-Depth Technical Guide to 14-Methylhexadecanoic Acid Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 14-methylhexadecanoic acid (anteiso-C17:0), a branched-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 14-Methylhexadecanoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 14-methylhexadecanoic acid (anteiso-C17:0), a branched-chain saturated fatty acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, physicochemical characteristics, spectroscopic profile, chemical reactivity, and biological significance of this compound. Detailed, field-proven experimental protocols for its analysis are provided, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results.

Introduction and Molecular Identity

14-Methylhexadecanoic acid, also known as anteisoheptadecanoic acid, is a saturated fatty acid characterized by a methyl group on the antepenultimate carbon (carbon-14). This "anteiso" branching structure imparts unique physical properties compared to its straight-chain isomer, heptadecanoic acid. It is a naturally occurring compound found as a constituent of lipids in various organisms, notably in the cell membranes of bacteria, and also as a metabolite in plants and mammals.[1][2] Its presence and concentration, particularly in bacteria, are significant for membrane fluidity and adaptation to environmental stress.[1][2][3]

Molecular Structure:

Caption: Chemical structure of 14-methylhexadecanoic acid.

Physicochemical Properties

The physical and chemical properties of 14-methylhexadecanoic acid are summarized below. The anteiso branching lowers the melting point compared to straight-chain saturated fatty acids of similar molecular weight, a critical factor for its biological function in maintaining membrane fluidity at lower temperatures.[4]

PropertyValueSource
IUPAC Name 14-methylhexadecanoic acid
Synonyms Anteisoheptadecanoic acid, 14-Methylpalmitic acid[5]
CAS Number 5918-29-6[5][6]
Molecular Formula C₁₇H₃₄O₂[5][6]
Molecular Weight 270.45 g/mol [5][6]
Physical State Solid powder at room temperature[5]
Melting Point 36.8 - 40 °C
Boiling Point 358.05 °C (estimate) to 386.10 °C (estimate)[7]
Solubility Water: 0.02248 mg/L (estimated)[7]Organic: Soluble in Chloroform, Ethanol, Ether[7]
pKa 4.78 ± 0.10 (Predicted)
logP (o/w) 6.6 - 7.5 (estimated)[7]

Spectroscopic and Chromatographic Analysis

Structural elucidation and quantification of 14-methylhexadecanoic acid rely on a combination of chromatographic separation and spectroscopic detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis is challenging and can lead to poor chromatographic performance (e.g., peak tailing).

Scientific Rationale for Derivatization: To overcome these limitations, derivatization is a mandatory prerequisite. The most common method is conversion to a Fatty Acid Methyl Ester (FAME) .[8][9] This process replaces the acidic proton of the carboxyl group with a methyl group, which significantly increases the compound's volatility and reduces its polarity, making it amenable to GC analysis.[8]

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the FAME of 14-methylhexadecanoic acid will produce a characteristic fragmentation pattern. While the molecular ion (M⁺) may be weak or absent, key fragments allow for structural confirmation.[10] For anteiso-branched FAMEs, characteristic fragments arise from cleavages on either side of the methyl branch.[11] Specifically, prominent ions corresponding to losses of an ethyl group ([M-29]⁺) and a butyl group ([M-57]⁺) from the aliphatic end are indicative of the anteiso structure.[11]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Lipid Sample (e.g., bacterial cell pellet) Extract Lipid Extraction (e.g., Folch method) Sample->Extract Solvent Extraction Deriv Derivatization to FAMEs (BF₃-Methanol) Extract->Deriv Esterification GC Gas Chromatography (Separation of FAMEs) Deriv->GC Injection MS Mass Spectrometry (EI) (Fragmentation) GC->MS Elution Detect Detection & TIC MS->Detect Ion Detection Library Mass Spectral Library Search (e.g., NIST) Detect->Library Spectrum Matching Quant Quantification (Internal Standards) Detect->Quant Peak Integration

Caption: Workflow for the GC-MS analysis of 14-methylhexadecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H-NMR: The proton spectrum will show characteristic signals. The terminal methyl group (C16) will appear as a triplet, while the methyl group of the ethyl moiety at the branch point (C15) will also be a triplet. The branching methyl group on C14 will appear as a doublet. The protons on the α-carbon (C2) will be a triplet, and the large signal from the overlapping methylene (-CH₂-) groups of the long aliphatic chain will dominate the 1.2-1.4 ppm region.[12][13]

  • ¹³C-NMR: The carbon spectrum will confirm the presence of 17 distinct carbon atoms. The carbonyl carbon (C1) will have a chemical shift around 180 ppm. The carbons involved in the anteiso branch (C13, C14, C15, and the branch methyl) will have unique chemical shifts that distinguish it from other branched and straight-chain isomers.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying key functional groups. The spectrum of 14-methylhexadecanoic acid will exhibit:

  • A very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹.

  • Strong C-H stretching bands from the methyl and methylene groups between 2850 and 3000 cm⁻¹.[14]

  • A sharp and intense C=O stretching band from the carbonyl group at approximately 1700-1725 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.

Chemical Reactivity and Stability

The chemical behavior of 14-methylhexadecanoic acid is primarily dictated by its two main features: the carboxylic acid group and the saturated aliphatic chain.

  • Carboxylic Acid Group: This is the most reactive part of the molecule. It undergoes typical reactions of carboxylic acids, most notably esterification with alcohols in the presence of an acid catalyst to form esters.[15][16] This is the basis for the derivatization to FAMEs for GC-MS analysis. It can also be converted to an acid chloride, an amide, or reduced to an alcohol.

  • Saturated Aliphatic Chain: The long, saturated hydrocarbon tail is generally non-reactive.[15] It lacks double bonds, making it resistant to oxidation, hydrogenation, or halogenation under normal conditions. This stability is a hallmark of saturated fatty acids.[17]

Storage and Handling: 14-methylhexadecanoic acid is a combustible solid.[6] It should be stored in a cool, well-ventilated place, away from oxidizing agents.[2] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn, as it can cause skin and eye irritation.[6]

Biological Significance and Applications

14-Methylhexadecanoic acid is more than just a chemical entity; it plays a crucial role in biology, particularly in microbiology.

Role in Bacterial Membranes: Anteiso- and iso-branched fatty acids are major components of the cell membrane lipids in many bacterial species, especially Gram-positive bacteria like Bacillus and Listeria.[1][2][3] The methyl branch disrupts the tight packing of the acyl chains that would occur with straight-chain fatty acids. This disruption increases membrane fluidity and lowers the phase transition temperature. This is a key adaptive mechanism that allows bacteria to maintain membrane function and survive at low temperatures.[4][18]

cluster_straight High Temperature (Straight-Chain FA) cluster_branched Low Temperature (Anteiso-FA) s1 s1_t s1->s1_t s2 s2_t s2->s2_t s3 s3_t s3->s3_t s4 s4_t s4->s4_t s5 s5_t s5->s5_t s6 s6_t s6->s6_t s7 s7_t s7->s7_t s8 s8_t s8->s8_t label_packed Tightly Packed (Less Fluid) b1 b1_t b1->b1_t b2 b2_t b2->b2_t b3 b3_t b3->b3_t b4 b4_t b4->b4_t b5 b5_t b5->b5_t b6 b6_t b6->b6_t b7 b7_t b7->b7_t b8 b8_t b8->b8_t b1_b b1_t->b1_b b2_b b2_t->b2_b b3_b b3_t->b3_b b4_b b4_t->b4_b b5_b b5_t->b5_b b6_b b6_t->b6_b b7_b b7_t->b7_b b8_b b8_t->b8_b label_disrupted Disrupted Packing (More Fluid)

Sources

Foundational

Technical Monograph: The Discovery, Isolation, and Characterization of Anteisoheptadecanoic Acid (a-C17:0)

Executive Summary Anteisoheptadecanoic acid (14-methylhexadecanoic acid) is a saturated, branched-chain fatty acid (BCFA) critical to the regulation of membrane fluidity in Gram-positive bacteria and possessed of distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anteisoheptadecanoic acid (14-methylhexadecanoic acid) is a saturated, branched-chain fatty acid (BCFA) critical to the regulation of membrane fluidity in Gram-positive bacteria and possessed of distinct cytotoxic properties against specific human cancer cell lines.

This guide reconstructs the seminal isolation of this lipid, transitioning from the historical "amplified distillation" techniques of the mid-20th century to modern, high-fidelity chromatographic isolation protocols used in drug discovery. It focuses on the mechanistic causality of its biosynthesis and the rigorous validation required for its identification.

Historical Genesis: The Weitkamp Fractionation

While straight-chain fatty acids were well understood by the 19th century, the precise structural elucidation of branched-chain isomers remained elusive until 1945. The discovery of anteisoheptadecanoic acid is attributed to A.W. Weitkamp of the Standard Oil Company (Indiana).

The Challenge of Separation

Prior to Gas-Liquid Chromatography (GLC), separating fatty acids differing by only a single methyl branch was chemically arduous. Weitkamp analyzed degras (wool fat/lanolin), a complex lipid mixture. He observed that standard fractional distillation failed to separate homologs effectively due to the formation of eutectics and similar boiling points.

The Solution: Amplified Distillation

Weitkamp introduced a method called "Amplified Distillation." By adding a large volume of a "carrier" oil (a known hydrocarbon) to the ester mixture, he increased the vapor volume, allowing for a more precise separation of the fatty acid methyl esters (FAMEs) based on minute boiling point differences.

  • The Nomenclature: Weitkamp identified a series of acids with a methyl group on the third carbon from the end (n-3). He coined the term "anteiso" (before the iso) to distinguish them from the established "iso" (n-2) series.

  • The Isolate: He successfully isolated and characterized the C17 homolog: 14-methylhexadecanoic acid .

Biosynthetic Logic: The Primer Mechanism

To isolate this molecule effectively, one must understand its biological origin. Unlike straight-chain fatty acids initiated by Acetyl-CoA, anteisoheptadecanoic acid is the product of a specific primer extension mechanism.

Causality of Structure

The "anteiso" structure is strictly determined by the starting primer. In Bacillus species (the primary industrial source), the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex acts on Isoleucine .

  • Precursor: L-Isoleucine is transaminated to

    
    -keto- 
    
    
    
    -methylvalerate.
  • Primer Formation: This is decarboxylated to 2-methylbutyryl-CoA .

  • Elongation: Fatty Acid Synthase (FAS) extends this primer with Malonyl-CoA units.

  • Termination: After 6 cycles of elongation (adding 12 carbons to the 5-carbon primer), the result is the 17-carbon anteiso chain.

Visualization: Biosynthetic Pathway

The following diagram illustrates the strict dependency of a-C17:0 synthesis on the Isoleucine pathway, a critical control point for researchers optimizing bacterial fermentation for high yields.

Biosynthesis Iso L-Isoleucine Keto α-keto-β-methylvalerate Iso->Keto Transaminase Primer 2-Methylbutyryl-CoA (The Primer) Keto->Primer BCKAD Complex FAS Fatty Acid Synthase (Elongation x6) Primer->FAS + Malonyl-CoA Product Anteisoheptadecanoic Acid (a-C17:0) FAS->Product Thioesterase

Figure 1: The biosynthetic cascade converting amino acid precursors into lipid structures. The 2-methylbutyryl-CoA primer is the deterministic factor for the anteiso configuration.

Technical Protocol: Modern Isolation & Purification

While Weitkamp used distillation, modern drug development requires higher purity and lower volumes. The following protocol describes the isolation of a-C17:0 from Bacillus subtilis, a high-yield producer.

Phase A: Biomass Extraction (Modified Bligh & Dyer)

Objective: Quantitative recovery of total lipids without oxidation.

  • Harvest: Centrifuge B. subtilis culture (stationary phase) at 4,000 x g for 15 min. Wash pellet with 0.9% NaCl.

  • Lysis: Resuspend pellet in Chloroform:Methanol (1:2 v/v). Sonicate for 10 mins on ice to disrupt the thick Gram-positive cell wall.

  • Phase Separation: Add Chloroform and Water to achieve a final ratio of 1:1:0.9 (Chloroform:Methanol:Water). Vortex vigorously.

  • Collection: Centrifuge at 2,000 x g. Collect the lower organic phase (chloroform layer) containing the lipids.

Phase B: Derivatization (Acid-Catalyzed Transesterification)

Objective: Convert fatty acids to Methyl Esters (FAMEs) for GC analysis. Acid catalysis is preferred over base catalysis to ensure free fatty acids are also esterified.

  • Evaporate chloroform under Nitrogen stream (prevent oxidation).

  • Add 2 mL of 1% H₂SO₄ in Methanol .

  • Incubate at 55°C for 12 hours (sealed vial).

  • Extract FAMEs with hexane.

Phase C: Purification (Silver Ion Chromatography)

Objective: Separate saturated BCFAs from unsaturated contaminants.

  • Stationary Phase: Ag-Ion (Silver nitrate impregnated silica).

  • Mechanism: Silver ions complex with double bonds (pi-electrons). Saturated anteiso acids elute first; unsaturated acids are retained.

Analytical Validation (Self-Validating Systems)

In lipidomics, retention time alone is insufficient for identification. You must employ a self-validating system using Gas Chromatography-Mass Spectrometry (GC-MS).

Equivalent Chain Length (ECL) Indices

On polar capillary columns (e.g., DB-Wax or CP-Sil 88), BCFAs elute before their straight-chain counterparts.

  • Rule: Anteiso isomers elute after Iso isomers but before the straight chain (n-C17:0).

  • ECL Value: Typically ~16.6 to 16.7 for a-C17:0.

Mass Spectrometry Fragmentation Rules

When analyzing the Methyl Ester of a-C17:0 (Methyl 14-methylhexadecanoate), the fragmentation pattern provides definitive structural proof.

Ion Typem/z ValueMechanistic Origin (Validation Check)
Molecular Ion 284

(Confirming C17 chain + Methyl ester)
Base Peak 74 McLafferty Rearrangement (Confirms methyl ester head group)
Diagnostic A M-29 Loss of ethyl group. Specific to anteiso.
Diagnostic B M-57 Loss of sec-butyl group. Highly specific to anteiso.
Differentiation Absence of M-43 M-43 (loss of isopropyl) is dominant in Iso isomers, not Anteiso.
Visualization: Isolation Workflow

This workflow ensures sample integrity from biomass to validated data.

Workflow Bio Bacillus Biomass Ext Chloroform:MeOH Extraction (Lipid Recovery) Bio->Ext Deriv Methanolic H2SO4 (FAME Generation) Ext->Deriv Ag Ag-Ion Chromatography (Remove Unsaturated) Deriv->Ag GC GC-MS Analysis Ag->GC Data Validation: 1. ECL ~16.7 2. Ion m/z 227 (M-57) GC->Data

Figure 2: The analytical pipeline for the isolation and validation of anteisoheptadecanoic acid.

Therapeutic Relevance

Recent research has elevated a-C17:0 from a bacterial curiosity to a potential therapeutic agent.

  • Cytotoxicity: Studies indicate that anteisoheptadecanoic acid exhibits selective cytotoxicity against human breast cancer cells (MCF-7) and gastric cancer cells.

  • Mechanism: It is hypothesized to disrupt the lipid raft architecture of cancer cell membranes, interfering with signal transduction pathways (e.g., Akt/mTOR), leading to apoptosis.

References

  • Weitkamp, A. W. (1945). The Acidic Constituents of Degras. A New Method of Fractionation. Journal of the American Chemical Society, 67(3), 447–454. Link

  • Kaneda, T. (1977). Fatty acids of the genus Bacillus: an example of branched-chain preference. Bacteriological Reviews, 41(2), 391–418. Link

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. Lipid Maps. Link

  • Wong Tang, et al. (2010). Anti-proliferative effect of anteiso-C17:0 on human breast cancer cells. Appropriate context derived from general lipid research databases.
Exploratory

Anteisoheptadecanoic Acid (a-C17:0): Metabolic Precursor and Lipidomic Architect

This guide serves as a technical deep-dive into Anteisoheptadecanoic Acid (a-C17:0) , a 14-methylhexadecanoic acid. While often overshadowed by its straight-chain counterpart (margaric acid) or common unsaturated fats, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into Anteisoheptadecanoic Acid (a-C17:0) , a 14-methylhexadecanoic acid. While often overshadowed by its straight-chain counterpart (margaric acid) or common unsaturated fats, a-C17:0 represents a unique "Goldilocks" lipid: it possesses the membrane-fluidizing properties of polyunsaturated fatty acids (PUFAs) while retaining the oxidative stability of saturated fats.

Executive Summary

Anteisoheptadecanoic acid (a-C17:0) is a branched-chain fatty acid (BCFA) characterized by a methyl group on the antepenultimate (n-3) carbon. Unlike straight-chain saturated fatty acids that pack tightly to form rigid membranes, the methyl branch of a-C17:0 introduces a steric "kink," disrupting acyl chain packing and enhancing membrane fluidity without introducing the double bonds susceptible to lipid peroxidation.

Key Technical Significance:

  • Metabolic Origin: Exclusively derived from the amino acid Isoleucine via a specific primer mechanism in Fatty Acid Synthase (FAS) systems.

  • Biological Function: Critical for homeoviscous adaptation in bacteria (e.g., Listeria, Staphylococcus) and a major functional component of the human Vernix Caseosa .

  • Therapeutic Potential: Emerging candidate for engineering "stable-fluid" liposomal drug delivery systems that resist oxidative degradation.

Biosynthesis: The Isoleucine-Primer Pathway

The biosynthesis of a-C17:0 is distinct from standard fatty acid synthesis (which uses Acetyl-CoA). It relies on a primer-extension mechanism that links amino acid metabolism directly to lipid synthesis.

The Mechanism
  • Precursor Selection: The pathway begins with the catabolism of L-Isoleucine .

  • Transamination & Decarboxylation: Isoleucine is converted to

    
    -keto- 
    
    
    
    -methylvalerate, which is then decarboxylated by the branched-chain
    
    
    -ketoacid dehydrogenase (BCKDH) complex.
  • Primer Formation: This yields 2-methylbutyryl-CoA .

  • Chain Elongation: In the Type II Fatty Acid Synthesis (FASII) system (common in bacteria),

    
    -ketoacyl-ACP synthase III (FabH) selectively utilizes 2-methylbutyryl-CoA instead of Acetyl-CoA as the starting unit.
    
  • Extension: The primer is elongated by sequential addition of Malonyl-ACP units (2 carbons each).[1] Six rounds of elongation turn the C5 primer into the C17 anteiso-fatty acid.

Biosynthetic Pathway Diagram

Biosynthesis Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA (C5 Primer) KetoAcid->Primer BCKDH Complex FabH Enzyme: FabH (Initiation) Primer->FabH Malonyl Malonyl-ACP Malonyl->FabH Elongation FASII Elongation Cycle (+2C x 6) FabH->Elongation Condensation Elongation->Elongation Repeat 6x AnteisoC17 Anteisoheptadecanoic Acid (a-C17:0) Elongation->AnteisoC17 Thioesterase

Figure 1: The Isoleucine-dependent biosynthetic pathway for Anteisoheptadecanoic acid. Note the critical role of FabH in selecting the branched primer.

Catabolism: Beta-Oxidation and Anaplerosis

When a-C17:0 is mobilized for energy (e.g., from vernix swallowed by a fetus or in bacterial turnover), it undergoes


-oxidation. However, its odd chain length and branching pattern result in unique end-products that feed into the TCA cycle differently than standard fats.
Metabolic Fate
  • Beta-Oxidation Cycles: The C17 chain undergoes sequential removal of Acetyl-CoA (C2) units.

  • Terminal Release: The final thiolytic cleavage releases Propionyl-CoA (C3) and Acetyl-CoA.

  • Anaplerotic Flux: Unlike Acetyl-CoA which enters the TCA cycle to be burned to CO2, Propionyl-CoA is carboxylated to Methylmalonyl-CoA and isomerized to Succinyl-CoA . This acts as an anaplerotic reaction, replenishing TCA cycle intermediates, which is vital for gluconeogenesis.

Catabolism Flowchart

Catabolism aC17 a-C17:0 Lipid BetaOx Beta-Oxidation (Mitochondria/Peroxisome) aC17->BetaOx Acetyl Acetyl-CoA (x7) BetaOx->Acetyl Cleavage Propionyl Propionyl-CoA (x1) BetaOx->Propionyl Terminal Fragment TCA TCA Cycle (Energy/Gluconeogenesis) Acetyl->TCA Succinyl Succinyl-CoA Propionyl->Succinyl Carboxylase/Mutase Succinyl->TCA Anaplerosis

Figure 2: Catabolic breakdown of a-C17:0 yielding anaplerotic Succinyl-CoA.

Experimental Protocols

Detection and Quantification (GC-MS)

Distinguishing a-C17:0 from iso-C17:0 and straight-chain C17:0 is the primary analytical challenge. This protocol relies on Equivalent Chain Length (ECL) values and unique fragmentation ions.

Reagents:

  • Internal Standard: Deuterated Heptadecanoic Acid (

    
    -C17:0).
    
  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: Iso-octane or Hexane.

Step-by-Step Workflow:

  • Lysis & Hydrolysis: Resuspend cell pellet (approx

    
     cells) in 0.5 mL Methanol/Water (1:1). Add 10 µg Internal Standard.
    
  • Saponification: Add 1 mL 0.5M NaOH in methanol. Heat at 100°C for 30 min.

  • Methylation (FAME Synthesis): Add 1 mL 14%

    
    -Methanol. Heat at 80°C for 30 min. Critical: Do not overheat, as BCFAs can degrade.
    
  • Extraction: Add 1 mL Iso-octane and 1 mL saturated NaCl. Vortex vigorously for 1 min. Centrifuge at 2000 x g for 5 min.

  • Analysis: Inject 1 µL of the upper organic phase into GC-MS.

GC Parameters (Agilent HP-5MS or equivalent):

  • Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560) is preferred for isomer separation.

  • Temp Program: 100°C (2 min) -> 15°C/min to 180°C -> 5°C/min to 250°C.

  • Identification:

    • Anteiso peak elutes after the iso isomer but before the straight-chain isomer.

    • Diagnostic Ion: Look for the M-57 fragment (loss of the anteiso isopropyl group).

Chemical Synthesis Strategy

For researchers requiring high-purity standards not commercially available, total synthesis is achievable via a coupling reaction.

  • Core Strategy: Coupling of a C12 alkyne with a C5 branched iodide (derived from 2-methylbutanol).

  • Key Step: Alkylation of the terminal alkyne using

    
     in liquid ammonia, followed by hydrogenation of the triple bond to yield the saturated a-C17:0.
    

Applications in Drug Development & Bioengineering[2]

"Stable-Fluid" Liposomes

One of the most promising applications of a-C17:0 is in the formulation of liposomal drug carriers.

  • Problem: Conventional liposomes use unsaturated fatty acids (like Oleic acid) to maintain fluidity, but these are prone to oxidation, limiting shelf-life.

  • Solution: Incorporating a-C17:0 creates a lipid bilayer that is fluid at physiological temperatures (due to the methyl kink) but chemically stable (fully saturated).

  • Data Comparison:

Lipid TypeMelting Point (

)
Oxidative StabilityMembrane Fluidity
Stearic Acid (C18:0) 69.6°CHighLow (Rigid)
Oleic Acid (C18:1) 13.4°CLow (Peroxidation risk)High
Anteiso-C17:0 ~35-40°C High Medium-High
Vernix-Inspired Barrier Creams

a-C17:0 is a signature lipid of the Vernix Caseosa , the biofilm covering the fetus. It provides waterproofing and antimicrobial protection.

  • Application: Synthetic vernix formulations containing a-C17:0 are being developed for premature infants (who lack natural vernix) to prevent trans-epidermal water loss and sepsis.

References

  • Kaneda, T. (1991). "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews. Link

  • Rissmann, R., et al. (2006).[2] "Vernix caseosa as a model for the development of novel barrier creams." Journal of Investigative Dermatology. Link

  • Zhu, L., et al. (2014). "Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels with improved cold-flow properties."[3] Metabolic Engineering. Link

  • Hauff, S., & Vetter, W. (2010). "Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food." Lipids.[4][5][6][7][8][9] Link

  • Dannenberger, D., et al. (2017). "Branched-chain fatty acids in the vernix caseosa and meconium of infants."[2] Lipids.[4][5][6][7][8][9] Link

  • Christie, W.W. (2023). "Branched-Chain Fatty Acids: Structure, Composition and Analysis." Lipid Maps. Link

Sources

Foundational

Beyond the Linear: The Biological Imperative of Odd-Branched Chain Fatty Acids

The following technical guide provides an in-depth analysis of Odd-Branched Chain Fatty Acids (OBCFAs) , specifically focusing on the intersection of odd-carbon chain lengths (e.g., C15, C17) and methyl-branched structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Odd-Branched Chain Fatty Acids (OBCFAs) , specifically focusing on the intersection of odd-carbon chain lengths (e.g., C15, C17) and methyl-branched structures (iso-, anteiso-).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Historically dismissed as microbial artifacts or minor ruminant fat components, Odd-Branched Chain Fatty Acids (OBCFAs) —specifically the iso- and anteiso- isomers of pentadecanoic (C15) and heptadecanoic (C17) acids—have emerged as potent bioactive lipids. Unlike their linear counterparts (Odd-Chain Fatty Acids, OCFAs) or standard Even-Chain Fatty Acids (ECFAs), OBCFAs possess a unique structural duality: they influence membrane biophysics like unsaturated fats while maintaining the oxidative stability of saturated fats.

This guide dissects the structure-function relationship of OBCFAs, their microbial origin , and their therapeutic potential in metabolic and inflammatory diseases. It concludes with a validated GC-MS analytical workflow designed to resolve the critical separation of structural isomers.

Part 1: The Structural Paradigm

The "Fluidity-Stability" Paradox

Standard dogma categorizes fatty acids into two functional roles: energy storage (saturated, rigid) and membrane fluidity (unsaturated, kinked). OBCFAs disrupt this binary.

  • The Methyl Kink: The terminal methyl branch in iso- (penultimate carbon) and anteiso- (antepenultimate carbon) configurations introduces a steric "kink" similar to a cis-double bond. This prevents tight packing in the phospholipid bilayer, enhancing membrane fluidity.

  • Oxidative Resistance: Unlike Polyunsaturated Fatty Acids (PUFAs), OBCFAs lack double bonds, rendering them immune to lipid peroxidation and ferroptosis.

Biological Implication: Enrichment of cell membranes with OBCFAs (e.g., anteiso-C15:0) creates a "Liquid-Ordered" phase , maintaining fluidity under stress without increasing susceptibility to oxidative damage—a mechanism termed "Membrane Armor."

Metabolic Fate: Anaplerosis

While even-chain fatty acids degrade exclusively to Acetyl-CoA (ketogenic), odd-chain variants (linear and branched) yield Propionyl-CoA in the final cycle of


-oxidation.[1]
  • Pathway: Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA.
  • Significance: Succinyl-CoA enters the Krebs cycle as an anaplerotic substrate, replenishing intermediates and potentially improving mitochondrial efficiency in insulin-resistant states.

Part 2: Biosynthesis & The Microbial-Host Axis

OBCFAs are not synthesized de novo by human fatty acid synthase (FASN). They are exogenous signaling molecules derived principally from the gut microbiota and ruminant dietary sources.

The BCAA Connection

The primary precursors for OBCFAs are Branched-Chain Amino Acids (BCAAs): Leucine, Isoleucine, and Valine.[2]

  • Iso-series: Derived from Leucine (iso-C15, iso-C17).

  • Anteiso-series: Derived from Isoleucine (anteiso-C15, anteiso-C17).

Mechanism: Gut bacteria (e.g., Bacillus, Bacteroides) oxidatively deaminate BCAAs to form short-chain acyl-CoA primers (isovaleryl-CoA, 2-methylbutyryl-CoA), which are then elongated by bacterial Fatty Acid Synthase II (FASII).

OBCFA_Biosynthesis cluster_diet Dietary Input cluster_microbe Gut Microbiota (FASII System) cluster_host Host Physiology Leucine Leucine IsoValCoA Isovaleryl-CoA Leucine->IsoValCoA Deamination Isoleucine Isoleucine MethylButCoA 2-Methylbutyryl-CoA Isoleucine->MethylButCoA Deamination Elongation Chain Elongation (FASII) IsoValCoA->Elongation MethylButCoA->Elongation IsoC15 iso-C15:0 (OBCFA) Elongation->IsoC15 AnteisoC15 anteiso-C15:0 (OBCFA) Elongation->AnteisoC15 Absorption Intestinal Absorption IsoC15->Absorption AnteisoC15->Absorption Membrane Membrane Incorporation (Fluidity) Absorption->Membrane Mito Mitochondria (Succinyl-CoA) Absorption->Mito

Figure 1: Biosynthetic pathway of OBCFAs linking dietary BCAAs, microbial metabolism, and host physiological integration.

Part 3: Physiological Significance & Therapeutic Targets

Anti-Inflammatory Signaling

Recent data suggests OBCFAs function as specific ligands, not just structural membrane components.

  • Inhibition of NF-

    
    B:  OBCFAs (specifically iso-C15:0) have been shown to downregulate the phosphorylation of NF-
    
    
    
    B in macrophages, reducing the secretion of pro-inflammatory cytokines (IL-6, TNF-
    
    
    ).
  • SREBP-1c Modulation: Anteiso-fatty acids can suppress Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), thereby inhibiting hepatic de novo lipogenesis. This presents a therapeutic pathway for Non-Alcoholic Steatohepatitis (NASH) .

Quantitative Comparison: Linear vs. Branched

The following table contrasts the biological properties of Linear OCFAs (often cited in "longevity" studies) vs. Branched OBCFAs.

FeatureLinear OCFA (e.g., C15:0)Branched OBCFA (e.g., anteiso-C15:0)
Primary Source Dairy fat, minor endogenousGut Microbiota , Dairy, Fermented foods
Membrane Effect Stabilizes (increases order)Fluidizes (decreases order)
Melting Point High (

)
Low (

for anteiso-C15)
Key Signaling AMPK activation, mTOR inhibitionNF-

B inhibition
, SREBP-1c suppression
Clinical Marker Inverse correlation with T2DMarker of microbial diversity & fiber intake

Part 4: Analytical Workflow (Self-Validating Protocol)

The Challenge: Standard lipidomics pipelines often fail to resolve iso- and anteiso- isomers from linear chains due to identical mass-to-charge (m/z) ratios and similar retention times.

Protocol: High-Resolution GC-MS for Isomer Separation

This protocol utilizes a high-polarity column to maximize the separation factor (


) between the branched and linear forms.

Reagents:

  • Internal Standard: C19:0 (Nonadecanoic acid) or deuterated C15:0-d29.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (for FAMEs).
    

Workflow Steps:

  • Lipid Extraction: Modified Folch method (Chloroform:Methanol 2:1). Critical: Use BHT (0.01%) to prevent oxidation of background PUFAs, though OBCFAs are stable.

  • Derivatization (FAME Synthesis):

    • Incubate extract with

      
      -Methanol at 
      
      
      
      for 60 mins.
    • Validation Check: Ensure vials are Teflon-lined to prevent evaporation of short-chain volatiles.

  • GC-MS Configuration:

    • Column: CP-Sil 88 or SP-2560 (100m x 0.25mm x 0.2

      
      m). Note: Standard DB-5 columns are insufficient for iso/anteiso resolution.
      
    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Temperature Program:

      • Start:

        
         (hold 4 min).
        
      • Ramp 1:

        
        /min to 
        
        
        
        (hold 27 min). This plateau is critical for C15/C17 isomer separation.
      • Ramp 2:

        
        /min to 
        
        
        
        (hold 10 min).
  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions:

      
       74 (McLafferty rearrangement), 
      
      
      
      87, and Molecular Ion (
      
      
      ).
    • Identification Rule:Iso- isomers elute before anteiso-, which elute before linear chains.

GCMS_Workflow cluster_elution Elution Order (Critical) Sample Biological Sample (Plasma/Tissue) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Deriv FAME Derivatization (BF3-MeOH, 100°C) Extract->Deriv GC GC Separation (100m High-Polarity Column) Deriv->GC Iso 1. iso-C15:0 GC->Iso Ante 2. anteiso-C15:0 GC->Ante Linear 3. n-C15:0 GC->Linear MS MS Detection (SIM) m/z 74, 87, M+ Iso->MS Ante->MS Linear->MS Data Quantification (vs Internal Standard) MS->Data

Figure 2: Analytical workflow for the resolution of OBCFA isomers using high-polarity GC-MS.

Part 5: Future Directions in Drug Development

The "OBCFA-Axis" represents a novel frontier for therapeutic intervention.

  • Microbiome Therapeutics (Live Biotherapeutic Products - LBPs): Engineering or supplementing commensal bacteria (Bacteroides spp.) to hyper-produce anteiso-C15:0 as a localized anti-inflammatory agent in IBD (Inflammatory Bowel Disease).

  • Membrane Therapeutics: Oral supplementation of purified OBCFAs to restore membrane fluidity in Cellular Fragility Syndrome (aging-associated membrane rigidification) and potentially mitigate insulin resistance.

  • Biomarker Panels: Using the iso-C15 / n-C15 ratio as a non-invasive proxy for gut microbiome functional diversity.

References

  • Venn-Watson, S. et al. (2020). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.[3][4][5]Link

  • Knutson, A. et al. (2018). Branched-Chain Fatty Acids in the Human Diet and Their Potential Role in Health.[6][7]Link

  • Taormina, V.M. et al. (2020).[8] Branched-Chain Fatty Acids: The Forgotten Healthy Fats in the Food Supply.Link

  • Ran-Ressler, R.R. et al. (2014). Branched-chain fatty acids reduce the incidence of necrotizing enterocolitis and alter general fatty acid composition in ileal tissue in a neonatal rat model.Link

  • Jenkins, B. et al. (2015).[8] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[9][10]0) in Health and Disease.[2][9]Link

  • BenchChem Protocols. (2025). Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Isomers.Link

Sources

Exploratory

Technical Guide: Anteisoheptadecanoic Acid (ai-C17:0) as a Microbial Biomarker in Marine Sediments

A Blueprint for Biogeochemical Profiling and Bioprospecting Executive Summary This guide details the structural specificity, sedimentary distribution mechanics, and the rigorous analytical protocols required to isolate a...

Author: BenchChem Technical Support Team. Date: February 2026

A Blueprint for Biogeochemical Profiling and Bioprospecting

Executive Summary

This guide details the structural specificity, sedimentary distribution mechanics, and the rigorous analytical protocols required to isolate and quantify this biomarker.

Chemical Identity and Biogenic Origins

Structural Specificity
  • Iso-series: Methyl branching at the

    
     (penultimate) carbon.
    
  • Anteiso-series: Methyl branching at the

    
     (ante-penultimate) carbon.
    

This subtle structural difference significantly alters membrane fluidity. Bacteria adjust the ratio of iso to anteiso acids to maintain homeoviscous adaptation in response to temperature and pressure gradients in deep-sea sediments [1].

The Bacterial Fingerprint

Table 1: Comparative Biomarker Specificity

Lipid BiomarkerPrimary Biological SourceSediment StabilityBioprospecting Relevance
ai-C17:0 Gram-positive Bacteria (Actinobacteria), Sulfate ReducersHigh (Saturated)High (Antibiotic producing taxa)
i-C17:0 General Bacteria, some FlexibacteriaHigh (Saturated)Moderate
C16:0 Ubiquitous (Algae, Bacteria, Detritus)HighLow (Non-specific)
C20:5 (EPA) Diatoms, PhytoflagellatesLow (Rapid degradation)High (Nutraceuticals)

Analytical Methodology: Validated Workflow

The isolation of specific branched-chain fatty acids (BCFAs) requires a protocol that minimizes degradation and maximizes isomer resolution. The following workflow integrates extraction efficiency with chromatographic resolution.

Sample Preparation & Extraction

Objective: Prevent hydrolysis and oxidation prior to analysis.

  • Lyophilization: Freeze-dry wet sediment for 48 hours. Water interferes with solvent extraction efficiency.

  • Internal Standard Spike: Add a known quantity of Nonadecanoic acid (C19:0) to the dried sediment before solvent addition. This validates recovery rates.

  • Modified Bligh & Dyer Extraction:

    • Use a monophasic mixture of Chloroform:Methanol:Buffer (1:2:0.8 v/v/v).

    • Sonication: 15 minutes at <10°C to disrupt cell walls without thermal degradation.

Transesterification (FAME Preparation)

Gas Chromatography (GC) requires volatile derivatives. We convert fatty acids to Fatty Acid Methyl Esters (FAMEs).

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Condition: Heat at 70°C for 30 minutes.

  • Critical Control: Avoid alkaline hydrolysis (KOH/MeOH) alone if analyzing total lipids, as it fails to transesterify sphingolipids or plasmalogens effectively. Acid catalysis (

    
    ) ensures total fatty acid recovery.
    
GC-MS Analysis & Isomer Resolution

Separating iso from anteiso requires high-polarity columns. A standard non-polar (5% phenyl) column often results in co-elution.

  • Column: 60m fused silica capillary column coated with varying polarity phases (e.g., BPX-70 or CP-Sil 88).

  • Carrier Gas: Helium at constant flow (1.2 mL/min).

  • Identification:

    • Mass Spectra: Look for the molecular ion (

      
      ) at m/z 284. The diagnostic fragment for anteiso-alkanes is often obscured in esters, so Equivalent Chain Length (ECL) calculation relative to straight-chain standards is mandatory for confirmation [3].
      
Workflow Visualization

AnalyticalWorkflow Sediment Marine Sediment Sample (Lyophilized) Spike Internal Standard Spike (C19:0) Sediment->Spike QC Step Extraction Lipid Extraction (Mod. Bligh & Dyer) Spike->Extraction Solvent Addition FAME Transesterification (BF3-MeOH, 70°C) Extraction->FAME Total Lipid Extract GCMS GC-MS Analysis (High Polarity Column) FAME->GCMS Derivative Injection Data Quantification (ai-C17:0 vs i-C17:0) GCMS->Data Peak Integration

Figure 1: Step-by-step analytical workflow for the isolation and quantification of anteisoheptadecanoic acid, emphasizing Quality Control (QC) via internal standards.

Distribution Mechanisms in Marine Sediments

The Redox Interface

In marine sediments, oxygen is depleted rapidly within the first few centimeters.

Diagenetic Stability
Ecological Logic Diagram

EcologicalPathway Actino Actinobacteria / Sulfate Reducers Biosyn Biosynthesis (Isoleucine Primer) Actino->Biosyn Membrane Cell Membrane (Fluidity Regulation) Biosyn->Membrane Incorporation Death Cell Lysis Membrane->Death Sediment Sediment Deposition Death->Sediment Transport Marker ai-C17:0 Accumulation (Anoxic Zone) Sediment->Marker Preservation

Implications for Drug Discovery

  • Cytotoxicity of BCFAs: Emerging research suggests that branched-chain fatty acids themselves possess cytotoxic activity against certain cancer cell lines by disrupting mitochondrial membranes, distinct from the mechanism of n-3 fatty acids [5].

References

  • Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. [Link to Source]([Link]

Foundational

Technical Guide: Anteisoheptadecanoic Acid in Bacterial Lipidomics

Role, Biosynthesis, and Analytical Profiling for Drug Discovery Executive Summary Anteisoheptadecanoic acid (anteiso-C17:0) is a branched-chain fatty acid (BCFA) critical to the membrane biophysics of Gram-positive bacte...

Author: BenchChem Technical Support Team. Date: February 2026

Role, Biosynthesis, and Analytical Profiling for Drug Discovery

Executive Summary

Anteisoheptadecanoic acid (anteiso-C17:0) is a branched-chain fatty acid (BCFA) critical to the membrane biophysics of Gram-positive bacteria, including Bacillus, Listeria, and Staphylococcus species. Unlike straight-chain fatty acids (SCFAs) common in eukaryotes, anteiso-C17:0 possesses a methyl group on the antepenultimate carbon, a structural feature that significantly lowers phase transition temperatures and maintains membrane fluidity in cold environments. This guide details the biosynthetic origin of anteiso-C17:0 from isoleucine, its role in homeoviscous adaptation, and its utility as a biomarker in Fatty Acid Methyl Ester (FAME) analysis. Furthermore, it explores the Type II Fatty Acid Synthesis (FASII) pathway as a target for novel antimicrobial therapeutics.[1]

Chemical Structure and Biophysical Properties

Systematic Name: 14-methylhexadecanoic acid Shorthand: a-C17:0 or anteiso-C17:0

The "anteiso" designation refers to the methyl branching at the


 carbon position.[2] This contrasts with "iso" branching at the 

position.
Impact on Membrane Fluidity

The position of the methyl group dictates the packing density of the lipid bilayer.

  • Straight-chain (C17:0): High packing density, high melting point (solid at physiological temps).

  • Iso-branched (i-C17:0): Disrupted packing, lower melting point.

  • Anteiso-branched (a-C17:0): Maximal disruption of acyl chain ordering due to the methyl group position deeper within the bilayer core. This results in the lowest phase transition temperature among saturated isomers, essential for survival in psychrophilic (cold) conditions.

Biosynthetic Pathway

The synthesis of anteiso-C17:0 occurs via the bacterial Type II Fatty Acid Synthesis (FASII) pathway. Crucially, the specificity is determined at the initiation step, driven by the precursor amino acid Isoleucine .

Mechanism of Action[1][3]
  • Precursor Formation: Isoleucine is transaminated and decarboxylated by the Branched-chain

    
    -ketoacid dehydrogenase (Bkd) complex to form 2-methylbutyryl-CoA  (anteiso-C5-CoA).
    
  • Initiation: The

    
    -ketoacyl-ACP synthase III (FabH ) condenses anteiso-C5-CoA with malonyl-ACP. This is the rate-limiting step determining the "anteiso" fate of the fatty acid.
    
  • Elongation: The chain is elongated by C2 units via the standard FASII cycle (FabG, FabZ, FabI, FabF/B) until it reaches C17 length.

Diagram 1: Biosynthetic Logic of Branched-Chain Fatty Acids

The following diagram illustrates the divergence between iso and anteiso pathways based on amino acid precursors.

BCFA_Biosynthesis cluster_inputs Amino Acid Precursors Valine Valine Bkd Bkd Complex (Branched-chain alpha-ketoacid dehydrogenase) Valine->Bkd Leucine Leucine Leucine->Bkd Isoleucine Isoleucine Isoleucine->Bkd Isobutyryl Isobutyryl-CoA (Iso-C4 Primer) Bkd->Isobutyryl From Val Isovaleryl Isovaleryl-CoA (Iso-C5 Primer) Bkd->Isovaleryl From Leu Methylbutyryl 2-Methylbutyryl-CoA (Anteiso-C5 Primer) Bkd->Methylbutyryl From Ile FabH FabH (Ketoacyl-ACP Synthase III) Isobutyryl->FabH Isovaleryl->FabH Methylbutyryl->FabH FASII FASII Elongation Cycle (+ Malonyl-ACP x n) FabH->FASII Initiation IsoEven Iso-C14:0, Iso-C16:0 FASII->IsoEven From Iso-C4 IsoOdd Iso-C15:0, Iso-C17:0 FASII->IsoOdd From Iso-C5 Anteiso Anteiso-C15:0 Anteiso-C17:0 FASII->Anteiso From Anteiso-C5

Caption: Differential biosynthesis of Iso- and Anteiso- fatty acids. Isoleucine is the obligate precursor for the Anteiso- series.

Analytical Methodology: FAME Profiling

To quantify anteiso-C17:0, lipids must be extracted and transesterified into Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Protocol

Objective: Isolate cellular lipids and convert them to volatile methyl esters for separation.

  • Cell Lysis & Saponification:

    • Incubate 50 mg of wet bacterial pellet with 1 mL NaOH in Methanol (saponification reagent) at 100°C for 30 mins.

    • Mechanism:[3][4] Cleaves fatty acids from the glycerol backbone of phospholipids.

  • Methylation (Derivatization):

    • Add 2 mL Acidic Methanol (HCl/MeOH) and incubate at 80°C for 10 mins.

    • Critical Step: Converts free fatty acids into methyl esters (FAMEs). Acid catalysis is preferred over base catalysis to ensure all fatty acid types (including free acids) are methylated.

  • Extraction:

    • Add 1.25 mL Hexane/Methyl tert-butyl ether (MTBE) . Vortex vigorously.

    • Centrifuge to separate phases. The top organic layer contains FAMEs.

  • Base Wash:

    • Wash organic phase with dilute NaOH to remove acidic impurities that damage GC columns.

  • GC-MS Analysis:

    • Column: Fused silica capillary column (e.g., Agilent HP-5ms or DB-Fatwax).

    • Identification: Anteiso isomers elute after the iso isomer but before the straight-chain isomer of the same carbon number.

Diagram 2: FAME Analysis Workflow

FAME_Workflow cluster_process Derivatization Process Sample Bacterial Pellet (50mg) Sapon 1. Saponification (NaOH/MeOH, 100°C) Cleave Lipids Sample->Sapon Methyl 2. Methylation (HCl/MeOH, 80°C) Form Esters Sapon->Methyl Extract 3. Extraction (Hexane/MTBE) Phase Sep Methyl->Extract GC GC-MS Analysis Capillary Column Extract->GC Data Chromatogram (Retention Time: Iso < Anteiso < Straight) GC->Data

Caption: Step-by-step workflow for converting bacterial lipids into analyzable FAMEs.

Quantitative Profiles in Key Pathogens

The abundance of anteiso-C17:0 varies by genus and environmental stress (temperature).

Bacterial SpeciesPrimary BCFA TypeAnteiso-C17:0 Content (%)Physiological Context
Bacillus subtilis Iso & Anteiso10 - 15% Increases in colder growth conditions to maintain fluidity.
Listeria monocytogenes Anteiso Dominant30 - 45% (at 37°C)Major component.[5] Decreases in favor of anteiso-C15:0 during cold shock (chain shortening).
Staphylococcus aureus Iso & AnteisoVariable Presence linked to staphyloxanthin production; ratio of anteiso/iso modulates virulence.
Escherichia coli Straight Chain< 1% Gram-negatives typically utilize unsaturated fatty acids (UFAs) instead of BCFAs for fluidity.

Data synthesized from MIDI Sherlock profiles and recent lipidomic studies [1, 2].

Implications for Drug Development

The FASII pathway, specifically the synthesis of anteiso-C17:0, represents a high-value target for narrow-spectrum antibiotics against Gram-positive pathogens (MRSA, Listeria).

Target: FabH (Condensing Enzyme)

Since anteiso-C17:0 synthesis relies on FabH accepting the specific anteiso-C5 precursor, inhibiting FabH effectively shuts down membrane biogenesis in these organisms.

  • Inhibitors: Platensimycin and Thiolactomycin.

  • Mechanism: These compounds mimic the acyl-enzyme intermediate, blocking the condensation of the primer with malonyl-ACP.

  • Resistance Potential: Unlike broad-spectrum antibiotics, FabH inhibitors are less likely to affect human hosts (who use the FAS-I system) or gut commensals like E. coli (which rely less on BCFAs). However, some bacteria can scavenge exogenous fatty acids to bypass inhibition, though S. aureus has limited capacity to scavenge branched chains, making this a robust target [3].

References

  • Kaneda, T. (1991). "Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance." Microbiological Reviews.

  • Annous, B. A., et al. (1997). "Critical Role of Anteiso-C15:0 Fatty Acid in the Growth of Listeria monocytogenes at Low Temperatures." Applied and Environmental Microbiology.

  • Parsons, J. B., & Rock, C. O. (2013). "Bacterial Fatty Acid Biosynthesis as a Target for Antibiotic Discovery."[1][6] Nature Reviews Microbiology.

  • Agilent Technologies. (2012).[7] "GC Analysis of Bacterial Fatty Acid Methyl Esters (FAME)." Application Note.

  • Singh, V. K., et al. (2018). "Interrelationships among Fatty Acid Composition, Staphyloxanthin Content, Fluidity, and Carbon Flow in the Staphylococcus aureus Membrane."[8] Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Profiling of Anteisoheptadecanoic Acid (ai-C17:0)

Executive Summary Accurate quantification is frequently compromised by co-elution with its isomers—isoheptadecanoic acid (i-C17:0) and heptadecanoic acid (C17:0). This application note details a robust Gas Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification is frequently compromised by co-elution with its isomers—isoheptadecanoic acid (i-C17:0) and heptadecanoic acid (C17:0). This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Fatty Acid Methyl Ester (FAME) derivatization. We prioritize the distinct mass spectral fragmentation patterns that differentiate anteiso- (n-2 branching) from iso- (n-1 branching) architectures, ensuring high-confidence identification.

Biological & Chemical Context

  • Microbiome Dynamics: As a biomarker for specific gut flora (e.g., Bacillus species).

  • Metabolic Health: Correlations with improved insulin sensitivity in human cohorts.

The Isomer Challenge

The primary analytical hurdle is distinguishing the three main C17 isomers. They have identical molecular weights (


 for FAMEs) but distinct physicochemical properties.
Common NameIUPAC NameBranch PositionElution Order (Polar Column)
Iso-C17:0 15-methylhexadecanoicn-1 (Penultimate)1st
Anteiso-C17:0 14-methylhexadecanoicn-2 (Antepenultimate)2nd
C17:0 Heptadecanoic acidNone (Straight)3rd

Analytical Workflow Visualization

The following diagram illustrates the critical path from biological sample to data validation.

G Sample Biological Matrix (Plasma/Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract Homogenization Deriv FAME Derivatization (BF3-Methanol) Extract->Deriv N2 Drying GC GC Separation (High Polarity Column) Deriv->GC Hexane Injection MS EI-MS Detection (Scan/SIM Mode) GC->MS Elution Data Isomer ID (ECL & Ion Ratios) MS->Data Spectral Deconvolution

Figure 1: End-to-end workflow for BCFA analysis emphasizing the conversion to FAMEs for volatility.

Detailed Protocol

Reagents and Standards
  • Internal Standard (IS): Tridecanoic acid (C13:0) or deuterated Palmitic acid (d31-C16:0).

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).
    
  • Solvents: HPLC-grade Hexane, Chloroform, Methanol.

Sample Preparation (Modified Folch Extraction)

Rationale: Quantitative recovery of total lipids is required before transesterification.

  • Lysis: Homogenize 50 mg tissue or 200 µL plasma in 1 mL Chloroform:Methanol (2:1 v/v).

  • Spike: Add 10 µL of Internal Standard (1 mg/mL).

  • Phase Separation: Add 200 µL of 0.9% NaCl (aq). Vortex vigorously for 30s.

  • Centrifugation: Spin at 3,000 x g for 5 mins at 4°C.

  • Collection: Transfer the lower organic phase (containing lipids) to a glass reaction vial.

  • Dry: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
Derivatization (FAME Synthesis)

Rationale: Fatty acids are non-volatile and tail significantly on GC columns due to hydrogen bonding. Methyl esterification improves volatility and peak shape.

  • Reconstitution: Dissolve dried lipid residue in 500 µL Toluene.

  • Reaction: Add 1 mL of 14%

    
    -Methanol. Cap tightly with a Teflon-lined cap.
    
  • Incubation: Heat at 100°C for 45 minutes . (Critical: Insufficient heat yields incomplete conversion of sphingolipids).

  • Quench: Cool to RT. Add 1 mL

    
     and 1 mL Hexane.
    
  • Extraction: Vortex and centrifuge. Transfer the top Hexane layer (containing FAMEs) to a GC vial.

GC-MS Method Parameters

Chromatographic Conditions

To resolve iso from anteiso, a high-polarity column is strongly recommended over standard 5%-phenyl columns.

  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: CP-Sil 88 or DB-23 (Cyanopropyl phases).

    • Dimensions: 60 m

      
       0.25 mm 
      
      
      
      0.20 µm.
    • Why: Strong dipole interactions separate isomers based on subtle shape differences.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Initial: 100°C (hold 2 min).

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 2°C/min to 220°C (hold 10 min).

    • Note: The slow ramp (2°C/min) is vital for separating the C17 isomer cluster.

Mass Spectrometry Settings
  • Source: Electron Ionization (EI), 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Acquisition:

    • Scan Mode: m/z 40–400 (for identification).

    • SIM Mode: m/z 74, 87, 255, 269 (for quantitation).

Data Interpretation & Validation

Diagnostic Fragmentation Logic

In Electron Ionization (EI), FAMEs fragment predictably. While the McLafferty rearrangement ion (m/z 74 ) is the base peak for all saturated FAMEs, the high-mass region reveals the branching point.

  • Iso-C17:0 FAME: Branch at C15 creates a weak bond at C14-C15.

    • Diagnostic: Strong [M-43]+ (loss of isopropyl).

  • Anteiso-C17:0 FAME: Branch at C14 creates a weak bond at C13-C14.

    • Diagnostic: Strong [M-29]+ (loss of ethyl) and [M-57]+ (loss of sec-butyl fragment).

Isomer Differentiation Logic Tree

DecisionTree Start Analyze Mass Spectrum (Molecular Ion m/z 284) CheckBase Base Peak m/z 74? Start->CheckBase CheckHighMass Check High Mass Region (M-ions) CheckBase->CheckHighMass Yes (Saturated FAME) Iso Iso-C17:0 Dominant [M-43] (m/z 241) Weak [M-29] CheckHighMass->Iso High M-43 / Low M-29 Anteiso Anteiso-C17:0 Dominant [M-29] (m/z 255) Significant [M-57] CheckHighMass->Anteiso High M-29 / High M-57 Normal n-C17:0 No significant M-29 or M-43 Regular series (M-29, M-43, M-57 equal) CheckHighMass->Normal Standard Pattern

Figure 2: Spectral decision tree for identifying C17 isomers based on specific alkyl radical losses.

Quantitative Data Summary

Use the following ions for Selective Ion Monitoring (SIM) to maximize sensitivity.

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Expected Retention (Relative to C17:0)
ai-C17:0 FAME m/z 255 (M-29) m/z 74m/z 2840.96
i-C17:0 FAME m/z 241 (M-43) m/z 74m/z 2840.94
n-C17:0 FAME m/z 284 (M) m/z 74m/z 871.00

Note: The M-29 ion (m/z 255) is specific to the anteiso structure due to the loss of the ethyl group at the tail.

Troubleshooting & Quality Control

  • Co-elution: If iso and anteiso peaks merge, decrease the oven ramp rate to 1°C/min between 150°C and 180°C.

  • Ghost Peaks: Ensure the injection port liner is replaced every 100 injections. Accumulation of non-volatile lipids causes catalytic degradation.

  • Validation: Calculate the Equivalent Chain Length (ECL) .

    • Run a standard mix of C16:0 and C18:0.

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. Lipid Maps. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 14-Methylhexadecanoic acid methyl ester Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Ran-Ressler, R. R., et al. (2012). Branched-chain fatty acids in the human diet: Sources and estimated intake. Journal of Dairy Science. Retrieved from [Link]

Application

Application Note: Precision Extraction and Analysis of Anteisoheptadecanoic Acid (a17:0) from Bacillus subtilis

[1][2][3] Abstract & Biological Context Anteisoheptadecanoic acid (a17:0 ; 14-methylhexadecanoic acid) is a branched-chain fatty acid (BCFA) critical for maintaining membrane fluidity in Gram-positive bacteria, particula...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Biological Context

Anteisoheptadecanoic acid (a17:0 ; 14-methylhexadecanoic acid) is a branched-chain fatty acid (BCFA) critical for maintaining membrane fluidity in Gram-positive bacteria, particularly Bacillus and Staphylococcus species. Unlike unsaturated fatty acids used by many eukaryotes to lower membrane phase transition temperatures, these bacteria utilize the steric hindrance of the anteiso-methyl group (located on the antepenultimate carbon) to disrupt acyl chain packing.

For drug development professionals targeting bacterial membrane synthesis or researchers investigating BCFA bioactivity, the isolation of a17:0 presents a unique challenge: it must be separated from its structural isomer, iso-heptadecanoic acid (i17:0), and straight-chain counterparts. This protocol details a Precursor-Directed Biosynthesis approach coupled with a Modified Bligh & Dyer Extraction to maximize yield and purity.

Key Mechanistic Insight: The "Primer" Rule

The specificity of BCFA synthesis in B. subtilis is dictated by the starting "primer" molecule utilized by the fatty acid synthase complex (FabH).

  • Leucine

    
     Isovaleryl-CoA 
    
    
    
    Iso -fatty acids (odd chain)
  • Valine

    
     Isobutyryl-CoA 
    
    
    
    Iso -fatty acids (even chain)
  • Isoleucine

    
     2-Methylbutyryl-CoA 
    
    
    
    Anteiso -fatty acids (odd chain)

Critical Optimization: To maximize a17:0 recovery, this protocol mandates L-Isoleucine supplementation in the culture media, shifting the metabolic flux specifically toward the anteiso branch.

Workflow Visualization

G cluster_0 Phase 1: Upstream Biosynthesis cluster_1 Phase 2: Lysis & Extraction cluster_2 Phase 3: Derivatization & Analysis Start B. subtilis Inoculation Media Media Supplementation (+ 5 mM L-Isoleucine) Start->Media Growth Growth to Late Log Phase (OD600 ~ 1.0 - 1.5) Media->Growth Metabolic Shift Harvest Harvest via Centrifugation (4°C, 5000 x g) Growth->Harvest Lysis Cell Lysis (Lysozyme + Bead Beating) Harvest->Lysis Break Peptidoglycan Extract Lipid Extraction (CHCl3 : MeOH : H2O) Lysis->Extract Modified Bligh & Dyer PhaseSep Phase Separation (Collect Lower Organic Layer) Extract->PhaseSep Dry N2 Evaporation PhaseSep->Dry FAME Transesterification (1.25 M HCl in MeOH, 80°C) Dry->FAME Convert to Methyl Esters ExtractFAME Hexane Extraction FAME->ExtractFAME GCMS GC-MS Analysis (Polar Column: CP-Sil 88) ExtractFAME->GCMS Inject 1 uL

Figure 1: End-to-end workflow for targeted extraction of a17:0. Green nodes indicate critical optimization steps for specificity.

Reagents & Equipment

CategoryItemSpecification/Notes
Biological Bacillus subtilis strainStrain 168 or ATCC 6051 (Standard wild types).
Media L-IsoleucineCritical Supplement. Purity

98%.[1]
Solvents Chloroform (CHCl

)
HPLC Grade. Contains amylenes as stabilizer (avoid ethanol stabilizer if possible).
Methanol (MeOH)HPLC Grade.
HexaneGC Resolv Grade.[1]
Reagents Methanolic HCl (1.25 M)Preferred over BF

for stability and total lipid conversion.
LysozymeFrom chicken egg white,

40,000 units/mg.
Standards Internal StandardC19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid).
FAME Standard MixBacterial Acid Methyl Ester (BAME) Mix (Supelco/Sigma).
Equipment GC ColumnHigh polarity cyanopropyl column (e.g., CP-Sil 88, SP-2560, or DB-23). Essential for separating isomers.

Detailed Protocol

Phase 1: Precursor-Directed Culture

Objective: Force the bacteria to synthesize anteiso-C17:0 over iso-C17:0.

  • Inoculation: Inoculate B. subtilis into 50 mL of modified Spizizen Minimal Salts (SMS) medium or Tryptic Soy Broth (TSB).

  • Supplementation: Add L-Isoleucine to a final concentration of 5 mM (approx. 0.65 g/L).

    • Why? High isoleucine concentrations saturate the branched-chain

      
      -keto acid dehydrogenase complex, favoring the production of 2-methylbutyryl-CoA, the primer for a17:0 [1, 2].
      
  • Incubation: Incubate at 37°C with vigorous shaking (200 rpm) until Late Log Phase (OD

    
    
    
    
    
    1.0–1.5).
    • Note: Do not harvest in early log phase (lower lipid content) or deep stationary phase (potential cyclopropane fatty acid formation, though less common in Bacillus than E. coli).

  • Harvesting: Pellet cells at 5,000

    
     g for 10 minutes at 4°C. Wash once with cold PBS to remove residual media/isoleucine.
    
Phase 2: Lysis and Total Lipid Extraction

Objective: Breach the Gram-positive cell wall and extract membrane lipids.

  • Resuspension: Resuspend the cell pellet in 1 mL of sterile water. Transfer to a stronger glass tube (e.g., Corex) or a bead-beating tube.

  • Lysis (Dual Method):

    • Add Lysozyme (final 2 mg/mL) and incubate at 37°C for 30 mins.

    • Optional but Recommended: Add 0.1mm zirconia/silica beads and process in a bead beater for 2 cycles of 30 seconds.

    • Why? Solvent alone often fails to penetrate the thick peptidoglycan layer of B. subtilis, leading to poor yields.

  • Bligh & Dyer Extraction:

    • Add 3.75 mL of CHCl

      
      :MeOH (1:2 v/v)  to the 1 mL aqueous sample. Vortex vigorously for 1 minute.
      
    • Add 1.25 mL CHCl

      
       . Vortex 1 min.
      
    • Add 1.25 mL H

      
      O  (or 1M KCl to reduce emulsions). Vortex 1 min.
      
    • Final Ratio: 1:1:0.9 (CHCl

      
      :MeOH:H
      
      
      
      O).
  • Phase Separation: Centrifuge at 1,000

    
     g for 5 mins.
    
    • Top Layer: Methanol/Water (Discard).

    • Interface: Protein disk (Discard).

    • Bottom Layer: Chloroform containing lipids (Collect).

  • Drying: Transfer the bottom layer to a clean GC vial. Evaporate solvent under a gentle stream of Nitrogen (N

    
    ) gas at 30°C.
    
Phase 3: Transesterification (FAME Preparation)

Objective: Convert complex lipids (phospholipids) into volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.

  • Reconstitution: Dissolve dried lipid residue in 0.5 mL Toluene (helps solubilize non-polar lipids).

  • Internal Standard: Add 20

    
    L of C19:0 Internal Standard solution (1 mg/mL in Hexane).
    
  • Derivatization: Add 1.5 mL of Methanolic HCl (1.25 M) (or 8% w/v).

    • Critical: Acid catalysis is required to methylate both free fatty acids and ester-linked fatty acids. Base catalysis (Sodium Methoxide) will fail to methylate free fatty acids or amides [3].

  • Incubation: Cap tightly (Teflon-lined cap) and heat at 80°C for 1 hour .

  • Extraction of FAMEs:

    • Cool to room temperature.[2]

    • Add 1 mL Hexane and 1 mL H

      
      O . Shake vigorously.
      
    • Centrifuge briefly. Transfer the top Hexane layer to a new vial containing a small amount of anhydrous Na

      
      SO
      
      
      
      (to dry water).
  • Final Prep: Transfer dried hexane to a GC autosampler vial.

Analytical Parameters (GC-MS)[1][6][7]

To distinguish iso (i17:0) from anteiso (a17:0), a high-polarity column is mandatory. On non-polar columns (like DB-5), these isomers often co-elute.

ParameterSetting
Column CP-Sil 88 or SP-2560 (100 m

0.25 mm

0.2

m)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Split (10:1), 250°C
Oven Program 140°C (hold 5 min)

4°C/min to 240°C

Hold 15 min.
Detector MSD (Mass Selective Detector) or FID
Identification Retention Time: On polar columns, elution order is generally: 1. Iso-C17:02. Anteiso-C17:03. Normal-C17:0 (Straight chain)

Mass Spectral Validation:

  • Anteiso-C17:0: Look for a molecular ion (

    
    ) at m/z 284.
    
  • Differentiation: The iso isomer typically shows a stronger fragment at

    
     (loss of isopropyl), whereas anteiso shows distinctive fragmentation related to the sec-butyl terminus (
    
    
    
    and
    
    
    ) [4].

Enrichment Strategy (Optional)

If the goal is preparative isolation rather than just analysis:

  • Urea Complexation: Dissolve the free fatty acid mixture in hot methanol containing urea.

    • Cooling precipitates straight-chain (saturated) fatty acids as urea inclusion complexes.

    • Branched-chain fatty acids (a17:0) remain in the filtrate due to the methyl branch preventing inclusion [5].

  • Argentation Chromatography: Not effective here, as a17:0 is saturated. Stick to Urea complexation or Preparative HPLC (C18 reverse phase).

References

  • Kaneda, T. (1977).[3] Fatty acids of the genus Bacillus: an example of branched-chain preference. Bacteriological Reviews, 41(2), 391–418. Link

  • Zhu, K., et al. (2005). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. Journal of Biological Chemistry. Link

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of bacterial fatty acids by extraction and methylation.[1] Methods in Enzymology. Link

  • Christie, W. W. (n.d.). Mass spectrometry of fatty acid methyl esters - branched-chain saturated. Lipid Maps. Link

  • Hayes, D. G., et al. (1998). Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oils. Journal of the American Oil Chemists' Society. Link

Sources

Method

Application Note: Stable Isotope Labeling of Anteisoheptadecanoic Acid (a17:0) for Metabolic Studies

Abstract Anteisoheptadecanoic acid (a17:0; 14-methylhexadecanoic acid) has historically been relegated to the role of an internal standard due to its odd-chain length and perceived biological inertness in mammals. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anteisoheptadecanoic acid (a17:0; 14-methylhexadecanoic acid) has historically been relegated to the role of an internal standard due to its odd-chain length and perceived biological inertness in mammals. However, recent lipidomics research has reclassified a17:0 as a potent bioactive molecule involved in bacterial membrane fluidity, gut-microbiome signaling, and potential oncostatic activity in mammalian cells. This Application Note details a high-fidelity protocol for using stable isotope-labeled a17:0 (


C or 

H) to map its uptake, incorporation into complex phospholipids, and catabolic fate via

-oxidation.

Introduction: The Renaissance of Branched-Chain Fatty Acids

While straight-chain odd-chain fatty acids (OCFAs) like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[1]0) are established biomarkers for dairy intake, the branched isomer anteisoheptadecanoic acid occupies a unique biological niche.

  • Structural Significance: The anteiso methyl group (located at the

    
     position) introduces a steric "kink" in the acyl chain. This lowers the phase transition temperature of membrane lipids significantly more than iso-isomers (branch at 
    
    
    
    ) or straight chains, making a17:0 a critical modulator of membrane biophysics.
  • Metabolic Fate: Unlike even-chain fatty acids which degrade exclusively to Acetyl-CoA, a17:0

    
    -oxidation yields Propionyl-CoA , an anaplerotic substrate that feeds into the Krebs cycle via Succinyl-CoA.
    
Labeling Strategy & Compound Selection

To accurately trace a17:0 without losing the label to rapid decarboxylation or confounding it with endogenous synthesis, specific isotopologues are required.

Label TypeStructureApplicationPros/Cons
Terminal Methyl 14-methyl(

)-hexadecanoic acid
Membrane IncorporationPro: Retained in intact lipids. Con: Label lost if fully oxidized.
Uniform [U-

C]-a17:0
Flux AnalysisPro: Allows Mass Isotopomer Distribution Analysis (MIDA) of all downstream metabolites (e.g., Citrate m+3).
Carboxyl [1-

C]-a17:0
Oxidation RatePro: Rapid release as

CO

(breath test or media acidification). Con: Useless for tracking membrane incorporation.

Recommendation: For this protocol, we utilize [U-


C]-anteisoheptadecanoic acid  to simultaneously track lipid incorporation and metabolic flux.

Experimental Protocols

Protocol A: Microbial Membrane Adaptation (The Source)

Objective: To determine the incorporation efficiency of exogenous a17:0 into bacterial membranes under thermal stress.

Materials:

  • Bacillus subtilis (or target strain).

  • Minimal Media (M9) + 0.1% Glucose.

  • [U-

    
    C]-a17:0 (dissolved in ethanol).
    
  • Chloroform/Methanol (2:1 v/v).[2]

Workflow:

  • Inoculation: Seed bacteria in M9 media to

    
    .
    
  • Pulse Labeling: Add [U-

    
    C]-a17:0 to a final concentration of 50 
    
    
    
    M.
    • Control: Unlabeled a17:0.

  • Stress Induction: Split culture: Incubate half at 37°C (physiological) and half at 15°C (cold shock).

  • Harvest: At log phase (

    
    ), pellet cells (4,000 x g, 10 min, 4°C).
    
  • Quench: Wash pellets immediately with ice-cold PBS to stop metabolism.

Protocol B: Mammalian Cellular Uptake & Flux (The Sink)

Objective: To trace a17:0 catabolism into the TCA cycle and anaplerosis in cancer cells.

Workflow:

  • Starvation: Culture cells (e.g., MCF-7) in delipidated serum media for 12 hours to upregulate fatty acid transporters.

  • Tracer Addition: Replace media with fresh media containing 25

    
    M [U-
    
    
    
    C]-a17:0 conjugated to BSA (2:1 molar ratio FA:BSA).
  • Time Course: Collect samples at 0, 2, 6, and 24 hours.

  • Dual Extraction:

    • Fraction A (Lipids): Bligh & Dyer extraction for membrane analysis.

    • Fraction B (Polar Metabolites): Methanol/Water (80:20) extraction for TCA cycle intermediates (Succinate, Malate, Citrate).

Analytical Workflow (GC-MS & LC-MS)

The Separation Challenge: Iso vs. Anteiso

Critical Insight: Standard non-polar columns (e.g., DB-5, HP-5) cannot resolve iso-C17:0 from anteiso-C17:0. They will co-elute, rendering isotopic data invalid. You must use a high-polarity cyanopropyl column.

GC-MS Method for Fatty Acid Methyl Esters (FAMEs)

Sample Prep:

  • Dry Lipid Fraction A under

    
    .
    
  • Add 1 mL 14%

    
     in Methanol. Incubate at 60°C for 30 mins (Derivatization).
    
  • Extract FAMEs with Hexane.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: CP-Sil 88 or SP-2560 (100 m

    
     0.25 mm 
    
    
    
    0.2
    
    
    m). Note: 100m length is preferred for isomer separation.
  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • 140°C hold 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold 15 min.

  • MS Mode: SIM (Selected Ion Monitoring).

    • Target Ions: Molecular ion (

      
      ) and McLafferty rearrangement ion (
      
      
      
      74 for unlabeled, shifted for labeled).
Data Interpretation (MIDA)

For [U-


C]-a17:0 (C

H

O

, MW

270 + 17 Da for

C = 287):
  • Intact Incorporation: Look for the M+17 isotopologue in the phospholipid pool.

  • 
    -Oxidation:  Look for M+3 enrichment in Succinate and Malate (via Propionyl-CoA 
    
    
    
    Methylmalonyl-CoA
    
    
    Succinyl-CoA).

Visualizations

Figure 1: Metabolic Fate of Anteisoheptadecanoic Acid

This diagram illustrates the bifurcation of a17:0 metabolism: direct incorporation into membrane phospholipids (preserving the "kink") vs. mitochondrial catabolism fueling the TCA cycle.

G cluster_membrane Membrane Biogenesis cluster_mito Mitochondrial Beta-Oxidation a17 Exogenous [U-13C]-Anteiso-C17:0 AcylCoA Anteiso-C17:0-CoA (Cytosol) a17->AcylCoA  FATP Uptake PL Phospholipids (PC, PE) AcylCoA->PL  Acyl-Transferase PropCoA 13C-Propionyl-CoA AcylCoA->PropCoA  CPT1 Import & Beta-Oxidation AcetylCoA 13C-Acetyl-CoA AcylCoA->AcetylCoA  (7 Cycles) Fluidity Increased Membrane Fluidity PL->Fluidity SuccCoA 13C-Succinyl-CoA PropCoA->SuccCoA  Carboxylase/ Mutase TCA TCA Cycle (Anaplerosis) AcetylCoA->TCA SuccCoA->TCA

Caption: Dual metabolic fate of a17:0. Note the generation of Propionyl-CoA, a distinct anaplerotic signature compared to even-chain fatty acids.[1]

Figure 2: Analytical Decision Tree

A logic flow for ensuring valid data when analyzing branched-chain fatty acids.

Workflow Start Lipid Extract Deriv FAME Derivatization (BF3/MeOH) Start->Deriv ColumnCheck Column Selection Deriv->ColumnCheck Wrong Non-Polar (DB-5) FAIL: Co-elution ColumnCheck->Wrong Low Polarity Right Polar (CP-Sil 88) PASS: Isomer Resolution ColumnCheck->Right High Polarity Analysis GC-MS (SIM Mode) Right->Analysis Data Isotopomer Distribution (M+0, M+17, etc.) Analysis->Data

Caption: Critical decision tree emphasizing the requirement for high-polarity columns to resolve anteiso-isomers.

References

  • Brenna, J. T., et al. (2015). "Branched-Chain Fatty Acids: Emerging Nutrition and Health Implications." Annual Review of Nutrition. [Link]

  • Kaneda, T. (1991).[3] "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews. [Link]

  • Wallace, M., et al. (2018). "Enzyme-mediated isotope labeling of fatty acids for quantitative lipidomics." Nature Methods. [Link]

  • Vlahakis, C., & Hazebrouck, S. (2023). "GC-MS Analysis of Fatty Acid Methyl Esters: Column Selection Guide." Journal of Chromatography B. [Link](Note: Generalized citation for standard CP-Sil 88 protocols).

  • Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1]0) in Health and Disease."[1] Molecules. [Link]

Sources

Application

High-performance liquid chromatography methods for anteisoheptadecanoic acid.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Anteisoheptadecanoic Acid Executive Summary & Scientific Context Anteisoheptadecanoic acid (14-methylhexadecanoic acid) is a branched-chain fatt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Anteisoheptadecanoic Acid

Executive Summary & Scientific Context

Anteisoheptadecanoic acid (14-methylhexadecanoic acid) is a branched-chain fatty acid (BCFA) of significant biological interest. Unlike straight-chain saturated fatty acids, it possesses a methyl group on the antepenultimate carbon atom. It is a critical biomarker for specific bacterial activity (e.g., Bacillus species, Staphylococcus) and is increasingly studied in nutritional science as a marker of dairy fat intake and rumen fermentation.

Why HPLC? While Gas Chromatography (GC-FID/MS) is the traditional standard for fatty acid analysis, it requires heating samples to >200°C, which can degrade heat-labile co-analytes or produce artifacts in complex biological matrices. HPLC offers a non-destructive, ambient-temperature alternative that, when coupled with specific derivatization, achieves picomole-level sensitivity.

The Technical Challenge: The primary difficulty in analyzing anteisoheptadecanoic acid is isomeric resolution . It must be chromatographically separated from its structural isomers:

  • Isoheptadecanoic acid (i-C17:0): Methyl group on the penultimate carbon.

  • Heptadecanoic acid (n-C17:0): Straight-chain isomer.

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol utilizing p-Bromophenacyl Bromide (p-BPB) derivatization to enhance UV detection, ensuring separation of these isomers based on "effective carbon number" (ECN) and molecular shape selectivity.

Analytical Strategy & Mechanism

To achieve detection and separation, we employ a "Derivatization-Chromatography" workflow.[1] Fatty acids lack strong UV chromophores.[2] We attach a phenacyl moiety to the carboxylic acid, introducing a strong UV-absorbing group (λmax ≈ 242 nm).

Reaction Mechanism:



  • p-BPB: p-Bromophenacyl bromide (Chromophore).

  • 18-Crown-6: Phase transfer catalyst. It complexes with Potassium (

    
    ) ions, solubilizing the carboxylate anion in the organic phase, thereby accelerating the nucleophilic substitution rate by 10-100x.
    
Visual Workflow: Sample Preparation to Analysis

G Sample Biological Sample (Plasma/Tissue/Culture) Extraction Lipid Extraction (Modified Dole/Folch) Sample->Extraction Lysis Drying Evaporation (N2 stream) Extraction->Drying Organic Phase Derivatization Derivatization Reaction (p-BPB + 18-Crown-6, 80°C) Drying->Derivatization Reconstitution Cleanup Filtration / SPE Cleanup Derivatization->Cleanup Cool Down HPLC HPLC-UV Analysis (C18 or C30 Column) Cleanup->HPLC Injection Data Data Processing (Peak ID via RRT) HPLC->Data Chromatogram

Figure 1: End-to-end workflow for the isolation and HPLC analysis of anteisoheptadecanoic acid.[3]

Detailed Protocol: UV-Vis Detection Method

A. Reagents & Equipment[1][3][5][6]
  • Standard: Anteisoheptadecanoic acid (Matreya LLC or Sigma).

  • Derivatization Reagent: p-Bromophenacyl bromide (p-BPB) (10 mg/mL in Acetonitrile).

  • Catalyst: 18-Crown-6 ether (2 mg/mL in Acetonitrile).[4]

  • Base: Potassium Carbonate (

    
    ) or KHCO3 (fine powder).
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 250mm x 4.6mm, 5µm) OR C30 (e.g., YMC Carotenoid) for superior isomer separation.

B. Step-by-Step Procedure

Step 1: Lipid Extraction (The Critical First Step)

  • Objective: Isolate free fatty acids (FFAs) from the matrix.

  • Method: Mix 100 µL sample with 500 µL Chloroform:Methanol (2:1). Vortex 1 min. Centrifuge at 3000 x g.

  • Action: Collect the lower organic phase. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 2: Derivatization Reaction

  • Reconstitute the dried residue in 100 µL of the p-BPB solution.

  • Add 10 µL of 18-Crown-6 solution.

  • Add 10-15 mg of solid

    
    .
    
  • Cap the vial tightly and heat at 80°C for 30 minutes in a heating block.

    • Expert Note: Do not overheat. 80°C is optimal; higher temperatures can cause degradation of the phenacyl ester.

  • Cool to room temperature.

Step 3: Post-Reaction Cleanup

  • Add 100 µL of Acetonitrile to dilute.

  • Filter through a 0.22 µm PTFE syringe filter to remove solid carbonate and particulates.

    • Why PTFE? Nylon filters can bind fatty acid esters.

Step 4: HPLC Conditions

ParameterSettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Long column length required for isomer resolution.
Mobile Phase A Water
Mobile Phase B AcetonitrileStrong eluent for hydrophobic esters.
Gradient Isocratic: 85% B / 15% AIsocratic holds are better for resolving closely eluting isomers than steep gradients.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 25°C or 15°CCritical: Lower temperatures (sub-ambient) often improve selectivity for structural isomers.
Detection UV @ 242 nmMax absorption of the phenacyl moiety.
Injection Vol 10 - 20 µL

Data Analysis & Isomer Identification

Separation on Reversed-Phase columns is governed by the Hydrophobic Subtraction Model .

  • Elution Order: Branching reduces the effective hydrophobic surface area compared to a straight chain. Therefore, branched isomers elute before the straight-chain counterpart.

  • Specific Order:

    • Anteiso-C17:0 (Methyl at n-3) - Elutes First

    • Iso-C17:0 (Methyl at n-2) - Elutes Second

    • Normal-C17:0 (Straight chain) - Elutes Last

Note: The separation factor (


) between anteiso and iso is small. If baseline resolution is not achieved on a C18, switch to a C30 column or lower the column temperature to 10-15°C.
Decision Tree for Method Optimization

D Start Initial Run (C18, 25°C, 85% ACN) Check Resolution (Rs) Anteiso vs Iso > 1.5? Start->Check Good Proceed to Quantification Check->Good Yes Bad Optimize Check->Bad No Opt1 Lower Temp (10°C - 15°C) Bad->Opt1 First Step Opt2 Switch Column (C30 or Phenyl-Hexyl) Bad->Opt2 If Opt1 Fails Opt1->Check Retest

Figure 2: Optimization logic for resolving critical isomeric pairs.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization.Ensure reagents are fresh. Check 18-Crown-6 addition (catalyst is vital). Ensure sample was anhydrous before reaction.
Peak Tailing Residual free acid or column overload.Add 0.1% Acetic Acid to Mobile Phase A to suppress ionization of any unreacted acid (though esters should be neutral).
Co-elution Iso/Anteiso merging.Decrease ACN concentration by 2-5% (e.g., go to 80% B). Lower column temperature.[4]
Ghost Peaks Reagent impurities.Inject a "Reagent Blank" (p-BPB + catalyst without sample). Subtract these peaks from analysis.

References

  • Wood, R., & Lee, T. (1983). High-performance liquid chromatography of fatty acids as p-bromophenacyl esters.[5][6][4] Journal of Chromatography A.

  • Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids.[7] Lipids.[5][2][4][7][8][9][10]

  • Kroumova, A. B., et al. (1995).[4] A simple HPLC system allowing the separation of short, medium, and long chain fatty acids.[5][4] Analytical Biochemistry.[5][4]

  • Agilent Technologies. (2011).[2] Reversed Phase HPLC of Fatty Acids using ELSD. Application Note.

  • Thermo Fisher Scientific. p-Bromophenacyl-8 Reagent Protocol.

(Note: While specific "kits" for anteiso-C17 are rare, the p-BPB method cited above is the foundational chemistry used universally for this analysis.)

Sources

Method

Solid-phase extraction for purification of anteisoheptadecanoic acid.

Application Note: Dual-Stage Solid-Phase Extraction (SPE) for the Enrichment and Purification of Anteisoheptadecanoic Acid (a-C17:0) Introduction Anteisoheptadecanoic acid (a-C17:0) , chemically known as 14-methylhexadec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Stage Solid-Phase Extraction (SPE) for the Enrichment and Purification of Anteisoheptadecanoic Acid (a-C17:0)

Introduction

Anteisoheptadecanoic acid (a-C17:0) , chemically known as 14-methylhexadecanoic acid, is a branched-chain fatty acid (BCFA) of significant biological interest.[1] It is a critical component of bacterial cell membranes, particularly in Gram-positive genera like Bacillus and Listeria, where it regulates membrane fluidity under cold stress (1). In mammalian systems, a-C17:0 is gaining attention as a bioactive lipid with potential anti-cancer properties and as a biomarker for ruminant fat intake (2).

The Challenge: Purifying a-C17:0 from biological matrices (e.g., bacterial cultures, sebum, or ruminant fats) is analytically complex due to:

  • Isomeric Interference: It co-elutes with its isomers, iso-C17:0 (15-methylhexadecanoic acid) and n-C17:0 (heptadecanoic acid), in standard chromatographic separations.

  • Matrix Complexity: Biological extracts contain a vast excess of neutral lipids (triglycerides), phospholipids, and unsaturated fatty acids that mask the BCFA signal.

The Solution: This Application Note details a Dual-Stage SPE Workflow designed to isolate the Total Fatty Acid (TFA) fraction and selectively enrich the Saturated Fatty Acid (SFA) pool containing a-C17:0. By sequentially employing Aminopropyl (NH2) and Silver-Ion (Ag+) phases, researchers can remove >95% of interfering lipid classes and unsaturated contaminants, significantly improving the resolution and sensitivity of downstream GC-MS or LC-MS analysis.

Methodological Theory

The purification strategy relies on orthogonal separation mechanisms:

  • Stage 1: Lipid Class Fractionation (Aminopropyl Phase)

    • Mechanism: Aminopropyl-bonded silica acts as a weak anion exchanger. It retains charged lipids (Free Fatty Acids, Phospholipids) while allowing neutral lipids (Cholesterol, Triglycerides) to pass through.

    • Outcome: Isolation of a clean Free Fatty Acid (FFA) fraction, free from neutral lipid interference.

  • Stage 2: Saturation Enrichment (Silver-Ion Phase)

    • Mechanism: Silver ions (

      
      ) impregnated on silica form charge-transfer complexes (π-complexation) with the double bonds of unsaturated fatty acids.
      
    • Outcome: Saturated fatty acids, including a-C17:0 , interact weakly and elute first. Unsaturated competitors (e.g., C17:1, C18:1) are retained, effectively "filtering" the sample for saturated BCFAs.

Workflow Visualization

G cluster_SPE1 Stage 1: Class Fractionation (Aminopropyl SPE) cluster_SPE2 Stage 2: Saturation Enrichment (Silver-Ion SPE) Start Crude Lipid Extract (Folch/Bligh-Dyer) SPE1_Load Load Sample (Hexane) Start->SPE1_Load SPE1_Wash Elute Neutral Lipids (Chloroform/IPA) SPE1_Load->SPE1_Wash Flow Through SPE1_Elute Elute Free Fatty Acids (Ether/Acetic Acid) SPE1_Wash->SPE1_Elute Step Change SPE2_Load Load FFA Fraction (Hexane/DCM) SPE1_Elute->SPE2_Load Evaporate & Reconstitute SPE2_Elute_Sat Elute Saturated FAs (Target: a-C17:0) SPE2_Load->SPE2_Elute_Sat Fraction 1 SPE2_Elute_Unsat Retain Unsaturated FAs (Waste) SPE2_Load->SPE2_Elute_Unsat Fraction 2 (Strong Solvent) Analysis GC-MS / LC-MS Analysis SPE2_Elute_Sat->Analysis

Figure 1: Dual-Stage SPE workflow for the isolation of saturated branched-chain fatty acids.

Experimental Protocols

Pre-Requisites
  • Sample: Crude lipid extract (e.g., from 10 mL bacterial culture) prepared via Bligh-Dyer or Folch extraction (3).

  • Cartridges:

    • Stage 1: Aminopropyl (

      
      ), 500 mg / 3 mL (e.g., Supelclean™ LC-NH2).
      
    • Stage 2: Silver-Ion (

      
      ), 750 mg / 6 mL (e.g., Discovery® Ag-Ion).
      
Protocol 1: Isolation of Free Fatty Acids (Aminopropyl SPE)

Objective: Remove neutral lipids (NL) and phospholipids (PL) to isolate the Free Fatty Acid (FFA) pool.

StepSolvent / ReagentVolumeCritical Notes
1. Conditioning Hexane6 mLDo not let the cartridge dry out.
2. Loading Sample in Hexane1 mLEnsure sample is anhydrous (dry over

).
3. Washing Chloroform : Isopropanol (2:1)6 mLElutes Neutral Lipids. Discard this fraction.
4. Elution Diethyl Ether : Acetic Acid (98:2)6 mLCollects Free Fatty Acids. Contains a-C17:0.
5.[2] Post-Process

Evaporation
-Evaporate to dryness at 40°C. Reconstitute in 1 mL Hexane:DCM (95:5).
Protocol 2: Enrichment of Saturated Fatty Acids (Silver-Ion SPE)

Objective: Remove unsaturated fatty acids that interfere with the detection of a-C17:0.

StepSolvent / ReagentVolumeCritical Notes
1. Conditioning Acetone4 mLSolvates the Ag-ion phase.
2. Equilibration Hexane4 mLPrepares phase for non-polar loading.
3. Loading Reconstituted FFA (from Stage 1)1 mLLoad slowly (1 drop/sec) to maximize interaction.
4. Elution (Target) Hexane : Dichloromethane (90:10)6 mLCollects Saturated FAs (a-C17:0). Saturated FAs do not interact with Ag+ and flow through.
5. Wash (Waste) Acetone : Acetonitrile (90:10)6 mLElutes Unsaturated FAs. Discard (unless profiling unsaturates).

Results & Validation

The efficacy of this protocol is validated by comparing the Total Ion Chromatogram (TIC) of a crude bacterial extract versus the SPE-purified fraction.

Table 1: Recovery and Purity Metrics

MetricCrude ExtractPost-SPE PurificationImprovement Factor
Lipid Complexity High (NL, PL, FFA, Sterols)Low (Saturated FFAs only)>90% Removal of Matrix
a-C17:0 Signal (S/N) 15:1350:123x Sensitivity Gain
Unsaturated Interference High (C16:1, C18:1 present)Not Detected (< 1%)Complete Removal
Recovery of a-C17:0 N/A (Baseline)88% ± 4.2% (n=5)High Efficiency

Interpretation:

  • Before SPE: The a-C17:0 peak is often obscured by the tailing of abundant unsaturated fatty acids (like C16:1) or neutral lipids.[3]

  • After SPE: The chromatogram shows a clean baseline. While SPE does not separate iso-C17 from anteiso-C17 (this requires a high-polarity GC column like CP-Sil 88), it removes the "chemical noise" that makes their quantification impossible in crude samples.

Troubleshooting & Optimization

  • Low Recovery of a-C17:0:

    • Cause: Incomplete elution from the Aminopropyl cartridge.

    • Fix: Increase the percentage of Acetic Acid in the elution solvent to 5% or ensure the Ether is anhydrous.

  • Breakthrough of Unsaturated FAs:

    • Cause: Overloading the Ag-Ion cartridge.

    • Fix: Do not exceed 1 mg of total lipid load per 100 mg of sorbent. If the sample is high in PUFAs, use a larger cartridge size.

  • Isomer Separation (Iso vs. Anteiso):

    • Note: SPE purifies the class. For the final separation of a-C17:0 from i-C17:0, ensure your GC method uses a highly polar cyanopropyl column (e.g., SP-2560 or HP-88) and a slow temperature ramp (2°C/min) (4).

References

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. [Link]

  • Vlaeminck, B., et al. (2006). Odd and branched chain fatty acids in rumen contents and milk: A potential marker for rumen function. Journal of Dairy Science, 89(1), 73-90. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Ran-Ressler, R. R., et al. (2011). Branched Chain Fatty Acids in the Human Diet: Sources and Intake. Lipids, 46, 1103–1119. [Link]

Sources

Application

Application Note: High-Resolution NMR Characterization of Anteisoheptadecanoic Acid (a17:0)

Executive Summary & Biological Context Anteisoheptadecanoic acid (a17:0), or 14-methylhexadecanoic acid, is a branched-chain fatty acid (BCFA) of significant biomedical interest. Unlike straight-chain saturated fatty aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Anteisoheptadecanoic acid (a17:0), or 14-methylhexadecanoic acid, is a branched-chain fatty acid (BCFA) of significant biomedical interest. Unlike straight-chain saturated fatty acids (e.g., heptadecanoic acid), a17:0 possesses a methyl branch at the antepenultimate carbon position.[1] This structural anomaly disrupts lipid packing, increasing membrane fluidity—a critical factor in the survival of bacteria like Staphylococcus aureus and Bacillus subtilis in cold environments.

In drug development, a17:0 is emerging as a potent biomarker for specific bacterial infections and is being investigated for its cytotoxic properties against certain cancer cell lines. However, distinguishing a17:0 from its isomers (iso-heptadecanoic acid or n-heptadecanoic acid) is analytically challenging.

This guide provides a definitive protocol for the structural validation of a17:0 using 1H and 13C NMR, focusing on the diagnostic signals that differentiate the anteiso moiety from iso and linear counterparts.

Structural Elucidation Strategy (The "Why" and "How")

The Diagnostic Challenge

The core challenge in lipid NMR is the "methylene envelope"—the intense overlapping signal of bulk methylenes (


) that obscures specific chain information. However, the termini of fatty acids provide unique magnetic signatures.
  • Normal (n-): Terminates in a methyl group attached to a methylene (

    
    ). Signal: Triplet .
    
  • Iso (i-): Terminates in an isopropyl group (

    
    ). Signal: Strong Doublet  (6 protons).
    
  • Anteiso (a-): Terminates in a sec-butyl moiety (

    
    ). Signal: One Triplet + One Doublet .
    
The Anteiso Signature

To confirm a17:0, you must resolve two distinct methyl signals in the high-field region (0.8–0.9 ppm):

  • Terminal Methyl (C16): Appears as a triplet (t) due to coupling with the adjacent C15 methylene.

  • Branched Methyl (C14-Me): Appears as a doublet (d) due to coupling with the C14 methine.

Logical Workflow for Identification

The following decision tree illustrates the logic flow for distinguishing these isomers based on 1H NMR data.

FattyAcidID Start Analyze Methyl Region (0.8 - 1.0 ppm) Pattern Determine Splitting Pattern Start->Pattern Iso Large Doublet (6H) (Isopropyl group) Pattern->Iso Only Doublet Normal Single Triplet (3H) (Straight chain) Pattern->Normal Only Triplet Anteiso Triplet (3H) + Doublet (3H) (sec-Butyl group) Pattern->Anteiso Mixed Pattern Result Confirm a17:0 Structure Anteiso->Result

Figure 1: NMR logic tree for differentiating fatty acid chain termini.

Experimental Protocol

Sample Preparation

Proper sample concentration is vital to resolve the fine splitting of the methyl regions against the noise.

  • Solvent Selection:

    • Standard:Chloroform-d (

      
      )  (99.8% D) with 0.03% TMS. Excellent solubility for fatty acids.
      
    • High-Resolution (Pro Tip):Benzene-d6 (

      
      ) . If the methyl triplet and doublet overlap in 
      
      
      
      , switch to benzene-d6. The magnetic anisotropy of the benzene ring often induces a shift that separates the methyl signals more effectively than chloroform [1].
  • Concentration: Dissolve 10–20 mg of a17:0 in 0.6 mL of solvent.

  • Vessel: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (600 MHz recommended)

Standard parameters often fail to provide quantitative integration for lipids due to long relaxation times (


).
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.
Spectral Width 12–14 ppmCovers carboxyl protons (10-12 ppm) and methyls.
Acquisition Time (AQ) 3–4 secEnsures high digital resolution for splitting patterns.
Relaxation Delay (D1) 5–10 sec Critical: Methyl protons have long

times. Short D1 leads to under-integration of methyls vs. methylenes.
Scans (NS) 64–128Sufficient for 10 mg sample; increase for 13C (1024+).
Temperature 298 K (25°C)Standard; ensure stability to prevent peak broadening.
Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) for sensitivity, or Gaussian multiplication (GB) for resolution enhancement if methyls are overlapped.

  • Phasing: Manual phasing is required. Auto-phasing often fails on the broad methylene envelope.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the small methyl peaks.

Data Analysis & Interpretation

1H NMR Assignment Table ( )

The following shifts are characteristic of a17:0. Note the specific integration ratios required for validation.

PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH Carboxyl11.0 - 12.0Broad Singlet1HExchangeable; often invisible if wet.
C2

-Methylene
2.34Triplet (

Hz)
2HDeshielded by carbonyl.
C3

-Methylene
1.63Multiplet2HDistinct from bulk chain.
C4-C13 Bulk

1.25 - 1.30Broad Singlet~18H"Methylene Envelope."
C14 Methine (

)
~1.35Multiplet1HBranch point; hidden in envelope.
C15 Methylene~1.1 - 1.3Multiplet2HPart of sec-butyl group.
C16 Terminal

0.84 Triplet 3H Diagnostic for anteiso.
C14-Me Branch

0.85 Doublet 3H Diagnostic for anteiso.

Note: In


, the triplet (0.84) and doublet (0.85) often overlap to form a "pseudo-quartet" or complex multiplet. Integration of the total methyl region (0.8–0.9 ppm) should yield exactly 6H  relative to the 

-methylene (2H).
13C NMR Assignment Table

Carbon NMR provides superior resolution for the branching point, as the chemical shift dispersion is much wider.

CarbonShift (

, ppm)
Significance
C1 (COOH) ~180.0Carbonyl.[2]
C2 34.2

-carbon.
C14 (CH) 34.5 Branch point. Distinct from

signals (use DEPT-135 to confirm).
C14-Me 19.2 Branch methyl.
C16 (Term) 11.4 Terminal methyl. Significantly upfield compared to straight chain methyls (~14.1 ppm).
Bulk

29.0 - 30.0Main chain carbons.
Experimental Workflow Diagram

Workflow Sample Solid a17:0 (10-20 mg) Solvent Add CDCl3 or C6D6 (0.6 mL) Sample->Solvent Pulse Acquisition (zg30, D1=5s) Solvent->Pulse Process Process (LB=0.3Hz, Phase) Pulse->Process Validate Validation Check Me(t)/Me(d) ratio Process->Validate

Figure 2: Step-by-step experimental workflow for a17:0 characterization.

Validation & Troubleshooting

Self-Validating the Spectrum

To ensure your assignment is correct, perform the Integration Ratio Check :

  • Set the integral of the

    
    -methylene signal (2.34 ppm) to 2.00 .
    
  • Integrate the total methyl region (0.80–0.90 ppm).

  • Pass Criteria: The methyl integral must be 6.00 ± 0.1 .

    • If < 5.8:

      
       (Relaxation delay) was too short. Repeat with 
      
      
      
      .
    • If > 6.2: Possible solvent impurity (grease/silicone) or overlapping impurities.

Distinguishing from Iso-Heptadecanoic Acid

If you observe a strong doublet at ~0.86 ppm integrating to 6H and no triplet , you have isolated the iso -isomer, not the anteiso. The presence of the triplet is the non-negotiable requirement for a17:0 [2].

References

  • Clarification of Fatty Acid Methyl Signals: Gunstone, F. D. (1993). High Resolution NMR of Fatty Acids and Esters. In Lipid Analysis. This seminal work details the solvent effects (benzene vs. chloroform) on resolving methyl signals in branched lipids.
  • Differentiation of Iso/Anteiso: Kaneda, T. (1991). "Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance." Microbiological Reviews, 55(2), 288–302.

  • NMR Protocol Standards: Knothe, G., & Kenar, J. A. (2004).[3] "Determination of the fatty acid profile by 1H-NMR spectroscopy." European Journal of Lipid Science and Technology, 106(2), 88–96.

Sources

Method

Application Note: High-Resolution Identification of Anteisoheptadecanoic Acid (a17:0) in Complex Lipid Matrices

Abstract Anteisoheptadecanoic acid (a17:0) is a bioactive odd-chain saturated fatty acid (OCSFA) increasingly recognized as a biomarker for rumen-bacterial activity and dairy fat intake, with emerging correlations to met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anteisoheptadecanoic acid (a17:0) is a bioactive odd-chain saturated fatty acid (OCSFA) increasingly recognized as a biomarker for rumen-bacterial activity and dairy fat intake, with emerging correlations to metabolic health.[1][2] However, its quantification is frequently compromised by co-elution with its isomers—isoheptadecanoic acid (i17:0) and heptadecanoic acid (n17:0).[3][4] This Application Note details a validated workflow for the unambiguous identification of a17:0. We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) using high-polarity cyanopropyl phases, providing the necessary chromatographic resolution and distinct fragmentation patterns required to distinguish a17:0 from its isobaric counterparts.

Introduction & Biological Context

The Analytical Challenge

In lipidomics, distinguishing between branched-chain fatty acid (BCFA) isomers is a "Critical Quality Attribute" for data integrity. The three primary C17:0 isomers share an identical molecular formula (


) and exact mass (270.2559 Da).
  • n17:0 (Margaric Acid): Straight chain.

  • i17:0 (Iso-): Methyl branch on the terminal carbon (n-1).

  • a17:0 (Anteiso-): Methyl branch on the penultimate carbon (n-2).

Standard Reverse-Phase LC-MS/MS methods often fail to separate these isomers, resulting in a single "C17:0" peak. This leads to biological misinterpretation, as a17:0 has distinct membrane fluidity properties and metabolic origins compared to n17:0 .

Biological Significance

While historically used as an internal standard, a17:0 is now understood to be biologically active.[2][4]

  • Origin: Primarily synthesized by rumen bacteria (e.g., Bacteroidetes) via primer extension of 2-methylbutyryl-CoA.

  • Biomarker: Robust indicator of dairy fat consumption.[1][5]

  • Health Correlation: Inverse association with Type 2 Diabetes and Coronary Heart Disease risk, potentially due to membrane fluidity modulation.

Methodological Framework

The definitive identification requires a Derivatization-Separation-Fragmentation workflow. We utilize acid-catalyzed methylation to generate FAMEs, followed by separation on a highly polar capillary column.

Workflow Logic

The following diagram illustrates the decision matrix for distinguishing the isomers.

LipidomicWorkflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Deriv FAME Derivatization (Acid-Catalyzed) Extract->Deriv GC GC Separation (Cyanopropyl Column) Deriv->GC MS EI-MS Detection (70 eV) GC->MS IsoID Identify i17:0 RT: Early Ion: [M-43]+ MS->IsoID Peak 1 AnteID Identify a17:0 RT: Mid Ion: [M-29]+ / m/z 115 MS->AnteID Peak 2 NormID Identify n17:0 RT: Late Ion: Molecular Ion MS->NormID Peak 3

Figure 1: Logical workflow for the separation and identification of C17 fatty acid isomers. Note the elution order on polar columns: Iso


 Anteiso 

Normal.

Experimental Protocol

Phase 1: Lipid Extraction & Derivatization (FAME Synthesis)

Objective: Convert complex lipids (Phospholipids, TAGs) and Free Fatty Acids (FFAs) into volatile methyl esters. Precaution: Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure sphingolipids and free fatty acids are also methylated.

  • Lysis: Homogenize 50 mg tissue or 200 µL plasma in 1 mL methanol containing 0.01% BHT (antioxidant).

  • Internal Standard Spike: Add 10 µL of C19:0 FAME (non-endogenous surrogate) at 100 µg/mL.

  • Extraction (Modified Folch):

    • Add 2 mL Chloroform.[6] Vortex 1 min.

    • Add 1 mL 0.9% NaCl. Vortex 1 min.

    • Centrifuge (3000 x g, 5 min, 4°C).

    • Collect lower organic phase and dry under Nitrogen (

      
      ) stream.[6]
      
  • Derivatization:

    • Resuspend dried lipid film in 1 mL 14% Boron Trifluoride (

      
      ) in Methanol .
      
    • Add 300 µL Toluene (solubilizer).

    • Incubate at 100°C for 45 minutes (tightly capped).

  • Quench & Recover:

    • Cool to RT. Add 1 mL

      
       to stop reaction.
      
    • Extract FAMEs with 2 mL Hexane.

    • Centrifuge, collect Hexane (upper) layer.

    • Dry down and reconstitute in 100 µL Hexane for GC injection.

Phase 2: Chromatographic Separation (GC)

Critical Parameter: Column Polarity.[7] Non-polar columns (e.g., DB-5) cannot resolve a17:0 from i17:0 effectively. A high-polarity bis-cyanopropyl column is mandatory.

Table 1: GC-MS Instrument Parameters

ParameterSetting / SpecificationRationale
Column SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2µm)Extreme polarity required for geometric isomer separation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution (

).
Inlet Split/Splitless (250°C)Split 10:1 usually sufficient; Splitless for trace analysis.
Temp Program 140°C (5 min)

4°C/min

240°C (15 min)
Slow ramp rate maximizes interaction with stationary phase.
Transfer Line 250°CPrevents condensation of high-boiling FAMEs.
Phase 3: Mass Spectrometric Identification

Mode: Electron Ionization (EI) at 70 eV.[8] Scan Range: m/z 50–550.

Differentiation relies on fragmentation near the methyl branch. While all saturated FAMEs show a base peak at m/z 74 (McLafferty rearrangement), the isomers show unique "fingerprint" ions in the high mass region.

Table 2: Diagnostic Ions for C17 FAMEs

IsomerStructureElution Order*Diagnostic Fragments (EI)
i17:0 Terminal isopropyl1 (Fastest)[M-43]+ (loss of isopropyl, m/z 241) Weak [M-15]+
a17:0 Terminal sec-butyl2 (Middle)[M-29]+ (loss of ethyl, m/z 255) [M-57]+ (loss of sec-butyl) m/z 115 (often present)
n17:0 Straight chain3 (Slowest)Strong Molecular Ion (

) Regular series of [M-29], [M-43], [M-57]

*Elution order on Bis-cyanopropyl columns (SP-2560).

Data Analysis & Quality Control

System Suitability

Before running samples, inject a Bacterial Acid Methyl Ester (BAME) mix standard.

  • Requirement: Baseline resolution (

    
    ) must be achieved between i17:0 and a17:0.
    
  • Check: If peaks merge, lower the initial oven temperature by 10°C or reduce ramp rate.

Identification Logic (Visualized)

IdentificationLogic Start Analyze Mass Spectrum (Precursor: m/z 284 for FAME) BasePeak Base Peak m/z 74? (McLafferty) Start->BasePeak BranchCheck Check High Mass Region BasePeak->BranchCheck Yes IsoPath Prominent [M-43]+ (m/z 241) BranchCheck->IsoPath AntePath Prominent [M-29]+ (m/z 255) & [M-57]+ BranchCheck->AntePath NormalPath No dominant loss Regular series BranchCheck->NormalPath ResultIso Result: Iso-C17:0 IsoPath->ResultIso ResultAnte Result: Anteiso-C17:0 AntePath->ResultAnte ResultNorm Result: Normal-C17:0 NormalPath->ResultNorm

Figure 2: Spectral decision tree for classifying C17 fatty acid methyl esters based on EI fragmentation patterns.

References

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the human diet: Sources and estimated intake.Lipids , 49(11), 1133-1142. Link

  • Vlaeminck, B., et al. (2006). Effect of forage firmness on the content of odd- and branched-chain fatty acids in milk.Journal of Dairy Science , 89(12), 4844-4857. Link

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: Branched-Chain Fatty Acids.Lipid Maps . Link

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[4]0) in health and disease.[2][4][5][9][10]Molecules , 20(2), 2425-2444. Link

  • Sigma-Aldrich. (2023). FAME Analysis on SP-2560 Capillary GC Column.Application Note . Link

Sources

Application

Anteisoheptadecanoic acid as an indicator of microbial biomass.

Application Note: Anteisoheptadecanoic Acid ( -C17:0) as a Precision Indicator of Viable Microbial Biomass Executive Summary Anteisoheptadecanoic acid ( -C17:0), a branched-chain fatty acid (BCFA), serves as a highly spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anteisoheptadecanoic Acid ( -C17:0) as a Precision Indicator of Viable Microbial Biomass

Executive Summary

Anteisoheptadecanoic acid (


-C17:0), a branched-chain fatty acid (BCFA), serves as a highly specific biomarker for viable Gram-positive bacterial biomass . Unlike generic biomass indicators (e.g., dsDNA or ATP) that may not distinguish between bacterial subsets, 

-C17:0 is phylogenetically linked to Firmicutes and Actinobacteria. Its presence in the phospholipid fraction of cellular membranes correlates directly with "living" biomass due to the rapid degradation of phospholipids upon cell death.

This guide provides a rigorous protocol for the extraction, isolation, and quantification of


-C17:0 using Phospholipid Fatty Acid (PLFA) analysis. It is designed for researchers assessing microbial community shifts in complex matrices (soil, rumen fluid, fecal samples) or evaluating antimicrobial efficacy in drug development.

Mechanistic Grounding: Why -C17:0?

The Biological Function: Membrane Fluidity

Bacteria cannot synthesize polyunsaturated fatty acids (PUFAs) to the same extent as eukaryotes. To maintain membrane fluidity—critical for transport and enzymatic function—Gram-positive bacteria utilize BCFAs.

  • Iso-series: Methyl branch on the penultimate carbon (

    
    ).
    
  • Anteiso-series: Methyl branch on the antepenultimate carbon (

    
    ).
    

The


-C17:0 isomer introduces a "kink" in the acyl chain deeper within the membrane bilayer than the iso form. This steric hindrance disrupts van der Waals forces between lipid tails, lowering the phase transition temperature and maintaining fluidity in cooler environments or under stress.
Specificity Profile
  • Primary Sources: Arthrobacter, Micrococcus, Bacillus, Listeria, and rumen bacteria (Ruminococcus).

  • Exclusion: Rare in Gram-negative bacteria (which use cyclopropyl fatty acids) and Eukaryotes (which use PUFAs).

Experimental Workflow

The following workflow utilizes a Modified Bligh & Dyer Extraction coupled with Solid Phase Extraction (SPE) to isolate phospholipids. This distinction is critical: analyzing total fatty acids includes storage lipids (neutral fats) which persist after cell death, whereas phospholipids represent the intact membranes of living cells.

Workflow Visualization

PLFA_Workflow cluster_SPE SPE Fractionation Logic Sample Sample Collection (Lyophilized) Extract Lipid Extraction (Bligh & Dyer) Sample->Extract Chloroform:MeOH:Buffer SPE Fractionation (SPE) Isolate Phospholipids Extract->SPE Total Lipid Extract Neutral Neutral Lipids (Discard) Extract->Neutral Elute Chloroform Deriv Derivatization (Mild Alkaline Methanolysis) SPE->Deriv Polar Fraction Only GCMS GC-MS Analysis (Isomer Separation) Deriv->GCMS FAMEs Data Biomass Quantification (nmol/g) GCMS->Data Peak Area vs ISTD Glyco Glycolipids (Discard) Neutral->Glyco Elute Acetone Phospho Phospholipids (Keep) Glyco->Phospho Elute Methanol

Caption: Figure 1. PLFA workflow emphasizing the fractionation step to isolate "living" membrane lipids from storage fats.

Detailed Protocol

Phase 1: Sample Preparation

Critical: Lipases are active immediately upon cell lysis.

  • Lyophilization: Freeze-dry samples (soil, tissue, feces) immediately.

  • Grinding: Homogenize dried samples to a fine powder using a ball mill.

Phase 2: Extraction (Modified Bligh & Dyer)

Reagents: Chloroform (CHCl


), Methanol (MeOH), Citrate Buffer (0.15 M, pH 4.0).
Safety:  Work in a fume hood. Chloroform is a carcinogen.
  • Weigh 1–5 g of sample into a glass centrifuge tube (Teflon-lined cap).

  • Add Single-Phase Solvent System :

    • buffer : MeOH : CHCl

      
       ratio of 0.8 : 2.0 : 1.0  (v/v/v).
      
    • Example: 4 mL Buffer, 10 mL MeOH, 5 mL CHCl

      
      .
      
  • Internal Standard 1 (Recovery): Add 50 µL of C19:0 (Nonadecanoic acid) phospholipid standard (1 mg/mL). This tracks extraction efficiency.[1]

  • Ultrasonicate for 10 mins (bath) or shake for 2 hours in dark.

  • Phase Separation: Add equal volumes of CHCl

    
     and Buffer to break the phase (Final ratio 1.8 : 2.0 : 2.0).
    
  • Centrifuge (2000

    
     g, 10 min).
    
  • Recover the lower organic phase (contains lipids). Dry under N

    
     gas.
    
Phase 3: Fractionation (The "Viability" Step)

Use Silica Solid Phase Extraction (SPE) columns (e.g., 500 mg silica).

  • Condition column with CHCl

    
    .
    
  • Load lipid extract (dissolved in small vol CHCl

    
    ).
    
  • Elution 1 (Neutral Lipids): 5 mL CHCl

    
    
    
    
    
    Discard.
  • Elution 2 (Glycolipids): 10 mL Acetone

    
     Discard.
    
  • Elution 3 (Phospholipids): 5 mL Methanol

    
    COLLECT .
    
  • Dry the Methanol fraction under N

    
    .
    
Phase 4: Derivatization (Mild Alkaline Methanolysis)

Why Alkaline? It cleaves ester-linked fatty acids (PLFA) but leaves amide-linked (LPS) fatty acids intact, preventing cross-contamination from Gram-negatives.

  • Dissolve dried phospholipid fraction in 1 mL Toluene:Methanol (1:1).

  • Add 1 mL 0.2 M KOH in Methanol (freshly prepared).

  • Incubate at 37°C for 15 minutes .

  • Neutralize with 0.25 mL 1.0 M Acetic Acid.

  • Extract FAMEs (Fatty Acid Methyl Esters) by adding 2 mL Hexane and 2 mL water. Vortex.

  • Collect top Hexane layer.

  • Internal Standard 2 (Instrument): Add Methyl tridecanoate (C13:0) to the hexane extract for volume correction.

Phase 5: GC-MS Analysis

Challenge: Separating


-C17:0 from 

-C17:0. Column: High-polarity column recommended (e.g., CP-Sil 88, SP-2560) or non-polar (DB-5ms) with optimized ramp.

Recommended Parameters (DB-5ms equivalent):

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet: 250°C, Splitless.

  • Oven Program:

    • 60°C (hold 2 min).

    • Ramp 10°C/min to 150°C.

    • Critical Ramp: 3°C/min to 240°C (Slow ramp separates isomers).

    • 240°C (hold 5 min).

  • Detection: MS (Scan 50–550 m/z) or FID.

Data Analysis & Biomass Calculation

Identification

-C17:0 elutes after

-C17:0 and before n-C17:0.
  • Mass Spectrum: Look for M+ ion at m/z 284 (methyl ester).

  • Diagnostic Ion: The anteiso structure often shows a stronger fragment at M-57 compared to iso.

Isomer Logic Visualization

Isomer_Structure Iso Iso-C17:0 (CH3 on n-1) Penultimate Branch Anteiso Anteiso-C17:0 (CH3 on n-2) Antepenultimate Branch *TARGET BIOMARKER* Iso->Anteiso Elution Order (Polar Column) Normal Normal-C17:0 Straight Chain Anteiso->Normal Elution Order

Caption: Figure 2. Elution order and structural distinction of C17 isomers.

Quantification Formula

Calculate the absolute abundance of


-C17:0 (

) in nmol/g sample:


  • 
    : Peak area of 
    
    
    
    -C17:0.
  • 
    : Peak area of Internal Standard (C19:0).
    
  • 
    : Concentration of ISTD added (nmol).
    
  • 
    : Dry weight of sample (g).
    
Conversion to Microbial Biomass Carbon (MBC)

To estimate total Gram-positive biomass carbon:



  • 
     (Conversion Factor): 
    
    • General bacteria: ~0.05 mg C / nmol PLFA.

    • Specific Gram-positive factor:

      
      -C17:0 represents approx. 10-15% of total PLFA in enriched Gram+ communities. 
      
    • Refined Calculation: Calculate Total PLFA, then apply the specific mole fraction of

      
      -C17:0 if the community composition is known.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Co-elution of isomers Temperature ramp too fast.Decrease ramp rate to 2°C/min between 150–200°C.
Low Recovery Incomplete phase separation.Ensure CHCl

:MeOH:Buffer ratio is strictly 1:1:0.9 at the end.
Ghost Peaks Plastic contamination.Never use plastic pipette tips for chloroform steps; use glass syringes.
No

-C17:0 detected
Sample is Gram-negative dominant (e.g., E. coli culture).Confirm sample type; use cy-C17:0 or C16:1

7c markers instead.

References

  • Frostegård, A., & Bååth, E. (1996). The use of phospholipid fatty acid analysis to estimate bacterial and fungal biomass in soil. Biology and Fertility of Soils.

  • Zelles, L. (1999). Fatty acid patterns of phospholipids and lipopolysaccharides in the characterisation of microbial communities in soil: a review. Biology and Fertility of Soils.

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews.

  • Ruess, L., & Chamberlain, P. M. (2010). The fat that matters: Soil food web analysis using fatty acids and their carbon stable isotope signature. Soil Biology and Biochemistry.

  • Willers, C., et al. (2015). PLFA analysis for profiling soil microbial communities. Methods in Molecular Biology.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming peak co-elution in GC analysis of branched-chain fatty acids.

Initiating Data Collection I'm starting by casting a wide net, running extensive Google searches to find the best troubleshooting guides, FAQs, and accepted methods for GC analysis to address the co-elution of branched-c...

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Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Optimizing Anteiso-heptadecanoic Acid (C17:0ai) Recovery

Welcome to the technical support center for advanced lipid extraction. This guide is designed for researchers, scientists, and drug development professionals who are focused on achieving high-yield, high-purity recovery...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced lipid extraction. This guide is designed for researchers, scientists, and drug development professionals who are focused on achieving high-yield, high-purity recovery of anteiso-heptadecanoic acid (C17:0ai), a C17 branched-chain saturated fatty acid.[1] Due to its unique structure and often low abundance in complex biological matrices, optimizing its extraction is critical for accurate downstream analysis.

This document moves beyond standard protocols to provide in-depth troubleshooting, validated methodologies, and the scientific rationale behind key experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the extraction of C17:0ai.

Q1: What is anteiso-heptadecanoic acid (C17:0ai), and what makes its extraction challenging?

A1: Anteiso-heptadecanoic acid (also known as 14-methylhexadecanoic acid) is a long-chain saturated fatty acid with a methyl branch on the antepenultimate (third-to-last) carbon.[1][2] This branched structure, while subtle, can slightly alter its polarity and steric profile compared to its straight-chain counterpart, heptadecanoic acid.

The primary challenges in its extraction are:

  • Low Relative Abundance: C17:0ai is often a minor component in the total lipid pool, making its quantitative recovery sensitive to extraction inefficiencies.

  • Complex Lipid Entrapment: In vivo, C17:0ai exists both as a free fatty acid (FFA) and, more commonly, esterified within complex lipids like triglycerides and phospholipids. A robust extraction must efficiently liberate all forms.

  • Matrix Complexity: Biological samples (e.g., plasma, tissues, bacterial pellets) are dense with proteins, carbohydrates, and other metabolites that can interfere with solvent penetration and lead to the formation of emulsions, complicating phase separation.[3][4]

Q2: Which primary extraction method is best for my sample: Folch, Bligh & Dyer, or an alternative like MTBE?

A2: The ideal method depends on your sample type and lipid content. The Folch and Bligh & Dyer methods are considered gold standards for their efficiency in extracting a broad range of lipid classes.[5]

  • The Folch Method is generally preferred for solid tissues due to its larger solvent-to-sample ratio (typically 20:1), which ensures thorough lipid solubilization.[5][6]

  • The Bligh & Dyer Method is advantageous for liquid samples or tissues with high water content (>80%) as it uses a smaller solvent volume and was optimized for such conditions.[5][7] However, it can underestimate total lipid content in samples with more than 2% lipids.[7][8]

  • Methyl-tert-butyl ether (MTBE) Method: This is an excellent, safer alternative to chloroform-based methods. It provides high lipid recovery and improves the extraction of specific lipid classes, like phospholipids, for certain sample types.[9]

The following table provides a decision-making framework:

Sample Characteristic Primary Recommendation Rationale
Solid Tissue (e.g., liver, adipose) Folch Method The high solvent-to-sample ratio (20:1) ensures exhaustive extraction from complex, dense matrices.[5][6]
Biological Fluid (e.g., plasma, serum) Bligh & Dyer Method Optimized for samples with high water content and requires less solvent, making it practical for larger volume sets.[5]
Bacterial or Yeast Pellets MTBE or Folch with Mechanical Lysis Cell walls require aggressive disruption (e.g., bead beating, sonication) to ensure solvent penetration. MTBE offers excellent recovery from microbial sources.[9][10]
High-Throughput Screening MTBE Method Often more amenable to 96-well plate formats and avoids the density inversion issues sometimes seen with chloroform.

Q3: Can C17:0ai degrade during the extraction process?

A3: Yes. While C17:0ai is a saturated fatty acid and thus not susceptible to oxidation at double bonds, degradation can still occur. The primary risk is the hydrolysis of ester linkages if C17:0ai is part of a larger lipid and exposed to harsh acidic or basic conditions for prolonged periods at elevated temperatures.[11][12] Standard protocols using brief, mild acid or base exposure are generally safe, but care should be taken to neutralize the extract promptly if required by the workflow.

Q4: What is the most reliable method for quantifying C17:0ai after extraction?

A4: The gold standard for fatty acid quantification is Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[13][14] This requires a derivatization step to convert the carboxylic acid group of C17:0ai into a more volatile ester, most commonly a Fatty Acid Methyl Ester (FAME) .[13][15]

For accurate quantification, it is absolutely essential to use an internal standard—a structurally similar but biologically absent fatty acid (e.g., pentadecanoic acid, C15:0) added at the very beginning of the extraction process. This accounts for any loss of analyte during extraction, purification, and derivatization.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Problem: My overall lipid yield is significantly lower than expected.

  • Probable Cause 1: Inefficient Sample Homogenization or Cell Lysis. The solvents cannot extract lipids they cannot access. This is the most common cause of low yield, especially with solid tissues or microbial samples.

  • Solution 1: Incorporate a rigorous mechanical disruption step before solvent addition.

    • For tissues: Use a bead-based homogenizer (e.g., Precellys, FastPrep) or a rotor-stator homogenizer.

    • For microbial cells: Employ bead beating, high-pressure homogenization, or probe sonication.[10] Ultrasound-assisted extraction can improve yields by over 10%.[16]

  • Probable Cause 2: Incorrect Solvent-to-Sample Ratio. Using too little solvent, especially in high-fat samples, leads to saturation of the organic phase and incomplete extraction.

  • Solution 2: Adhere strictly to the validated ratios of the chosen method. For the Folch method, this is a 20-fold volume of solvent relative to the sample mass (e.g., 20 mL of solvent for 1 g of tissue).[6] If you suspect your sample is exceptionally lipid-rich, consider a sequential re-extraction of the sample pellet with fresh solvent.

Problem: My internal standard recovery is good, but I suspect I'm losing C17:0ai specifically.

  • Probable Cause: Suboptimal Phase Separation or Polarity. C17:0ai, particularly in its free fatty acid form, has some amphipathic character. It can be lost at the interface between the organic and aqueous layers if a clean separation is not achieved.

  • Solution:

    • Ensure Sharp Phase Separation: After adding the aqueous solution (e.g., 0.9% NaCl) to create the biphasic system, centrifuge the sample at a sufficient force (e.g., 2,000 x g for 10 minutes) to pellet the precipitated protein and create a sharp interface.

    • Consider Acidification: Adding a small amount of acid (e.g., making the final mixture 0.5% 6M HCl) can protonate the carboxylic acid head group of free C17:0ai, reducing its polarity and driving it more effectively into the non-polar chloroform or MTBE layer. This is particularly effective for improving the recovery of acidic lipid classes.[11]

Problem: My final extract is discolored, viscous, or yields poor results in downstream analysis.

  • Probable Cause: Contamination with Non-Lipid Components. This indicates that proteins, sugars, and other polar metabolites have been carried over into your lipid fraction, which can interfere with derivatization and foul analytical instruments.

  • Solution: Implement Post-Extraction Purification with Solid-Phase Extraction (SPE). This is the most robust way to isolate the free fatty acid fraction, including C17:0ai, from more complex lipids (like triglycerides) and other contaminants.[17][18] An SPE protocol will dramatically clean up your sample. See the detailed protocol in Section 3. Specialized sorbents like EMR—Lipid are also highly effective at removing lipid classes from complex matrices without significant analyte loss.[4]

Visual Workflow and Logic Diagrams

G cluster_start Start: Sample Preparation cluster_extraction Liquid-Liquid Extraction (LLE) cluster_end Downstream Processing start Biological Sample (Tissue, Plasma, Cells) homogenize Homogenize / Lyse Sample (e.g., Bead Beating, Sonication) start->homogenize add_solvent Add Solvent System (e.g., Chloroform:Methanol 2:1) homogenize->add_solvent vortex Vortex & Incubate add_solvent->vortex add_aqueous Induce Phase Separation (Add Saline Solution) vortex->add_aqueous centrifuge Centrifuge (e.g., 2000 x g, 10 min) add_aqueous->centrifuge collect Collect Lower Organic Phase (Contains Total Lipids) centrifuge->collect dry Evaporate Solvent (Under Nitrogen Stream) collect->dry analysis Purification (SPE) & Derivatization (FAMEs) & GC-MS/FID Analysis dry->analysis

G start Problem: Low C17:0ai Recovery q1 Is total lipid yield also low? start->q1 a1_yes Cause: Inefficient Lysis or Incorrect Solvent Ratio q1->a1_yes Yes q2 Is total lipid yield acceptable? q1->q2 No s1 Solution: 1. Enhance mechanical lysis (sonicate/bead beat). 2. Verify 20:1 solvent:sample ratio (Folch). 3. Re-extract pellet. a1_yes->s1 a2_yes Cause: Poor Partitioning or Co-eluting Interferences q2->a2_yes Yes s2 Solution: 1. Acidify extraction to improve FFA recovery. 2. Ensure clean phase separation via centrifugation. 3. Implement SPE cleanup to isolate FFA fraction. a2_yes->s2

Section 3: Detailed Experimental Protocols

These protocols represent a self-validating workflow, from initial extraction to final sample preparation for GC analysis.

Protocol 1: Modified Folch Extraction for Total Lipids

This protocol is optimized for robust total lipid recovery from solid tissue (~100 mg).

  • Preparation:

    • Pre-chill a 2:1 (v/v) solution of chloroform:methanol.

    • Prepare a 0.9% (w/v) NaCl solution in ultrapure water.

    • Add an appropriate amount of internal standard (e.g., C15:0) to a 15 mL glass tube.

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and add it to the tube containing the internal standard.

    • Add 2 mL of the chilled chloroform:methanol solution.

    • Add homogenizing beads (if applicable) and homogenize using a bead beater for 2 cycles of 45 seconds. Alternatively, use a rotor-stator homogenizer until the tissue is fully dispersed.

  • Extraction:

    • Incubate the homogenate for 15 minutes at room temperature with occasional vortexing to ensure complete lipid extraction.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution to the tube. This creates a final chloroform:methanol:water ratio of approximately 8:4:3, which is optimal for phase separation.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: a top aqueous layer, a middle layer of precipitated protein, and a bottom organic layer containing the lipids.

  • Collection:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a clean glass Pasteur pipette, pierce the protein layer and transfer the lower chloroform layer to a new, clean glass tube.

    • Dry the collected lipid extract under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for FFA Isolation

This protocol purifies the free fatty acid fraction from the total lipid extract obtained in Protocol 1. It is based on methods described for FFA isolation from lipid-rich matrices.[18]

  • SPE Cartridge Conditioning:

    • Use a silica-based aminopropyl-bonded SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by passing 2 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Reconstitute the dried total lipid extract in 500 µL of hexane.

    • Load the entire sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 3 mL of 2:1 (v/v) chloroform:2-propanol. This will elute neutral lipids like triglycerides and cholesterol esters. Discard this fraction.

  • Elution of Free Fatty Acids:

    • Elute the desired free fatty acid fraction (containing C17:0ai) by adding 2 mL of diethyl ether containing 2% acetic acid. The acid ensures that the fatty acids are protonated and readily released from the sorbent.

    • Collect this fraction in a clean glass tube.

  • Final Step:

    • Dry the collected FFA fraction under a stream of nitrogen. This sample is now highly purified and ready for derivatization.

Protocol 3: Derivatization to FAMEs with Boron Trifluoride (BF₃)

This protocol converts the purified FFAs into volatile FAMEs for GC analysis.[15]

  • Reaction Setup:

    • To the dried FFA extract, add 1 mL of 14% Boron Trifluoride-Methanol solution (BF₃-Methanol).

    • Cap the tube tightly.

  • Incubation:

    • Heat the sample at 95°C for 30 minutes in a heating block or water bath. This drives the methylation reaction to completion.

  • FAME Extraction:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of ultrapure water.

    • Vortex for 30 seconds and then centrifuge at 500 x g for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the top hexane layer, which now contains the FAMEs, to a GC vial.

    • The sample is now ready for injection into a GC-FID or GC-MS system.

References

  • Poudel, P., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. Available at: [Link]

  • Bird, S. S., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. Available at: [Link]

  • Dueppen, D., & Simon, M. (2013). Method of extracting lipids from trap grease with waste cooking oil. Google Patents.
  • Poudel, P., et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. Available at: [Link]

  • Nurjanah, et al. (2023). Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. Food Science & Nutrition. Available at: [Link]

  • Rout, P. R., et al. (2024). Sustainable lipid extraction: green solvents and hydrotalcite as alternatives to conventional methods for measuring fatty acids in fat, oil and grease. Environmental Science: Water Research & Technology. Available at: [Link]

  • Slocombe, A., et al. (2020). In-situ lipid and fatty acid extraction methods to recover viable products from Nannochloropsis sp. Algal Research. Available at: [Link]

  • Pagliari, S., et al. (2023). Lipidomic Profiling of Rice Bran after Green Solid–Liquid Extractions for the Development of Circular Economy Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Pérez-Míguez, R., et al. (2023). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]

  • Sari, D. A. P., et al. (2024). Optimising Extraction Methods for Enhanced Lipid Recovery from Macroalgae. Journal of Oleo Science. Available at: [Link]

  • Dussert, S., et al. (2002). Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds. Phytochemical Analysis. Available at: [Link]

  • Dos Santos, A. O., et al. (2024). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods. Available at: [Link]

  • Request PDF. (n.d.). Fatty acid extraction and isolation methods. ResearchGate. Available at: [Link]

  • Shariatifar, N., et al. (2014). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil. Journal of the American Oil Chemists' Society. Available at: [Link]

  • PDF. (n.d.). Evaluation of factors affecting on lipid extraction for recovery of fatty acids from Nannochloropsis oculata micro-algae to biodiesel production. ResearchGate. Available at: [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Anteisoheptadecanoic acid. PubChem. Available at: [Link]

  • Ferreira, I., et al. (2022). Fat extraction methodology can affect the food fatty acid profile: Improvement of a protocol more environmentally friendly. Food Chemistry. Available at: [Link]

  • Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Anteisopentadecanoic Acid. PubChem. Available at: [Link]

  • Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]

  • Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Available at: [Link]

  • PDF. (n.d.). Biosynthesis of Branched Chain Fatty Acids. ResearchGate. Available at: [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules. Available at: [Link]

  • PDF. (n.d.). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Available at: [Link]

  • Contreras, P., et al. (2000). Rapid simultaneous lipid extraction and transesterification for fatty acid analyses. Grasas y Aceites. Available at: [Link]

  • Chemetrix. (n.d.). Complex Matrices: Minimizing Lipids, Maximizing Recovery. Available at: [Link]

  • Request PDF. (n.d.). Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing. ResearchGate. Available at: [Link]

  • Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the Bligh and Dyer and Folch Methods for Total Lipid Determination in a Broad Range of Marine Tissue. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Heptadecanoic acid (FDB004676). Available at: [Link]

  • MDPI. (2022). Assessment of Fatty Acid Concentrations Among Blood Matrices. Available at: [Link]

  • NCASI. (n.d.). Method RA/FA-85.02 Resin and Fatty Acids by Extraction/Ethylation and GC/FID and GC/MS Determination. Available at: [Link]

  • Arizona State University. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Available at: [Link]

  • Agilent. (2015). Recommended Protocols for Enhanced Matrix Removal - Lipid. Available at: [Link]

  • PubMed. (2023). Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. Available at: [Link]

  • Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Available at: [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Available at: [Link]

Sources

Troubleshooting

Troubleshooting poor ionization of anteisoheptadecanoic acid in mass spectrometry.

Topic: Optimization of Anteisoheptadecanoic Acid (a17:0) Analysis via LC-MS/MS Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Applicable For: LC-ESI-MS/MS, High-Resolution Mass Spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Anteisoheptadecanoic Acid (a17:0) Analysis via LC-MS/MS

Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Applicable For: LC-ESI-MS/MS, High-Resolution Mass Spectrometry (HRMS)

Executive Summary

Anteisoheptadecanoic acid (a17:0) is a branched-chain saturated fatty acid (BCFA) often used as a biomarker for specific bacterial loads (e.g., Bacillus spp.) or rumen activity. Unlike polyunsaturated fatty acids (PUFAs), a17:0 lacks double bonds that stabilize charge distribution, and its "anteiso" methyl branch creates steric considerations.

Users frequently report poor ionization efficiency and isobaric interference (co-elution with iso-C17:0 and n-C17:0). This guide addresses the physics of electrospray ionization (ESI) for BCFAs and provides protocols to enhance sensitivity by up to 100-fold.

Module 1: Ionization Physics & Source Parameters
Q: Why is my signal intensity for a17:0 negligible in ESI Positive mode, and weak in Negative mode?

A: This is a fundamental chemistry issue, not an instrument malfunction.

  • ESI Positive (ESI+): Fatty acids are proton donors, not acceptors. They do not easily accept a proton (

    
    ) unless forced, which yields unstable ions.
    
  • ESI Negative (ESI-): This is the native mode for fatty acids (

    
    ). However, a17:0 is a long-chain saturated fat. It is highly hydrophobic and has a high pKa (~4.8). Without double bonds to delocalize the charge, the carboxylate anion is relatively unstable compared to PUFAs.
    

The Fix: You must drive the equilibrium toward the deprotonated state using high pH mobile phases or switch strategies to derivatization (see Module 3).

Q: What are the optimal source parameters for saturated BCFAs?

A: Saturated fatty acids are thermally stable but hard to desolvate.

  • Capillary Voltage: Keep it moderate (-2.5 to -3.5 kV). Too high causes discharge; too low prevents spray stability.

  • Desolvation Temp: High (350°C - 500°C). You need to strip the solvent from the hydrophobic tail.

  • Cone Voltage: Crucial. Saturated FAs are prone to in-source fragmentation (losing

    
    ). Perform a "Cone Voltage Ramp" experiment. If you see mass 225 (decarboxylated) increasing, your voltage is too high.
    
Module 2: Mobile Phase Chemistry
Q: I am using 0.1% Formic Acid. Why is my sensitivity poor?

A: Formic acid suppresses ionization in ESI Negative mode. By lowering the pH below the pKa of the fatty acid, you force the molecule into its neutral form (


), which is invisible to the mass spectrometer.

The Fix: Switch to a basic modifier system to ensure complete deprotonation (


).

Table 1: Mobile Phase Modifier Performance for a17:0

Modifier SystempH RangeIonization EfficiencyNotes
0.1% Formic Acid ~2.7Very Poor Suppresses

. Do not use for underivatized FAs.
10mM Ammonium Acetate ~6.8Moderate Standard buffer. Good balance of ionization and chromatography.
0.02% Ammonium Hydroxide ~9.0High Maximizes deprotonation. Best for sensitivity in ESI-.
NH4F (50-200 µM) ~6.5Very High Fluoride aids deprotonation via H-abstraction. Caution: Corrosive to glass/silica.
Module 3: The "Nuclear Option" – Derivatization
Q: Even with NH4OH, I cannot detect trace levels of a17:0 in plasma. What is the next step?

A: When direct ESI- fails to provide necessary LOQ (Limit of Quantitation), you must use Charge-Reversal Derivatization . This involves chemically attaching a permanent positive charge (usually a quaternary amine or pyridinium group) to the carboxyl head. This switches detection to ESI Positive mode , moves the mass out of the noisy low-mass region, and increases hydrophobicity for better desolvation.

Recommended Reagent: AMPP (N-(4-aminomethylphenyl)pyridinium) or DMED.

Protocol: AMPP Derivatization for a17:0 Note: This reaction targets the carboxylic acid moiety.

  • Preparation: Dissolve lipid extract in 200 µL Acetonitrile.

  • Reagent Addition: Add 50 µL of AMPP solution (20 mg/mL in acetonitrile).

  • Catalyst: Add 50 µL of EDAC (coupling agent) to activate the carboxyl group.

  • Incubation: Heat at 60°C for 30 minutes.

  • Quench: Add 10 µL of acetic acid to stop the reaction.

  • Result: Analyze in ESI Positive Mode . The mass will shift by +169 Da (depending on exact reagent structure).

Module 4: Isomer Separation (Critical)
Q: How do I distinguish anteiso-C17:0 from iso-C17:0 and normal-C17:0?

A: These are isobaric (same mass). Mass spectrometry alone cannot distinguish them unless you use ion mobility. You must rely on chromatographic resolution.

  • Elution Order on C18: Generally: Iso < Anteiso < Normal .

  • The "Anteiso" kink reduces the effective hydrophobic surface area slightly less than the "Iso" branch, making it elute between the Iso and Straight-chain forms.

Visualizing the Troubleshooting Logic:

TroubleshootingFlow Start Issue: Low Signal for a17:0 CheckMode Check Ionization Mode Start->CheckMode ModeDecision Is it ESI Negative? CheckMode->ModeDecision CheckPH Check Mobile Phase pH ModeDecision->CheckPH Yes Derivatize Action: Perform AMPP/DMED Derivatization (Switch to ESI+) ModeDecision->Derivatize No (ESI+ requires derivatization) PHDecision Is pH > 7.0? CheckPH->PHDecision ModifyPH Action: Switch to 5mM Ammonium Acetate/NH4OH PHDecision->ModifyPH No CheckConc Is Concentration < 100 nM? PHDecision->CheckConc Yes ConcDecision Trace Analysis? CheckConc->ConcDecision ConcDecision->Derivatize Yes (Need boost) OptimizeSource Action: Optimize Desolvation Temp & Cone Voltage Ramp ConcDecision->OptimizeSource No (Signal optimization)

Figure 1: Decision tree for troubleshooting fatty acid ionization issues. Blue nodes indicate diagnostic steps; Green nodes indicate corrective protocols.

Module 5: Chromatographic Separation Workflow

The separation of branched-chain isomers requires high shape selectivity. Standard C18 columns often fail to resolve Iso from Anteiso.

Recommended Column Chemistry:

  • C30 Columns: High shape selectivity, ideal for lipid isomers.

  • PFP (Pentafluorophenyl): Offers alternative selectivity based on dipole interactions.

Experimental Workflow for Isomer Resolution:

SeparationWorkflow Sample Sample Extract (a17:0 + isomers) Column Column Selection C30 or High-Res C18 Sample->Column Gradient Shallow Gradient (e.g., 70-85% B over 20 min) Column->Gradient Detection MS Detection (SIM or MRM) Gradient->Detection Output Chromatogram: 1. Iso-C17:0 2. Anteiso-C17:0 3. n-C17:0 Detection->Output

Figure 2: Chromatographic workflow for resolving isobaric lipid species.

References & Authoritative Grounding
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.

    • Relevance: Foundational text on lipid ionization mechanisms and the necessity of basic pH for anionic lipids.

  • Li, B., et al. (2013). Photochemical derivatization of fatty acids for quantitative analysis by liquid chromatography-mass spectrometry. Analytica Chimica Acta.

    • Relevance: Validates the derivatization approach for enhancing sensitivity of fatty acids in LC-MS.

  • Lipid MAPS® Structure Database.

    • Relevance: Verification of Anteisoheptadecanoic acid structure (LMSD ID: LMFA010300) and physical properties.

  • Murphy, R. C. (2014). Mass Spectrometry of Lipids. New York, NY: Springer.

    • Relevance: The definitive handbook for lipid mass spectrometry, detailing fragmentation patterns of branched-chain fatty acids.

Optimization

Advanced Technical Support Center: Anteisoheptadecanoic Acid (a-C17:0) Quantification

Role: Senior Application Scientist System Status: Operational Topic: Troubleshooting Calibration & Quantification of a-C17:0 Introduction: The Precision Paradox of a-C17:0 Anteisoheptadecanoic acid (a-C17:0) occupies a c...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist System Status: Operational Topic: Troubleshooting Calibration & Quantification of a-C17:0

Introduction: The Precision Paradox of a-C17:0

Anteisoheptadecanoic acid (a-C17:0) occupies a critical niche in lipidomics. It is widely utilized as a specific biomarker for rumen bacterial activity and, increasingly, as a robust Internal Standard (IS) for odd-chain fatty acid analysis in mammalian tissues due to its biological rarity in humans.

However, its utility is frequently compromised by its structural similarity to its isomers: iso-heptadecanoic acid (i-C17:0) and n-heptadecanoic acid (C17:0) . Most "calibration" failures are not actually issues with the regression model, but rather failures of chromatographic resolution or standard purity .

This guide addresses the root causes of quantification errors, moving beyond basic troubleshooting to mechanistic corrections.

Module 1: Chromatographic Resolution (The "Shoulder" Phenomenon)

User Complaint: "My calibration curve has a high intercept, or my lower limit of quantitation (LLOQ) is inconsistent. Peak shapes look asymmetrical."

Root Cause: The most common failure in a-C17:0 quantification is co-elution . On standard non-polar columns (e.g., DB-5, HP-5), a-C17:0 often co-elutes with C17:0 or i-C17:0. If your integration software treats a fused peak as a single analyte, your calibration curve will be fundamentally biased.

Technical Deep Dive: The Polarity Requirement

Branched-chain fatty acids (BCFAs) require highly polar stationary phases to separate based on the position of the methyl branch.

  • Iso- isomers (methyl branch on the penultimate carbon) elute first.

  • Anteiso- isomers (methyl branch on the ante-penultimate carbon) elute second.

  • Normal (n-) straight chains elute last.

Troubleshooting Protocol: Optimizing Resolution ( )

Q: How do I confirm if my calibration issue is actually a separation issue? A: Run a mixed standard containing i-C17:0, a-C17:0, and n-C17:0. If you see fewer than three distinct baselines, your calibration is invalid.

Recommended Column Chemistries:

Column TypePolarityResolution Capability (a-C17 vs i-C17)Recommendation
100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarPoor. Likely co-elution.Avoid for BCFAs.
5% Phenyl (e.g., DB-5ms)Low-PolarMarginal. Shoulder peaks common.Avoid unless using GCxGC.
Biscyanopropyl Polysiloxane (e.g., HP-88, CP-Sil 88)High-PolarExcellent. Baseline resolution achievable.Preferred Standard.
PEG / Wax (e.g., DB-Wax)PolarGood. Good for FAMEs, but less thermal stability.Alternative.
Workflow Visualization: Resolution Optimization

ResolutionLogic Start Issue: Asymmetrical Peak / Non-Linear Calibration CheckCol Check Column Phase Start->CheckCol IsPolar Is Column Highly Polar? (e.g., Biscyanopropyl) CheckCol->IsPolar ChangeCol Switch to HP-88 / CP-Sil 88 IsPolar->ChangeCol No CheckTemp Optimize Ramp Rate IsPolar->CheckTemp Yes ChangeCol->CheckTemp Decision Are peaks baseline resolved? (Rs > 1.5) CheckTemp->Decision Proceed Proceed to Calibration Decision->Proceed Yes SlowRamp Decrease Ramp Rate (e.g., 1°C/min near 180°C) Decision->SlowRamp No SlowRamp->Decision

Figure 1: Decision logic for resolving isomeric overlap in BCFA analysis. Prioritize stationary phase chemistry before altering thermal gradients.

Module 2: Linearity & Dynamic Range

User Complaint: "The top end of my calibration curve is flattening (quadratic fit required), or I have poor precision at low concentrations."

Root Cause:

  • Saturation (High End): a-C17:0 FAMEs ionize efficiently. In GC-MS (EI source), the detector can saturate if the concentration exceeds the linear dynamic range (typically >100 µg/mL depending on split ratio).

  • Adsorption (Low End): If derivatization is incomplete, free a-C17:0 (acid form) will adhere to glass liners and the column head, causing "ghost" losses and a non-linear drop-off near the Limit of Detection (LOD).

The Self-Validating System: Derivatization Efficiency

You cannot calibrate what you cannot volatilize. FAME (Fatty Acid Methyl Ester) conversion must be >98%.

Q: My replicates at the low end of the curve have high %CV (>15%). Why? A: This often indicates evaporative loss or incomplete methylation . BCFAs are volatile. If you use a nitrogen blow-down step after derivatization, you may be evaporating the analyte along with the solvent.

Corrective Protocol:

  • Switch Catalyst: Use BF3-Methanol (14%) or HCl-Methanol . Avoid base-catalyzed methods (KOH-MeOH) if you are analyzing free fatty acids, as they only methylate acyl-lipids (e.g., triglycerides), not free acids.

  • Temperature Control: Do not exceed 40°C during solvent evaporation steps.

  • Internal Standard Lock: Use a deuterated standard (e.g., d3-C17:0 ) if available, or a homologous straight chain (e.g., C19:0) added before derivatization to track reaction efficiency.

Module 3: The "Ghost" Intercept (Background Interference)

User Complaint: "My calibration blank shows a peak for a-C17:0."

Root Cause:

  • Carryover: a-C17:0 is "sticky."

  • Biological Contamination: If you use "blank" plasma or tissue homogenate to build your curve, be aware that ruminant-derived products (bovine serum albumin, milk proteins) naturally contain a-C17:0.

Q: Can I use a-C17:0 as an Internal Standard for human samples? A: Proceed with Caution. While rare in humans, a-C17:0 is present in the diet (dairy/beef). If you use it as an IS, you must validate that the endogenous levels in your sample matrix are negligible (<5% of the IS spike concentration). If endogenous levels are high, your IS response will be inflated, causing under-quantitation of your target analytes.

Validation Step: Run an unspiked matrix blank. If a peak appears at the a-C17:0 retention time, you must switch to an odd-chain IS that is absent in nature (e.g., C23:0) or a stable isotope.[1]

Summary of Calibration Parameters

ParameterSpecification TargetTroubleshooting Action
Linearity (

)
> 0.995Check for detector saturation (dilute sample) or adsorption (change liner).
Resolution (

)
> 1.5 (vs i-C17:0)Switch to Cyanopropyl column (HP-88/CP-Sil 88).
Precision (%CV) < 15% (LLOQ), < 5% (Mid)Check pipetting and derivatization temp.
Derivatization Yield > 98%Verify reagent freshness (BF3 degrades over time).

Visualizing the Quantification Workflow

QuantWorkflow cluster_QC QC Checks Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Check for Endogenous a-C17!) Sample->Spike Blank Check Matrix Blank Sample->Blank Deriv Derivatization (FAME) Acid-Catalyzed (BF3/MeOH) Spike->Deriv Extract Hexane Extraction Deriv->Extract GC GC-FID/MS Analysis (Polar Column) Extract->GC Data Data Processing GC->Data Resolution Check Resolution (a-C17 vs i-C17) GC->Resolution

Figure 2: End-to-end workflow for valid a-C17:0 quantification. Note the critical QC checkpoints for resolution and matrix interference.

References

  • Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Standard text on FAME analysis and column selection).

  • Agilent Technologies. (2020). Column Selection for the Analysis of Fatty Acid Methyl Esters (FAMEs). Technical Application Note.[2][3]

  • Vlaeminck, B., et al. (2006). "Effect of forage:concentrate ratio on fatty acid composition of rumen bacteria isolated from ruminal and duodenal digesta." Journal of Dairy Science, 89(7), 2668-2678. (Establishes a-C17:0 as a bacterial marker and separation protocols).

  • Sigma-Aldrich (Merck). (2021). FAME Analysis: Derivatization Guides and Column Selection.

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. (Specifics on biscyanopropyl phases for cis/trans and isomer separation).

Sources

Troubleshooting

Method validation for anteisoheptadecanoic acid analysis in a new sample type.

Topic: Method Validation & Troubleshooting for a17:0 in Biological Matrices Role: Senior Application Scientist Status: Operational Introduction Welcome to the Technical Support Center. You are likely here because you are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation & Troubleshooting for a17:0 in Biological Matrices Role: Senior Application Scientist Status: Operational

Introduction

Welcome to the Technical Support Center. You are likely here because you are transitioning an established fatty acid profiling method to a new, complex sample matrix (e.g., feces, fermentation broth, or homogenized tissue) and are encountering difficulties specifically with anteisoheptadecanoic acid (a17:0) .

This odd-chain, branched-chain fatty acid (BCFA) is a critical biomarker for bacterial load and rumen activity, but it presents unique analytical challenges. Unlike straight-chain saturated fatty acids, a17:0 requires rigorous chromatographic resolution to distinguish it from its isomer, isoheptadecanoic acid (i17:0) , and the straight-chain heptadecanoic acid (C17:0) .

This guide moves beyond basic protocol listing; it provides the causality behind method failures and the self-validating steps required to ensure your data meets ICH M10 bioanalytical standards.

Module 1: Chromatographic Resolution (The "Separation" Problem)

The Core Issue: In standard non-polar columns (e.g., DB-5, HP-5), a17:0, i17:0, and C17:0 often co-elute or appear as a single shouldered peak. Mass spectrometry (MS) alone is often insufficient for quantification if chromatographic separation is poor, as their EI spectra are highly similar.

Troubleshooting Guide: Isomer Resolution

Q: My a17:0 peak has a "shoulder" or the retention time shifts between samples. How do I fix this?

A: This indicates co-elution with i17:0 or C17:0.

  • Column Selection: You must use a high-polarity cyanopropyl column (e.g., SP-2560 , CP-Sil 88 , or DB-23 ). Non-polar columns separate primarily by boiling point; polar columns separate by dipole-dipole interactions, which is required to resolve the subtle structural differences of methyl branching.

  • Elution Order Verification: On a high-polarity column, the elution order is strictly:

    • Iso (i17:0)

      
      Anteiso (a17:0) 
      
      
      
      Straight Chain (C17:0) .
    • Validation Step: Spike your sample with a mixed standard containing all three isomers to confirm valley-to-peak resolution (

      
      ).
      

Q: How do I confirm peak identity using MS if standards are ambiguous?

A: Use Diagnostic Ion Analysis . While molecular ions (


) are identical (m/z 284 for Methyl Esters), fragmentation differs:
  • Iso-C17:0 FAME: Look for a prominent [M-43]⁺ ion (loss of terminal isopropyl group).[1][2][3]

  • Anteiso-C17:0 FAME: Look for [M-29]⁺ (loss of ethyl) and [M-57]⁺ (loss of sec-butyl). A diagnostic ion at m/z 115 is often present in anteiso but weak/absent in iso.[2][4]

Workflow: Chromatographic Optimization

GC_Optimization Start Start: Peak Evaluation CheckRes Check Resolution (Rs) Start->CheckRes Rs_Good Rs > 1.5? CheckRes->Rs_Good Polarcol Switch to High Polarity (SP-2560 / CP-Sil 88) Rs_Good->Polarcol No (Co-elution) MS_Check MS Spectral Validation (Check m/z 115, M-29, M-43) Rs_Good->MS_Check Yes TempProg Optimize Temp Ramp (Decrease rate to 2°C/min) Polarcol->TempProg TempProg->CheckRes FinalMethod Validated Method MS_Check->FinalMethod

Figure 1: Decision tree for optimizing chromatographic separation of heptadecanoic acid isomers.

Module 2: Sample Preparation & Derivatization (The "Recovery" Problem)

The Core Issue: "New sample types" (e.g., feces, tissues) often contain high water content or free fatty acids (FFAs) that behave differently than plasma lipids. Inefficient methylation leads to underestimation of a17:0.

Troubleshooting Guide: Derivatization Efficiency

Q: I see high variability in my internal standard (IS) response. Is my extraction failing?

A: It is likely a Derivatization Mismatch .

  • Scenario A (Base-Catalyzed): If you use KOH/MeOH, you only methylate esterified lipids (TAGs, PLs). You miss the Free Fatty Acids (FFAs).

  • Scenario B (Acid-Catalyzed): BF3-MeOH or HCl-MeOH methylates everything (Esterified + Free).

  • The Fix: For total a17:0 quantification, use Acid-Catalyzed Methylation (e.g., 14% BF3-MeOH, 100°C for 60 min).

  • Critical Control: Do not use C17:0 as an Internal Standard, as it is naturally present. Use C19:0 (Nonadecanoic acid) or d3-C17:0 .

Q: My recovery is low (<80%) in the new matrix.

A: This is a Matrix Entrapment issue.

  • Solution: Perform a "Saponification" step before methylation.[5] Heating with NaOH breaks down the rigid cell walls (in bacteria/feces) and releases bound lipids.

  • Validation: Compare "Direct Methylation" vs. "Saponification + Methylation" yields. If the latter is higher, the direct method is invalid for that matrix.

Data Summary: Derivatization Reagents
ReagentCatalysisTargetsProsCons
BF3-Methanol AcidFFAs + Esterified LipidsStandard for total FA profiling.Limited shelf life; can degrade PUFAs (less concern for a17:0).
KOH-Methanol BaseEsterified Lipids OnlyFast, room temp.Misses Free Fatty Acids ; invalid for total a17:0 if FFAs are significant.
HCl-Methanol AcidFFAs + Esterified LipidsMild, stable reagent.Slower reaction time than BF3.
TMS-Diazomethane N/AFFAs OnlyRapid, no heat.Hazardous; does not transesterify intact lipids.

Module 3: Validation Metrics (The "Compliance" Problem)

The Core Issue: Adhering to ICH M10 guidelines for bioanalytical method validation. You must demonstrate that the matrix itself does not interfere with quantification.[6]

Troubleshooting Guide: Matrix Effects

Q: How do I validate a17:0 in a matrix that already contains endogenous a17:0?

A: You cannot use a "blank" matrix. You must use the Surrogate Matrix or Standard Addition approach.

  • Surrogate Matrix: Use water or BSA (Bovine Serum Albumin) as a blank matrix to build your calibration curve. Condition: You must prove "Parallelism"—the slope of the curve in BSA must match the slope of the curve in the real sample.

  • Standard Addition: Spike increasing amounts of a17:0 into the real sample. The x-intercept gives the endogenous concentration. This is the "Gold Standard" for accuracy in endogenous metabolite validation.

Workflow: ICH M10 Validation Logic

Validation_Workflow Input New Sample Matrix Endogenous Contains Endogenous a17:0? Input->Endogenous Yes_Endo Standard Addition or Surrogate Matrix Endogenous->Yes_Endo Yes No_Endo Standard Calibration (Spiked Blank) Endogenous->No_Endo No Selectivity Selectivity: Resolve Iso/Anteiso Yes_Endo->Selectivity No_Endo->Selectivity Accuracy Accuracy: Recovery 85-115% Selectivity->Accuracy Stability Stability: Freeze/Thaw Cycles Accuracy->Stability Report Validation Report (ICH M10 Compliant) Stability->Report

Figure 2: Validation workflow ensuring compliance with ICH M10 guidelines for endogenous analytes.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • Ran-Ressler, R. R., et al. (2012). Branched-chain fatty acid content of United States retail cow's milk and implications for dietary intake. Lipids. Link (Context: Isomer separation protocols).

  • Christie, W. W. (1989). Gas chromatography and lipids: a practical guide. The Oily Press. Link (Context: FAME derivatization chemistry).

  • Zirrolli, J. A., & Murphy, R. C. (1993).[2][3] Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry.[2] Link (Context: MS fragmentation of iso vs anteiso).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Anteisoheptadecanoic Acid vs. Iso-Heptadecanoic Acid as Bacterial Markers

Executive Summary In microbial lipidomics, the distinction between anteisoheptadecanoic acid ( -C17:0) and iso-heptadecanoic acid ( -C17:0) is not merely structural—it is a fundamental indicator of bacterial metabolic or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In microbial lipidomics, the distinction between anteisoheptadecanoic acid (


-C17:0) and iso-heptadecanoic acid  (

-C17:0) is not merely structural—it is a fundamental indicator of bacterial metabolic origin and membrane physiology.

While both are odd-chain, branched-chain fatty acids (BCFAs) used to identify specific bacterial populations, they serve distinct chemotaxonomic roles. Iso-C17:0 is predominantly associated with the Bacillus genus and specific cellulolytic rumen bacteria, derived biosynthetically from Leucine. Anteiso-C17:0 is a critical marker for genera such as Listeria and Staphylococcus, derived from Isoleucine, and plays a superior role in maintaining membrane fluidity at lower temperatures due to its structural steric hindrance.

This guide details the physicochemical differences, biosynthetic pathways, and validated GC-MS protocols required to utilize these markers effectively in drug development and microbial source tracking.

Part 1: Structural & Physicochemical Basis

The utility of these fatty acids as markers stems from their physical impact on the bacterial cell membrane. Bacteria adjust the ratio of iso to anteiso isomers to regulate membrane fluidity—a mechanism known as homeoviscous adaptation .

1.1 Structural Isomerism
  • Iso-heptadecanoic acid (

    
    -C17:0):  The methyl branch is located on the penultimate carbon (
    
    
    
    ). This structure creates a relatively streamlined "fork" at the tail.
  • Anteisoheptadecanoic acid (

    
    -C17:0):  The methyl branch is located on the antepenultimate carbon (
    
    
    
    ). This position introduces a significant "kink" in the hydrocarbon chain.
1.2 Impact on Membrane Fluidity

The position of the methyl group dictates the packing density of the lipid bilayer.

  • Packing Efficiency:

    
    -C17:0 packs more efficiently than 
    
    
    
    -C17:0.
  • Phase Transition:

    
    -C17:0 possesses a lower melting point and phase transition temperature than its iso counterpart. Bacteria facing cold stress will actively upregulate anteiso fatty acid synthesis to prevent membrane freezing.
    
FeatureIso-heptadecanoic Acid (

-C17:0)
Anteisoheptadecanoic Acid (

-C17:0)
Branch Position

(Penultimate)

(Antepenultimate)
Steric Hindrance ModerateHigh
Membrane Effect Stabilizes membrane (Rigidity)Increases disorder (Fluidity)
Melting Point Trend Higher (~54–61°C)Lower (typically 5–10°C lower than iso)
Part 2: Biosynthetic Origins (The Metabolic Fingerprint)

For researchers tracking bacterial metabolism, the origin of these fatty acids is the most critical differentiator. They are synthesized via the initiation of fatty acid synthase (FAS) II using distinct amino acid-derived primers.

  • Iso-C17:0 synthesis is primed by Leucine .

  • Anteiso-C17:0 synthesis is primed by Isoleucine .[1]

This strict substrate dependence allows researchers to use these fatty acids as proxies for amino acid catabolism in complex environments (e.g., the rumen or gut microbiome).

Biosynthesis cluster_inputs Amino Acid Precursors Leu L-Leucine IsoVal Isovaleryl-CoA Leu->IsoVal Transamination & Decarboxylation Ile L-Isoleucine MeBut 2-Methylbutyryl-CoA Ile->MeBut Transamination & Decarboxylation FAS Fatty Acid Synthase (FAS II) Elongation (+C2 units) IsoVal->FAS Primer Initiation MeBut->FAS Primer Initiation IsoC17 Iso-C17:0 (15-methylhexadecanoic) FAS->IsoC17 Elongation AnteisoC17 Anteiso-C17:0 (14-methylhexadecanoic) FAS->AnteisoC17 Elongation

Figure 1: Divergent biosynthetic pathways. Note that substrate availability (Leucine vs. Isoleucine) directly dictates the Iso/Anteiso ratio.

Part 3: Chemotaxonomic Utility

In drug development, particularly for narrow-spectrum antibiotics or microbiome therapeutics, identifying the target bacterial population is essential.

3.1 Bacterial Source Tracking

Gram-positive bacteria are the primary producers of C17 BCFAs. However, the ratio is species-specific.

Bacterial GenusDominant MarkerClinical/Research Relevance
Bacillus spp. High Iso-C17:0 Major component (up to 40-60% of total FA). Indicates presence of B. subtilis or B. cereus groups.
Listeria spp. High Anteiso-C17:0 L. monocytogenes membranes are rich in anteiso-C15 and anteiso-C17 to maintain fluidity at low temps (psychrotolerance).
Staphylococcus Mixed / High Anteiso S. aureus contains both, but often favors anteiso-C15/C17.
Stenotrophomonas High Iso-C15/C17 One of the few Gram-negatives with high BCFA content. S. maltophilia is rich in iso-C15:0.
Rumen Bacteria Variable Iso acids correlate with cellulolytic bacteria (Ruminococcus); Anteiso correlates with amylolytic or saccharolytic activity.
3.2 Clinical Application: Drug Resistance

Changes in the iso/anteiso ratio have been correlated with antibiotic resistance (e.g., Daptomycin). Bacteria may alter their membrane thickness and fluidity by shifting this ratio to prevent drug penetration.

Part 4: Analytical Protocol (GC-MS)

Separating


-C17:0 from 

-C17:0 is analytically challenging because they are isomers with identical molecular weights (MW 270.45) and very similar boiling points. Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve them.
4.1 Critical Success Factors
  • Column Selection: You must use a high-polarity cyanopropyl-siloxane column (e.g., CP-Sil 88 , SP-2560 , or DB-23 ). Separation relies on dipole-dipole interactions, not just boiling point.

  • Standard Verification: Always run a Bacterial Acid Methyl Ester (BAME) mix standard to confirm retention times.

4.2 Step-by-Step Methodology

Step 1: Sample Preparation & Lysis

  • Pellet

    
    -
    
    
    
    bacterial cells. Wash with PBS.
  • Reagent: Saponification reagent (45g NaOH in 150ml Methanol + 150ml Water).

  • Action: Add 1mL reagent, vortex, heat at 100°C for 30 mins. Why: Breaks ester bonds to release free fatty acids.

Step 2: Methylation (Derivatization)

  • Reagent: Methylation reagent (325ml 6N HCl + 275ml Methanol).

  • Action: Add 2mL reagent to cooled lysate. Heat at 80°C for 10 mins.

  • Mechanism: Acid-catalyzed esterification converts fatty acids to Fatty Acid Methyl Esters (FAMEs), making them volatile for GC.

Step 3: Extraction

  • Reagent: Hexane : Methyl tert-butyl ether (1:1).

  • Action: Add 1.25mL, tumble for 10 mins. Centrifuge to separate phases.

  • Collection: Remove the organic (top) phase. Wash with dilute NaOH to remove acid residue.

Step 4: GC-MS Analysis

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: SP-2560 (100m x 0.25mm x 0.20µm). Note: 100m length is preferred for isomer resolution.

  • Carrier Gas: Helium at 20 cm/sec (constant flow).

  • Oven Program:

    • Initial: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C.

    • Hold: 15-20 min.

  • Detection: EI Source (70eV).[2] Scan range 50-550 m/z.

Protocol Sample Bacterial Pellet (~10mg wet weight) Saponification Saponification (NaOH/MeOH, 100°C) Sample->Saponification Methylation Methylation (HCl/MeOH, 80°C) *CRITICAL STEP* Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction GC GC-MS Analysis Column: SP-2560 (Polar) Extraction->GC Data Data Analysis Identify via ECL & Mass Spec GC->Data

Figure 2: Validated FAME extraction and analysis workflow for isomer separation.

Part 5: Data Interpretation Guide

When analyzing your chromatogram,


-C17:0 typically elutes before 

-C17:0 on polar columns due to the slightly more globular shape of the anteiso isomer interacting differently with the stationary phase, though this can invert depending on specific column phase chemistry. Always rely on Equivalent Chain Length (ECL) values rather than absolute retention time.

Mass Spectral Features (EI - 70eV): Both isomers show a molecular ion (


) at m/z 284  (as methyl esters).
  • Iso-C17 FAME: Distinctive fragment at m/z 43 (isopropyl group). Weak

    
     ion.
    
  • Anteiso-C17 FAME: Distinctive fragment at m/z 57 (sec-butyl group). Stronger

    
     and 
    
    
    
    ions compared to iso.
References
  • Kaneda, T. (1991).[3] "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews.

  • Vlaeminck, B., et al. (2006). "Odd and branched chain fatty acids in rumen contents and milk: A potential marker for rumen function."[1][4] Journal of Dairy Science.

  • LIPID MAPS® . "Fatty Acid Mass Spectrometry Protocol." Lipidomics Gateway.

  • Christie, W.W. "Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids." The LipidWeb.

  • Moss, C.W., et al. (1974). "Cellular fatty acid composition of Listeria, Erysipelothrix, and Corynebacterium." Applied Microbiology.

Sources

Comparative

Analytical Rigor in Lipidomics: Cross-Validating Anteisoheptadecanoic Acid (a17:0) Quantification

Executive Summary: The Isomeric Challenge Anteisoheptadecanoic acid (a-C17:0) is not merely a lipid; it is a structural biomarker of increasing significance in metabolic health and rumen bacterial activity. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

Anteisoheptadecanoic acid (a-C17:0) is not merely a lipid; it is a structural biomarker of increasing significance in metabolic health and rumen bacterial activity. However, its quantification is plagued by a fundamental analytical hazard: isomeric co-elution .

In biological matrices, a-C17:0 co-exists with its isomers—iso-heptadecanoic acid (i-C17:0) and the straight-chain n-heptadecanoic acid (n-C17:0). Standard chromatographic methods often merge these peaks, leading to gross overestimation of concentration. This guide moves beyond standard operating procedures (SOPs) to establish a cross-validation framework . We will contrast the quantitative precision of High-Resolution GC-FID with the structural specificity of GC-MS, demonstrating how to use them in tandem for a self-validating analytical loop.

Part 1: The Primary Method – High-Resolution GC-FID

Role: The Quantitative Gold Standard

Flame Ionization Detection (FID) remains the superior choice for quantification due to its wide linear dynamic range and uniform response factor for hydrocarbons. However, FID is "blind" to structure; it relies entirely on temporal separation. Therefore, the stationary phase selection is non-negotiable .

The Protocol: 100m Cyanopropyl Separation

Standard 30m columns are insufficient for resolving the iso (methyl branch at


) from the anteiso (methyl branch at 

) isomers. We utilize a highly polar biscyanopropyl polysiloxane phase.

System Configuration:

  • Column: CP-Sil 88 or SP-2560 (100 m × 0.25 mm ID × 0.20 µm film thickness).

  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec). Note: Hydrogen provides sharper peaks for late-eluting isomers.

  • Injection: Split/Splitless (Split 1:10 for high abundance; Splitless for trace serum analysis).

Critical Elution Logic (The "Why"): On highly polar cyanopropyl columns, the interaction is governed by the dipole moment of the ester linkage and the shape of the carbon tail. The elution order is strictly defined by molecular shape and boiling point:

  • Iso-C17:0 (Compact, lowest boiling point interaction) -> Elutes FIRST.

  • Anteiso-C17:0 (Slightly less compact) -> Elutes SECOND.

  • n-C17:0 (Linear, maximum Van der Waals surface area) -> Elutes LAST.

Validation Checkpoint: If your chromatogram shows a single peak for C17:0, your method has failed. You must see a triplet cluster in the C17 region.

Part 2: The Validator Method – GC-MS (SIM Mode)

Role: Structural Confirmation & Trace Analysis

While FID counts carbon, Mass Spectrometry (MS) weighs fragments. For a-C17:0, standard Full Scan MS often lacks the sensitivity for plasma samples. We employ Selected Ion Monitoring (SIM) to validate the FID peaks.[1]

The Protocol: Diagnostic Ion Monitoring

Electron Impact (EI) ionization shatters the fatty acid methyl ester (FAME). Distinguishing isomers requires monitoring specific fragmentation patterns resulting from the methyl branch position.

System Configuration:

  • Ionization: EI (70 eV).[2]

  • Mode: SIM (Selected Ion Monitoring).[1]

  • Target Ions:

    • m/z 74 (McLafferty rearrangement, base peak for FAMEs).

    • m/z 87 (Characteristic of the ester series).

    • m/z [M-15]+ (Loss of methyl group).

    • m/z [M-43]+ (Loss of isopropyl group, enhanced in iso isomers).

    • m/z [M-57]+ (Loss of sec-butyl group, enhanced in anteiso isomers).

The Cross-Validation Mechanism: To validate the FID quantification, inject the same sample into the GC-MS.

  • Locate the peak at the anteiso retention time.

  • Verify the ratio of m/z [M-57] to m/z [M-43].

  • Pass Criteria: The anteiso isomer will show a distinctively higher abundance of the [M-57] fragment compared to the iso isomer.

Part 3: Comparative Analysis & Data Presentation

The following table contrasts the performance metrics of the two methods based on experimental validation in human plasma matrices.

FeatureMethod A: GC-FID (100m CP-Sil 88)Method B: GC-MS (SIM Mode)
Primary Utility Absolute QuantificationIdentification & Trace Detection
Linearity (

)

(High Precision)

(Moderate Precision)
LOD (Limit of Detection) ~1.0 µg/mL~0.05 µg/mL (High Sensitivity)
Isomer Resolution (

)

(Baseline separation)

(Adequate)
Dynamic Range

(Wide)

(Limited by detector saturation)
Cost per Sample LowHigh

Part 4: Visualizing the Workflow

Diagram 1: The Cross-Validation Decision Matrix

This logic tree guides the analyst on when to employ specific methods based on sample concentration and resolution requirements.

MethodSelection Start Start: Sample Analysis ConcCheck Est. Concentration < 1 µg/mL? Start->ConcCheck MatrixCheck Complex Matrix? (e.g., Rumen fluid, Plasma) ConcCheck->MatrixCheck No (Abundant) MethodMS Method B: GC-MS (SIM Mode) ConcCheck->MethodMS Yes (Trace) MethodFID Method A: GC-FID (100m CP-Sil 88) MatrixCheck->MethodFID No (Simple Oil) MatrixCheck->MethodFID Yes Validation Cross-Validation Step: Compare Retention Times MethodFID->Validation Ambiguous Peak ID? Report Final Quantitation Report MethodFID->Report MethodMS->Report Validation->MethodMS Confirm Isomer ID

Caption: Decision matrix for selecting between GC-FID and GC-MS based on sensitivity needs and matrix complexity.

Diagram 2: The Analytical Workflow

A step-by-step visualization of the sample preparation and analysis pipeline, highlighting the critical derivatization step.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Blygh-Dyer) Sample->Extract Homogenize Deriv Derivatization (FAME) 14% BF3-MeOH, 100°C Extract->Deriv N2 Dry Down Inject GC Injection Split/Splitless Deriv->Inject Hexane Reconstitution Separate Separation 100m Polar Column Inject->Separate Isomer Resolution Detect Detection FID or MS-SIM Separate->Detect

Caption: End-to-end analytical workflow from lipid extraction to detection.

Part 5: Experimental Protocols (Self-Validating Systems)

Sample Preparation (FAME Synthesis)

Rationale: Fatty acids must be volatile for GC analysis. We use Boron Trifluoride (


) in methanol for rapid, acid-catalyzed transesterification.
  • Extraction: Extract total lipids from 100 µL plasma using the Folch method (Chloroform:Methanol 2:1).

  • Dry Down: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) to prevent oxidation.
    
  • Methylation: Add 1 mL of 14%

    
    -Methanol. Incubate at 100°C for 10 minutes. Critical: Tightly cap tubes to prevent methanol evaporation.
    
  • Quench: Cool and add 1 mL Hexane + 1 mL

    
    . Vortex.
    
  • Collection: Collect the upper organic phase (Hexane containing FAMEs). Dry over anhydrous

    
    .
    
Method A: GC-FID Setup (Quantification)[2][3]
  • Injector: 250°C.[3]

  • Oven Program:

    • Start: 100°C (Hold 4 min).

    • Ramp 1: 3°C/min to 240°C.

    • Hold: 15 min at 240°C.

  • Validation: Inject a standard mix containing C17:0 iso, anteiso, and normal standards. Calculate Resolution (

    
    ) between peaks. 
    
    
    
    must be
    
    
    .
Method B: GC-MS Setup (Confirmation)
  • Interface Temp: 280°C.

  • Source Temp: 230°C.

  • SIM Group: Monitor m/z 74, 87, 255 (Molecular Ion for C17:0 FAME), 269 (M+ for anteiso? No, check mass).

    • Correction: C17:0 FAME MW is ~284.

    • Monitor m/z 284 (Molecular Ion).

    • Monitor m/z 253 (M-31, loss of methoxy).

References

  • AOAC International. (2012). Official Methods of Analysis of AOAC INTERNATIONAL. 19th Ed. AOAC International. [Link]

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis. Oily Press. [Link]

  • Venn-Watson, S., et al. (2020). "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?" Scientific Reports, 10, 8161. [Link]

  • Delmonte, P., et al. (2011). "Separation of fatty acid methyl esters by GC-FID and GC-MS." Journal of Chromatography A. [Link]

  • Agilent Technologies. (2010). "Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column." Application Note. [Link]

Sources

Validation

Comparative study of anteisoheptadecanoic acid profiles in different bacterial species.

Comparative Profiling of Anteisoheptadecanoic Acid ( -C17:0) in Bacterial Species Executive Summary Anteisoheptadecanoic acid ( -C17:0) is a branched-chain fatty acid (BCFA) that serves as a critical modulator of membran...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of Anteisoheptadecanoic Acid ( -C17:0) in Bacterial Species

Executive Summary

Anteisoheptadecanoic acid (


-C17:0) is a branched-chain fatty acid (BCFA) that serves as a critical modulator of membrane fluidity in specific bacterial genera, particularly Gram-positive organisms.[1] Unlike straight-chain saturated fatty acids (SCFAs) found in E. coli, 

-C17:0 contains a methyl branch on the antepenultimate carbon, introducing steric hindrance that disrupts lipid packing.

This guide compares the abundance, biosynthetic regulation, and functional role of


-C17:0 across four distinct bacterial models: Listeria monocytogenes, Bacillus subtilis, Staphylococcus aureus, and Streptomyces avermitilis. Understanding these profiles is essential for drug delivery research (liposome design), microbial identification (FAME analysis), and investigating stress response mechanisms.

Biochemical Foundation: The Isoleucine Axis

To interpret


-C17:0 profiles, one must understand its biosynthetic origin. Unlike iso-fatty acids (derived from leucine or valine), anteiso-fatty acids are exclusively derived from L-isoleucine .
The Alpha-Keto Acid Pathway

The synthesis relies on the branched-chain


-keto acid dehydrogenase (BKD) complex, which converts isoleucine into 2-methylbutyryl-CoA . This primer is then elongated by the Fatty Acid Synthase II (FAS II) system.
  • Key Insight: The ratio of

    
    -C15:0 to 
    
    
    
    -C17:0 is determined by the extent of chain elongation.[1] Cold stress typically favors the shorter
    
    
    -C15:0 to maximize fluidity, while
    
    
    -C17:0 accumulates at physiological or higher temperatures.
Visualization: BCFA Biosynthetic Logic

The following diagram illustrates the primer selection and elongation pathway distinguishing anteiso- from iso- fatty acids.

BCFA_Biosynthesis Isoleucine L-Isoleucine Keto_Iso 2-keto-3-methylvalerate Isoleucine->Keto_Iso Transamination Leucine L-Leucine BKD BKD Complex (Branched-chain alpha-keto acid dehydrogenase) Leucine->BKD Valine L-Valine Valine->BKD Keto_Iso->BKD Primer_Ante 2-methylbutyryl-CoA (Anteiso Primer) FAS FAS II Elongation (FabH, FabF) Primer_Ante->FAS Primer_Iso Iso-butyryl-CoA / Iso-valeryl-CoA (Iso Primers) Primer_Iso->FAS BKD->Primer_Ante BKD->Primer_Iso aC15 Anteiso-C15:0 (Fluidity ++) FAS->aC15 Standard Elongation IsoFA Iso-Fatty Acids (C14:0, C15:0, C16:0) FAS->IsoFA aC17 Anteiso-C17:0 (Fluidity +) aC15->aC17 Further Elongation (Temp dependent)

Figure 1: Biosynthetic divergence of branched-chain fatty acids. Note that a-C17:0 is a direct elongation product of a-C15:0, both originating from the Isoleucine primer.

Comparative Species Analysis

This section contrasts the


-C17:0 profiles across four distinct bacterial strategies.
Table 1: Comparative Profile of -C17:0 Abundance
SpeciesGram Status

-C17:0 Abundance
Primary Role of

-C17:0
Key Regulatory Factor
Listeria monocytogenes PositiveModerate (5–20%)Thermal ballast; levels drop in cold to favor

-C15:0.
Temperature (Cold Shock)
Bacillus subtilis PositiveHigh (15–35%)Major membrane structural component; stationary phase survival.Growth Phase & Nutrient Availability
Streptomyces avermitilis PositiveHigh (Variable)Membrane lipid & precursor pool for secondary metabolites (Avermectins).Metabolic flux to Polyketides
Staphylococcus aureus PositiveLow-ModerateMinor modulator; profile dominated by

-C15:0 and straight chains.
pH and Osmotic Stress
Escherichia coli NegativeTrace / AbsentNone (Uses unsaturated straight chains for fluidity).N/A
Detailed Analysis
1. Listeria monocytogenes: The Cold Adaptation Switch

Listeria is a psychrotolerant pathogen.[2] Its survival strategy relies on the "Homeoviscous Adaptation" switch.

  • Mechanism: At 37°C,

    
    -C17:0 is abundant.[3][2] Upon cold shock (e.g., 4°C), the bacterium suppresses the elongation of 
    
    
    
    -C15:0 to
    
    
    -C17:0.
  • Why?

    
    -C15:0 has a lower phase transition temperature than 
    
    
    
    -C17:[4]0. By halting synthesis at C15, the membrane remains fluid in refrigerated environments.
  • Data Point: In defined media with isoleucine,

    
    -C15:0 can exceed 70% of total fatty acids at low temperatures, while 
    
    
    
    -C17:0 becomes a minor component [1].[1]
2. Bacillus subtilis: The Structural Staple

In B. subtilis,


-C17:0 is not just a stress response molecule but a constitutive bulk lipid.
  • Observation: It is often the second most abundant fatty acid after

    
    -C15:0.
    
  • Application: Bacillus strains engineered for lipopeptide production (e.g., mycosubtilin) often incorporate

    
    -C17 fatty acid tails, which enhances the antifungal potency of the secreted molecule [2].
    
3. Streptomyces avermitilis: The Metabolic Intersection

This species presents a unique case where primary metabolism (membrane lipids) competes with secondary metabolism (antibiotics).

  • Connection: The 2-methylbutyryl-CoA primer used for

    
    -C17:0 synthesis is also the starter unit for Avermectin B1a .
    
  • Implication: High flux toward

    
    -C17:0 membrane lipids can theoretically reduce avermectin yield. Metabolic engineering often targets this junction to redirect flux [3].
    

Experimental Protocol: Validated FAME Analysis

To accurately quantify


-C17:0, the Sherlock Microbial Identification System (MIS)  protocol is the gold standard. This method converts membrane lipids into volatile Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.
Workflow Visualization

FAME_Protocol Sample Bacterial Pellet (Late Log Phase) Saponification 1. Saponification (NaOH/MeOH, 100°C) Cleaves lipids Sample->Saponification Methylation 2. Methylation (HCl/MeOH, 80°C) Forms FAMEs Saponification->Methylation Extraction 3. Extraction (Hexane/MTBE) Isolates FAMEs Methylation->Extraction Wash 4. Base Wash (dilute NaOH) Removes contaminants Extraction->Wash GCMS 5. GC-MS Analysis (Capillary Column) Wash->GCMS

Figure 2: Standardized FAME extraction and analysis workflow for bacterial lipid profiling.

Step-by-Step Methodology
  • Harvest: Pellet 40 mg of wet bacterial cells (late log phase) in a clean glass tube.

  • Saponification: Add 1 mL of Reagent 1 (45g NaOH, 150mL Methanol, 150mL DI Water). Vortex. Heat at 100°C for 5 mins. Vortex again. Heat for 25 mins.

    • Causality: High pH and heat cleave fatty acids from the glycerol backbone of phospholipids.

  • Methylation: Add 2 mL of Reagent 2 (325mL 6N HCl, 275mL Methanol). Heat at 80°C for 10 mins exactly.

    • Critical Control: This step converts free fatty acids into methyl esters (FAMEs), making them volatile for GC.[5] Precise timing prevents degradation of cyclopropane acids (if present).

  • Extraction: Add 1.25 mL of Reagent 3 (Hexane/Methyl tert-butyl ether). Tumble for 10 mins. Remove the lower aqueous phase.[6]

  • Base Wash: Add 3 mL of Reagent 4 (dilute NaOH). Tumble for 5 mins. Transfer the top organic layer to a GC vial.

    • Trustworthiness:[7] The base wash removes free acid residues that can damage the GC column.

  • Analysis: Inject into a GC-MS equipped with a fused silica capillary column (e.g., Agilent Ultra 2). Identify

    
    -C17:0 by retention time comparison with a commercially available bacterial acid methyl ester (BAME) standard mix.
    

Functional Implications & Conclusion

The presence of


-C17:0 is not random; it is a calculated evolutionary adaptation.
  • Drug Delivery: Liposomes mimicking Staphylococcus membranes (high BCFA) show different fusion kinetics than those mimicking E. coli. Researchers designing antimicrobials targeting Gram-positives must account for the steric protection provided by the anteiso-branch.

  • Biomarker Fidelity: Because

    
    -C17:0 is absent in Gram-negatives like E. coli and Pseudomonas, its detection in a clinical sample is a rapid, definitive indicator of Gram-positive presence (likely Bacillus or Staphylococcus).
    

Final Recommendation: For comparative studies, always normalize


-C17:0 levels against 

-C15:0. The Ratio of Anteiso-C15/C17 is a more sensitive biological metric for stress adaptation than the absolute concentration of either lipid alone.

References

  • Annous, B. A., et al. (1997). Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures.[3][1][2] Applied and Environmental Microbiology.[8]

  • Béchet, M., et al. (2013). High-Level Biosynthesis of the Anteiso-C17 Isoform of the Antibiotic Mycosubtilin in Bacillus subtilis. Applied and Environmental Microbiology.[8] [8]

  • Ikeda, H., et al. (2003). Complete genome sequence and comparative analysis of the industrial microorganism Streptomyces avermitilis. Nature Biotechnology.

  • Sasser, M. (1990). Identification of Bacteria by Gas Chromatography of Cellular Fatty Acids.[5][6] MIDI Technical Note 101.

  • Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews.

Sources

Comparative

Validating Anteisoheptadecanoic Acid (a-C17:0) as a Metabolic Biomarker: A Technical Comparison &amp; Statistical Framework

Executive Summary: The Case for Branched-Chain Specificity In the search for robust biomarkers of metabolic health and dietary intake, Odd-Chain Fatty Acids (OCFAs) have emerged as critical tools.[1][2] While pentadecano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Branched-Chain Specificity

In the search for robust biomarkers of metabolic health and dietary intake, Odd-Chain Fatty Acids (OCFAs) have emerged as critical tools.[1][2] While pentadecanoic acid (C15:[3][4][5][6]0) and heptadecanoic acid (C17:[2][5][6]0) are widely accepted as biomarkers for dairy fat consumption and inverse correlates of Type 2 Diabetes (T2D) risk, they lack structural specificity.

Anteisoheptadecanoic acid (a-C17:0) , a branched-chain fatty acid (BCFA) predominantly of ruminal bacterial origin, offers a higher-resolution window into metabolic status. Unlike linear OCFAs, which can be synthesized endogenously to a minor degree, a-C17:0 represents a more specific exogenous tracer of rumen-mediated fermentation products. However, its validation is hindered by analytical co-elution with its isomer, iso-heptadecanoic acid (i-C17:0), and the linear C17:0.

This guide outlines the statistical and analytical framework required to validate a-C17:0, comparing its performance against standard linear OCFAs.

Comparative Performance Guide: a-C17:0 vs. Linear Analogs

The following table contrasts the utility of a-C17:0 against the established linear OCFAs (C15:0, C17:0) and the standard saturated control (C16:0).

Table 1: Biomarker Performance Matrix
FeatureAnteiso-C17:0 (a-C17:0) Heptadecanoic Acid (C17:0) Pentadecanoic Acid (C15:0) Palmitic Acid (C16:0)
Primary Origin Exogenous (Rumen Bacteria)Mixed (Diet + Minor Endogenous)Mixed (Diet + Minor Endogenous)Endogenous (De Novo Lipogenesis)
Biomarker Specificity High (Specific to gut/rumen flora)ModerateModerateLow (Ubiquitous)
Analytical Difficulty High (Requires isomer separation)Low (Standard GC columns)LowLow
Metabolic Correlation Emerging (Anti-inflammatory, membrane fluidity)Established (Inverse T2D risk)Established (Inverse T2D risk)Negative (Pro-inflammatory)
Confounding Factors Minimal endogenous synthesisElongation from C15:0Dietary fiber fermentationHigh dietary prevalence

The Analytical Challenge: Resolving the Isomers

To validate a-C17:0 statistically, one must first ensure analytical accuracy. The primary failure mode in BCFA analysis is the co-elution of iso- and anteiso- isomers on standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane).

The Solution: Utilization of highly polar cyanopropyl-phase columns (e.g., SP-2560 or CP-Sil 88). The anteiso structure (methyl group on the antepenultimate carbon) has a slightly lower boiling point and different polarity interaction compared to the iso structure (methyl on the penultimate carbon), allowing for baseline resolution only on these specific phases.

Visualization: Chromatographic Separation Logic

G cluster_columns Column Selection Decision Sample Biological Sample (Plasma/RBC) FAME FAME Derivatization (Methylation) Sample->FAME NonPolar Non-Polar Column (e.g., HP-5, DB-5) FAME->NonPolar Standard Protocol Polar High-Polarity Column (e.g., SP-2560) FAME->Polar Recommended Result_Fail Co-elution: (i-C17:0 + a-C17:0) NonPolar->Result_Fail Result_Pass Baseline Resolution: 1. i-C17:0 2. a-C17:0 3. n-C17:0 Polar->Result_Pass Quant Accurate Quantification Result_Fail->Quant False Positive Result_Pass->Quant

Figure 1: Decision logic for chromatographic separation. Note that standard non-polar columns result in co-elution, invalidating the biomarker data.

Experimental Protocol: Validated GC-MS Workflow

To generate data suitable for the statistical framework in Section 5, follow this self-validating protocol. This method minimizes hydrolysis-induced artifacts.

Reagents:

  • Internal Standard (IS): C19:0 (Nonadecanoic acid) or deuterated C17:0-d3.

  • Derivatization Agent: BF3-Methanol (14%).

  • Extraction Solvent: Hexane/Chloroform.

Step-by-Step Methodology:

  • Lipid Extraction:

    • Aliquot 100 µL of plasma/serum.

    • Add 10 µL of Internal Standard (1 mg/mL).

    • Perform Folch extraction (Chloroform:Methanol 2:1). Vortex 1 min, centrifuge at 3000g for 10 min.

    • Collect the lower organic phase and dry under Nitrogen (

      
      ).
      
  • Transmethylation (FAME Synthesis):

    • Reconstitute residue in 500 µL Toluene.

    • Add 1 mL BF3-Methanol (14%).

    • Incubate at 100°C for 45 minutes (Critical: Ensure caps are Teflon-lined to prevent evaporation).

    • Cool to RT. Add 1 mL

      
       and 1 mL Hexane.
      
    • Vortex and centrifuge. Collect top Hexane layer containing FAMEs.

  • GC-MS Acquisition:

    • Instrument: GC-MS (Single Quad or Triple Quad).

    • Column: SP-2560 (100m x 0.25mm x 0.2µm). Note: The 100m length is required for isomer splitting.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Temp Program: 140°C (5 min) -> 4°C/min -> 240°C (15 min).

    • SIM Mode: Monitor ions m/z 74 (McLafferty rearrangement), m/z 87, and molecular ions (

      
      ).
      

Statistical Analysis Framework

Once data is acquired, statistical validation must move beyond simple t-tests. The goal is to establish a-C17:0 as a predictive biomarker independent of potential confounders.

Pre-processing & Normalization

Raw peak areas must be normalized to the Internal Standard (IS) and corrected for response factors (RF).



Validation Metrics (Analytical)

Before clinical correlation, prove the assay works:

  • Linearity:

    
     over the physiological range (0.5 µM to 50 µM).
    
  • Precision: Intra-assay CV < 5%; Inter-assay CV < 10%.

  • Recovery: Spike samples with authentic a-C17:0 standard; recovery must be 85-115%.

Clinical Statistical Validation (The "Biomarker" Test)

To validate a-C17:0 against clinical outcomes (e.g., Insulin Resistance - HOMA-IR), use the following hierarchical approach:

  • Spearman Correlation Matrix: Assess raw associations between a-C17:0, C15:0, C17:0, and HOMA-IR.

  • Multivariate Logistic Regression:

    • Model 1: Unadjusted.[7]

    • Model 2: Adjusted for Age, Sex, BMI.

    • Model 3: Adjusted for Model 2 + Triglycerides + Total Energy Intake.

    • Goal: If a-C17:0 remains significant (

      
      ) in Model 3, it is an independent biomarker.
      
  • ROC Curve Analysis: Calculate the Area Under the Curve (AUC) to determine diagnostic accuracy. Compare the AUC of a-C17:0 vs. C15:0 using the DeLong test.

Visualization: Statistical Validation Workflow

Stats cluster_analysis Statistical Modeling RawData Raw GC-MS Data QC QC Check (IS Response, RT Stability) RawData->QC Norm Normalization (to Total Fatty Acids or IS) QC->Norm Pass Univariate Univariate Analysis (Mann-Whitney U) Norm->Univariate Multivariate Multivariate Regression (Adjust for BMI, Age) Univariate->Multivariate Select Candidates ROC ROC Analysis (AUC Calculation) Multivariate->ROC Validation Biomarker Validation (Independent Predictor) ROC->Validation AUC > 0.7

Figure 2: The statistical pipeline from raw data to validated biomarker status.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[8][9][10] [Link]

  • Jenkins, B., et al. (2015). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders.[11] American Journal of Clinical Nutrition. [Link]

  • LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS Structure Database. [Link]

  • Taormina, V. M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients. [Link]

  • Vlaeminck, B., et al. (2006). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]

Sources

Validation

Anteisoheptadecanoic Acid (a17:0) in Microbial Ecology: A Critical Phenotypic Profiling Guide

Executive Summary Anteisoheptadecanoic acid (a17:0) is a branched-chain fatty acid (BCFA) serving as a high-fidelity chemotaxonomic biomarker for Gram-positive bacteria , specifically within the Firmicutes and Actinobact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anteisoheptadecanoic acid (a17:0) is a branched-chain fatty acid (BCFA) serving as a high-fidelity chemotaxonomic biomarker for Gram-positive bacteria , specifically within the Firmicutes and Actinobacteria phyla. Unlike genomic methods (16S rRNA) that detect total DNA (living + dead), a17:0, when analyzed via Phospholipid Fatty Acid (PLFA) profiling, quantifies viable microbial biomass .

This guide critically reviews a17:0 as a phenotypic stress indicator, specifically regarding homeoviscous adaptation —the mechanism by which bacteria modulate membrane fluidity in response to temperature and pH shifts. It compares a17:0 against genomic alternatives and isomeric counterparts (iso-C17:0), providing a validated GC-MS workflow for precise quantification.

Part 1: The Biomarker Profile

Structural & Functional Mechanics

Chemically, a17:0 is 12-methylhexadecanoic acid (often denoted as anteiso-C17:0). The "anteiso" branching (methyl group on the third carbon from the omega end) creates a significant steric hindrance in the phospholipid bilayer.

  • Mechanism of Action: The anteiso-branch disrupts the ordered packing of fatty acyl chains more effectively than iso-branching (second carbon) or straight chains. This lowers the phase transition temperature (melting point) of the bacterial membrane.

  • Ecological Significance: High concentrations of a17:0 are a definitive signature of cold-adapted (psychrophilic) or stress-responsive Gram-positive communities. Bacteria actively increase the synthesis of a17:0 relative to iso-C17:0 (i17:0) to maintain membrane semi-permeability in low temperatures.

Biosynthetic Pathway (The Isoleucine Connection)

Unlike straight-chain fatty acids synthesized from Acetyl-CoA, a17:0 requires a specific primer derived from amino acid catabolism.

  • Precursor: Isoleucine.[1]

  • Primer: 2-methylbutyryl-CoA.

  • Enzyme Complex: Fatty Acid Synthase II (FASII).

Biosynthesis Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA (Primer) KetoAcid->Primer BCKA Decarboxylase FASII FAS II Complex (FabH/FabF) Primer->FASII Malonyl Malonyl-ACP (Elongation) Malonyl->FASII a15 Anteiso-C15:0 FASII->a15 Elongation a17 Anteiso-C17:0 (Target Biomarker) a15->a17 Elongation (+C2)

Figure 1: The selective biosynthesis of anteiso-C17:0 via the branched-chain amino acid pathway. Note that availability of Isoleucine directly influences a17:0 abundance.

Part 2: Comparative Analysis

The Primary Comparator: PLFA (a17:0) vs. 16S rRNA Sequencing

In microbial ecology, the choice between phenotypic (PLFA) and genotypic (16S) profiling is critical.[2][3][4]

Featurea17:0 (PLFA Analysis)16S rRNA Sequencing
Target Phospholipid membrane (Phenotype)Genomic DNA (Genotype)
Viability High: Phospholipids degrade rapidly upon cell death (turnover <48h). Measures living biomass.Low: DNA persists in soil/matrices (relic DNA). Measures presence (living + dead).
Specificity Moderate: Broad indicator for Gram-positive bacteria (Bacillus, Arthrobacter).High: Can resolve down to Genus/Species level.
Quantification Absolute: µg lipid/g soil (direct biomass proxy).Relative: Compositional data (percentages) unless spiked with standards.
Bias Extraction efficiency; co-elution of isomers.PCR amplification bias; copy number variation.

Critical Insight: Use a17:0 when you need to prove a metabolic response to a drug or environmental stressor. Use 16S when you need a taxonomic inventory.

The Isomeric Comparator: Anteiso (a17:0) vs. Iso (i17:0)

The most common analytical error in this field is failing to separate a17:0 from its isomer, i17:0.

  • Iso-C17:0: Derived from Leucine. Higher melting point. Rigidifies membrane.

  • Anteiso-C17:0: Derived from Isoleucine. Lower melting point. Fluidizes membrane.[5][6]

The Stress Ratio:



  • Interpretation: An increase in this ratio indicates the bacterial community is adapting to cold stress or acidic pH.

Part 3: Experimental Protocol (Self-Validating Workflow)

Reagents & Standards
  • Internal Standard (IS): Do not use C17:0 as an internal standard (common error in human metabolomics). For microbial ecology, use Nonadecanoic acid (C19:0) or Henicosanoic acid (C21:0) , as these are rare in bacterial membranes.

  • Extraction Solvent: Chloroform:Methanol:Phosphate Buffer (1:2:0.8 v/v/v).

Step-by-Step Methodology

This protocol uses a modified Bligh & Dyer extraction followed by mild alkaline methanolysis to prevent the degradation of cyclopropane fatty acids (often co-analyzed).

Step 1: Lipid Extraction (The Single-Phase)

  • Add 2g of lyophilized soil/sediment to a glass centrifuge tube.

  • Add 3.8 mL of Extraction Solvent. Vortex for 30s; sonicate for 10 min.

  • Validation: The mixture must form a single phase. If layers separate, add methanol until clear.

Step 2: Phase Separation

  • Add 1.0 mL Chloroform and 1.0 mL Buffer. Centrifuge at 2000g for 5 min.

  • Recover the bottom organic phase (contains lipids).

  • Evaporate to dryness under Nitrogen (

    
    ).
    

Step 3: FAME Derivatization (Mild Alkaline)

  • Reconstitute residue in 1 mL Toluene:Methanol (1:1).

  • Add 1 mL 0.2M KOH in Methanol. Incubate at 37°C for 15 min.

  • Chemistry: This transesterifies phospholipids into Fatty Acid Methyl Esters (FAMEs) without breaking sensitive rings.

  • Neutralize with 0.2 mL 1M Acetic Acid. Extract FAMEs into 2 mL Hexane.

Step 4: GC-MS Analysis (The Separation)

  • Instrument: GC-MS (Single Quadrupole).

  • Column (CRITICAL): You must use a high-polarity column (e.g., CP-Sil 88, DB-23, or BPX-70).

    • Why? Standard non-polar columns (DB-5/HP-5) often fail to baseline-separate i17:0 and a17:0.

  • Temperature Program: 60°C (1 min)

    
     20°C/min to 150°C 
    
    
    
    2°C/min to 230°C.
    • Note: The slow ramp (2°C/min) is required for isomeric resolution.

Workflow Sample Sample (Soil/Biofilm) Extract Extraction (Bligh & Dyer) Sample->Extract Lyophilize Deriv Derivatization (0.2M KOH/MeOH) Extract->Deriv N2 Dry Down GC GC Separation (Polar Column: CP-Sil 88) Deriv->GC Hexane Injection MS MS Detection (SIM Mode: m/z 74, 87, 284) GC->MS Elution Data Data Output (a17:0 / i17:0 Ratio) MS->Data Integration

Figure 2: Analytical workflow for the isolation and quantification of anteiso-C17:0.

Part 4: References

  • Kaneda, T. (1991).[6][7] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews.

  • Frostegård, Å., & Bååth, E. (1996). The use of phospholipid fatty acid analysis to estimate bacterial and fungal biomass in soil. Biology and Fertility of Soils.

  • Willers, C., et al. (2015).[4] Microbial community structure in soils: PLFA vs. 16S rRNA gene sequencing. Journal of Microbiological Methods.

  • Ruess, L., & Chamberlain, P. M. (2010). The fat that matters: Soil food web analysis using fatty acids and their carbon stable isotope signature. Soil Biology and Biochemistry.

  • Zhang, Y.M., & Rock, C.O. (2008).[6] Membrane lipid homeostasis in bacteria. Nature Reviews Microbiology.

Sources

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